molecular formula C4H2BrN3 B2988694 4-bromo-1H-pyrazole-3-carbonitrile CAS No. 288246-16-2

4-bromo-1H-pyrazole-3-carbonitrile

Cat. No.: B2988694
CAS No.: 288246-16-2
M. Wt: 171.985
InChI Key: ZXVFKQRZKKGVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1H-pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C4H2BrN3 and its molecular weight is 171.985. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVFKQRZKKGVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951467
Record name 4-Bromo-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288246-16-2
Record name 4-Bromo-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-pyrazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1H-pyrazole-3-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-bromo-1H-pyrazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, purification, reactivity, and applications, particularly in the design of kinase inhibitors and anti-cancer agents. The information presented herein is a synthesis of available technical data, aimed at facilitating its effective utilization in the laboratory and in the broader context of pharmaceutical research.

Introduction: The Significance of this compound in Modern Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a versatile scaffold for functionalization make it an attractive starting point for the design of novel therapeutic agents.[1] Within this important class of heterocycles, this compound has emerged as a particularly valuable intermediate. The presence of three distinct functional groups—the pyrazole ring, a bromo substituent, and a nitrile group—provides multiple avenues for synthetic diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The bromine atom at the 4-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and alkyl substituents.[2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in the formation of other heterocyclic rings. The pyrazole ring itself offers sites for N-alkylation and can engage in hydrogen bonding interactions with biological targets. This trifecta of reactivity makes this compound a powerful tool for the construction of complex molecular architectures with desired biological activities. This guide will delve into the core physical properties of this compound, providing a foundation for its effective use in the laboratory.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is paramount for its successful application in synthesis and drug development. The following table summarizes the known physical characteristics of this compound.

PropertyValueSource(s)
Molecular Formula C₄H₂BrN₃[3][4]
Molecular Weight 171.98 g/mol [4]
Appearance White to off-white powder-
Melting Point 154-158 °C[4]
Boiling Point Not available-
Solubility Generally soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water.[5]-
Storage Temperature 2-8°C[4]

Synthesis and Purification

Conceptual Synthetic Workflow

The synthesis of this compound would likely begin with a pre-formed pyrazole-3-carbonitrile ring, followed by regioselective bromination at the 4-position.

G A 1H-pyrazole-3-carbonitrile C Reaction A->C B Brominating Agent (e.g., NBS) B->C D This compound C->D Bromination E Purification (Recrystallization) D->E F Pure Product E->F

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Representative Bromination of a Pyrazole Ring

The following is a generalized protocol for the bromination of a pyrazole, which can be adapted for the synthesis of this compound. Note: This is a representative procedure and may require optimization for the specific substrate.

Materials:

  • 1H-pyrazole-3-carbonitrile (or a suitable precursor)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the pyrazole precursor in the chosen solvent.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[6]

General Guidance for Solvent Selection:

  • Good Solvents: The compound should be highly soluble at elevated temperatures. Common choices for pyrazoles include ethanol, methanol, and acetone.[5][6]

  • Poor Solvents: The compound should be sparingly soluble at room temperature and insoluble at low temperatures. Water and non-polar organic solvents like hexanes are often used as anti-solvents.[5][6]

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectral Characterization

While specific, high-resolution spectral data for this compound is not widely published, the following provides an expected profile based on the analysis of similar pyrazole structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the proton at the C5 position of the pyrazole ring and a broad singlet for the N-H proton. The chemical shift of the C5-H is influenced by the electron-withdrawing effects of the adjacent bromine and nitrile groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Key signals would include those for the three pyrazole ring carbons and the carbon of the nitrile group. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3400-3200 (broad)
C≡N stretch2260-2220 (sharp)
C=C and C=N stretches1600-1450
C-Br stretch700-500
Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns for pyrazoles involve the loss of HCN and N₂.[7]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups.

G cluster_0 This compound cluster_1 Reactivity at C4-Br cluster_2 Reactivity at C3-CN cluster_3 Reactivity at N1-H A B Suzuki Coupling (Aryl/Alkyl Introduction) A->B C Sonogashira Coupling (Alkynyl Introduction) A->C D Buchwald-Hartwig Amination (N-Aryl/Alkyl Introduction) A->D E Hydrolysis to Carboxylic Acid A->E F Hydrolysis to Amide A->F G Reduction to Amine A->G H Alkylation A->H I Arylation A->I

Caption: Reactivity map of this compound.

This versatile reactivity profile makes it a valuable precursor for the synthesis of a wide range of substituted pyrazole derivatives with potential therapeutic applications.

Applications in Drug Discovery and Development

Pyrazole derivatives are integral to the development of modern pharmaceuticals, with applications spanning anti-inflammatory, anti-cancer, and anti-infective therapies.[1] this compound serves as a key building block in the synthesis of compounds targeting various biological pathways.

Kinase Inhibitors

A significant application of pyrazole-based compounds is in the development of protein kinase inhibitors.[8] The pyrazole scaffold can mimic the hinge-binding region of ATP, a crucial interaction for kinase inhibition. The ability to introduce diverse substituents at the 4-position via the bromo group allows for the exploration of the kinase active site and the optimization of potency and selectivity. For instance, substituted pyrazoles have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and other kinases implicated in cancer and inflammatory diseases.[9][10]

Anticancer Agents

The pyrazole nucleus is a common feature in many anti-cancer agents.[1][11] The structural versatility of this compound allows for its incorporation into molecules designed to target various cancer-related pathways, including cell cycle regulation and signal transduction.[1] The nitrile functionality can also contribute to interactions with target proteins or be used as a handle for further derivatization to enhance anti-proliferative activity.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its versatile reactivity, stemming from the presence of a bromo group, a nitrile moiety, and a pyrazole ring, makes it an invaluable building block for the construction of diverse molecular libraries. For researchers and professionals in drug discovery, a thorough understanding of its physical properties, synthetic accessibility, and reactivity is crucial for leveraging its full potential in the design and development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition.

References

  • Solubility of Things. (n.d.). Pyrazole. [Link]
  • Open Research Library. (2025, February 12). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
  • PubChem. (n.d.). 4-Bromopyrazole.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(15), 12724. [Link]
  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. [Link]
  • Arkat USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3226. [Link]
  • International Journal of Novel Research and Development. (2023, June).
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]
  • PubMed. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters, 14(15), 3906-3908. [Link]
  • International Journal of Research in Engineering and Science. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Review: Anticancer Activity Of Pyrazole. 74(1), 1-10. [Link]
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
  • ResearchGate. (n.d.). Figure S1.
  • National Institutes of Health. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
  • ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
  • Medium. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. [Link]
  • ResearchGate. (2025, August 6). (PDF)
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 288246-16-2. [Link]
  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
  • National Institutes of Health. (n.d.).
  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

Sources

An In-depth Technical Guide on the Chemical Structure and Bonding of 4-bromo-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of a pyrazole core, a bromo substituent, and a nitrile group imparts a distinct reactivity profile, making it a valuable building block for the synthesis of a wide array of functionalized molecules, including anti-inflammatory and anti-cancer agents, as well as agrochemicals such as pesticides and herbicides.[1] This guide provides a comprehensive analysis of the chemical structure and bonding of this compound, delving into its molecular architecture, electronic properties, and spectroscopic signature. A foundational understanding of these core characteristics is paramount for leveraging this compound's full potential in innovative research and development endeavors.

Molecular Structure and Isomerism

This compound, with the chemical formula C4H2BrN3, is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][3][4][5][6][7][8] The core of the molecule is the pyrazole ring, which is a planar, aromatic system due to the delocalization of six π-electrons.[2][3] This aromaticity confers significant stability to the ring structure.

The substituents on the pyrazole ring are a bromine atom at the C4 position and a carbonitrile group (-C≡N) at the C3 position. The presence of these functional groups significantly influences the electronic distribution and chemical reactivity of the molecule.

Tautomerism: A Critical Consideration

A key structural feature of N-unsubstituted pyrazoles is annular prototropic tautomerism.[9][10] This phenomenon involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring, leading to a dynamic equilibrium between two tautomeric forms.[9] While the specific tautomeric preference of this compound in different phases (solid, solution) would require specific experimental determination, it is a crucial aspect to consider as it can significantly impact the molecule's physicochemical properties and its interactions with biological targets.[9] The tautomeric equilibrium is influenced by factors such as the electronic nature of the substituents and the solvent environment.[9][10]

Bonding Analysis

The bonding within this compound is a composite of covalent interactions with varying degrees of polarity and delocalized π-bonding that defines its aromatic character.

The Aromatic Pyrazole Core

The pyrazole ring is an aromatic system, a property that is fundamental to its chemical behavior.[2][3][4] The ring consists of sp2-hybridized carbon and nitrogen atoms, with the p-orbitals of these atoms overlapping to form a continuous π-electron system.[11] This delocalization of six π-electrons over the five-membered ring results in enhanced stability. The aromatic nature of the pyrazole ring means it is generally resistant to oxidation and reduction reactions that would disrupt the aromaticity.[11][12]

The Carbon-Bromine (C-Br) Bond

The bond between the carbon atom at position 4 of the pyrazole ring and the bromine atom is a polar covalent bond.[13][14] This polarity arises from the difference in electronegativity between carbon (approximately 2.55 on the Pauling scale) and bromine (approximately 2.96 on the Pauling scale).[13] The higher electronegativity of bromine results in a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the C4 carbon atom.[13][14] This polarization makes the C4 position susceptible to nucleophilic attack under certain conditions and influences the overall dipole moment of the molecule. The strength of the C-Br bond is a critical factor in its reactivity, particularly in reactions involving the cleavage of this bond, such as in cross-coupling reactions.[15][16]

The Carbon-Nitrile (C-C≡N) Moiety

The carbonitrile group consists of a carbon atom triple-bonded to a nitrogen atom. This triple bond is a strong covalent bond. The carbon and nitrogen atoms in the nitrile group are sp-hybridized.[17] The C≡N bond is also polar due to the higher electronegativity of nitrogen compared to carbon, resulting in a significant dipole moment for this functional group. The nitrile group is a strong electron-withdrawing group, which influences the electron density distribution within the pyrazole ring.

Spectroscopic Characterization: Unveiling the Structure

Spectroscopic techniques are indispensable for elucidating and confirming the chemical structure and bonding of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, key vibrational frequencies are expected:

  • N-H Stretching: The N-H bond of the pyrazole ring will exhibit a stretching vibration, typically in the region of 3100-3500 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

  • C≡N Stretching: The nitrile group has a characteristic and strong stretching absorption in a relatively uncongested region of the IR spectrum, typically between 2220 and 2260 cm⁻¹.[18] For aromatic nitriles, this peak is often observed at a slightly lower frequency due to conjugation with the aromatic ring.[17][18] The intensity of this peak is generally high due to the large change in dipole moment during the vibration.[18] The sensitivity of the nitrile stretching frequency to its local environment makes it a useful probe for studying intermolecular interactions like hydrogen bonding.[19][20][21]

  • C=C and C=N Stretching: The aromatic pyrazole ring will show characteristic stretching vibrations for the C=C and C=N bonds in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

  • C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the fingerprint region, typically between 500 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

  • ¹H NMR: The proton spectrum would be expected to show a signal for the N-H proton of the pyrazole ring, the chemical shift of which can be highly variable and dependent on solvent and concentration due to hydrogen bonding and proton exchange.[11] A singlet for the proton at the C5 position of the pyrazole ring would also be expected. The chemical shift of this proton would be influenced by the neighboring bromine and nitrile substituents.

  • ¹³C NMR: The carbon spectrum would show distinct signals for each of the four carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environments. For instance, the carbon atom of the nitrile group would appear at a characteristic downfield shift. The carbon atoms of the pyrazole ring would have shifts consistent with their positions in an aromatic, electron-deficient heterocyclic system.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (171.98 g/mol ).[5][8] A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Reactivity and Applications in Synthesis

The chemical structure and bonding of this compound dictate its reactivity, making it a valuable intermediate in organic synthesis.

  • The Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution, typically at the electron-rich C4 position.[11][12][22] However, in this molecule, the C4 position is already substituted with bromine. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions.[2][12][23][24]

  • The Bromo Substituent: The bromine atom at the C4 position is a good leaving group in nucleophilic aromatic substitution reactions, although such reactions on electron-rich pyrazoles can be challenging. More importantly, the C-Br bond provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of substituents at this position.

  • The Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing pathways to other important functional groups.

The combination of these reactive sites makes this compound a key building block for the synthesis of complex molecules with potential applications in drug discovery and materials science.[1]

Experimental Protocols and Data

Synthesis of 4-Bromopyrazole Derivatives

A common method for the synthesis of 4-bromopyrazoles involves the direct bromination of the corresponding pyrazole.

Representative Protocol for Bromination:

  • Dissolve the starting pyrazole material in a suitable solvent (e.g., chloroform or acetic acid).

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at a controlled temperature (often room temperature or below).

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 4-bromopyrazole derivative.[25]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C4H2BrN3[5][8]
Molecular Weight 171.98 g/mol [5]
CAS Number 288246-16-2[5][8]
Appearance White to off-white powder[1]
Melting Point 154-158 °C[5]

Visualizations

Chemical Structure and Tautomerism

Caption: Annular tautomerism in the pyrazole ring.

Key Bond Polarities

Bond_Polarities C4 C4 (δ+) Br Br (δ-) C4->Br Polar C-Br Bond C_nitrile C (δ+) N_nitrile N (δ-) C_nitrile->N_nitrile Polar C≡N Bond caption Representation of key bond polarities.

Caption: Representation of key bond polarities.

Conclusion

This compound possesses a well-defined chemical structure characterized by an aromatic pyrazole core and strategically positioned bromo and nitrile functional groups. The interplay of aromaticity, bond polarity, and the potential for tautomerism creates a molecule with a rich and versatile chemical profile. A thorough understanding of its structure and bonding, as elucidated by spectroscopic methods, is fundamental for its effective utilization as a precursor in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This guide provides the foundational knowledge required for researchers and scientists to confidently design and execute synthetic strategies involving this important heterocyclic building block.

References

  • Why is a C-Br bond considered polar? From electronegativity considerations, both carbon and bromine have - brainly.com. (2024, January 29).
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. (n.d.).
  • On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool - Bohrium. (n.d.).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20).
  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (n.d.).
  • Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. (n.d.).
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024, July 7).
  • Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE. (2024, December 5).
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29).
  • Aromatic monocyclic heterocycle: Significance and symbolism. (2024, December 4).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • This compound (C4H2BrN3) - PubChemLite. (n.d.).
  • This compound | C4H2BrN3 | CID 2735623 - PubChem - NIH. (n.d.).
  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1).
  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC - PubMed Central. (n.d.).
  • This compound | CAS 288246-16-2 - Matrix Fine Chemicals. (n.d.).
  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins | The Journal of Physical Chemistry B - ACS Publications. (2016, April 19).
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15).
  • 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. (n.d.).
  • This compound - High purity | EN - Georganics. (n.d.).
  • On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion - PMC. (n.d.).
  • 7.5: The Polar Carbon–Halogen Bond - Chemistry LibreTexts. (2019, June 5).
  • Carbon–Bromine Bond Formation through a Nickel-Centered Spin-Crossing Mechanism | Request PDF - ResearchGate. (n.d.).
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. (n.d.).
  • 2-(tert-Butylamino) acetic acid hydrochloride - 6939-23-7 Manufacturers - Srini Chem. (n.d.).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. (n.d.).
  • CAS No : 126939-27-3| Product Name : Ketotifen Fumarate - Impurity C - Pharmaffiliates. (n.d.).
  • Ketotifen EP Impurity C - CAS - 126939-27-3 | Axios Research. (n.d.).
  • Ziprasidone - CAS Common Chemistry. (n.d.).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).

Sources

Introduction: The Strategic Importance of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a five-membered pyrazole ring with two adjacent nitrogen atoms.[1] The strategic placement of a bromine atom at the 4-position and a cyano group at the 3-position makes it a highly versatile and valuable building block in synthetic chemistry.[1][2] This compound, identified by CAS number 288246-16-2, serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules.[1][2][3] Its unique electronic and steric properties are leveraged by researchers in pharmaceutical development and agricultural chemistry to construct complex molecular architectures with tailored biological activities.[2] This guide provides an in-depth examination of its properties, a proven synthetic approach, key reactive pathways, and essential safety protocols, offering a comprehensive resource for professionals in the field.

Physicochemical and Spectroscopic Profile

This compound is typically a white to off-white solid powder at room temperature.[2][4] Its structural features—a polar pyrazole ring, a nitrile group, and a halogen—suggest moderate solubility in polar organic solvents.[1] For optimal stability, it should be stored in a cool, dry place, with recommended temperatures between 2-8°C.

PropertyValueSource(s)
CAS Number 288246-16-2[2][3]
Molecular Formula C₄H₂BrN₃[1][2][3]
Molecular Weight 171.98 g/mol
Appearance White to off-white powder[2]
Melting Point 154-158 °C
Synonyms 4-Bromo-3-cyano-1H-pyrazole, 4-Bromopyrazole-3-carbonitrile[1][2]
InChI Key ZXVFKQRZKKGVNJ-UHFFFAOYSA-N
SMILES Brc1c[nH]nc1C#N
Spectroscopic Characterization: What to Expect

While specific spectra are proprietary, the structure of this compound allows for a confident prediction of its key spectroscopic signatures:

  • ¹H NMR: The spectrum is expected to be simple, showing a singlet for the proton at the C5 position of the pyrazole ring. A broad singlet corresponding to the N-H proton will also be present, which can be confirmed by D₂O exchange.

  • ¹³C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the cyano group (C≡N) will appear in the characteristic 115-120 ppm range, while the three carbons of the pyrazole ring will have shifts influenced by the bromine and nitrogen atoms.

  • IR Spectroscopy: A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of pyrazole carbonitriles can be approached through various methods, including multi-component reactions involving malononitrile and hydrazine derivatives.[5][6][7] However, a robust and common strategy for introducing a bromine atom onto a pre-existing pyrazole core is through electrophilic aromatic substitution. This approach offers high regioselectivity and is widely adopted in medicinal chemistry.

Proposed Synthetic Workflow: Electrophilic Bromination

A logical and field-proven method for preparing this compound is the direct bromination of 1H-pyrazole-3-carbonitrile using N-bromosuccinimide (NBS).

Synthesis_Workflow SM 1H-pyrazole-3-carbonitrile (Starting Material) Reaction Electrophilic Bromination SM->Reaction Reagents N-Bromosuccinimide (NBS) Dimethylformamide (DMF, Solvent) Reagents->Reaction Product This compound (Final Product) Reaction->Product Byproduct Succinimide (Byproduct) Reaction->Byproduct

Caption: Proposed synthesis of this compound.

Expertise in Practice: Protocol and Rationale

The following protocol is a self-validating system grounded in established chemical principles for electrophilic halogenation of heterocyclic systems.[8]

Objective: To synthesize this compound via electrophilic bromination.

Materials:

  • 1H-pyrazole-3-carbonitrile (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer, round-bottom flask, ice bath, and standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1H-pyrazole-3-carbonitrile (1 eq.) in anhydrous DMF.

    • Causality: DMF is an excellent polar aprotic solvent that readily dissolves both the substrate and NBS, facilitating a homogenous reaction environment. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Causality: Electrophilic bromination is an exothermic reaction. Cooling the reaction mixture helps to control the reaction rate, minimizing the formation of potential over-brominated or decomposition byproducts.

  • Addition of NBS: Add N-bromosuccinimide (1.1 eq.) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C.

    • Causality: NBS is chosen as the brominating agent because it is a solid that is safer and easier to handle than liquid bromine (Br₂).[8] The slight excess ensures complete conversion of the starting material. Portion-wise addition is critical for temperature control.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, pour the reaction mixture into water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Causality: The aqueous work-up quenches the reaction and removes the water-soluble DMF and succinimide byproduct. Brine wash removes residual water from the organic phase.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The C4-bromine atom and the C3-nitrile group serve as versatile handles for introducing molecular diversity.[1][2]

Reactivity_Pathways Core This compound ArylProduct 4-Aryl-1H-pyrazole-3-carbonitrile Core->ArylProduct Pd Catalyst AcidProduct 4-bromo-1H-pyrazole-3-carboxylic acid Core->AcidProduct H₃O⁺ or OH⁻ AmineProduct (4-bromo-1H-pyrazol-3-yl)methanamine Core->AmineProduct Reducing Agent ArylBoronicAcid Aryl Boronic Acid (Suzuki Coupling) ArylBoronicAcid->ArylProduct Hydrolysis Acid/Base Hydrolysis Hydrolysis->AcidProduct Reduction Reduction (e.g., LiAlH4) Reduction->AmineProduct

Caption: Key reaction pathways for molecular diversification.

  • Pharmaceutical Development: This compound is a key intermediate for pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[2] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The C4-bromine is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR).[9][10]

  • Agricultural Chemistry: It serves as a precursor for synthesizing potent herbicides and fungicides.[2] The ability to modify the core structure allows for the fine-tuning of activity against specific pests or weeds while minimizing environmental impact.

  • Material Science: Researchers are exploring this compound for its potential in creating novel polymers and coatings with enhanced chemical resistance and durability.[2]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate care in a laboratory setting.[11]

Hazard ClassGHS Code(s)DescriptionSource(s)
Acute Toxicity H302Harmful if swallowed[4]
Skin Irritation H315Causes skin irritation[4]
Eye Damage H318Causes serious eye damage[4]
Respiratory Irritation H335May cause respiratory irritation[4]

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[11]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage and Disposal:

  • Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation. Its well-defined reactivity, enabled by the distinct bromo and cyano functional groups, provides a reliable and versatile platform for synthetic chemists. For professionals in drug discovery and agrochemical development, mastering the use of this intermediate opens up efficient pathways to novel compounds with significant biological potential. By understanding its properties, synthesis, and handling requirements, researchers can safely and effectively unlock its full potential in their scientific endeavors.

References

  • Elgemeie, G. H., & Ali, H. A. (2018). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
  • (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • (2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib.
  • (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.
  • (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives.
  • (n.d.).
  • (n.d.). This compound | CAS 288246-16-2.
  • (n.d.). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. [Link]
  • (n.d.). 4-Bromo-1H-pyrazole-5-carbonitrile | CAS 288246-16-2. AMERICAN ELEMENTS. [Link]
  • (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • (2024). SAFETY DATA SHEET: 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile. Fisher Scientific. [Link]
  • (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives.
  • (n.d.). This compound SDS, 288246-16-2. ChemSrc. [Link]
  • (n.d.). 4-Bromopyrazole.
  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. LinkedIn. [Link]
  • (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. [Link]
  • (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • (n.d.). CAS 288246-16-2 | this compound. Alchem Pharmtech. [Link]
  • (n.d.). This compound.
  • (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. [Link]

Sources

Spectroscopic data of 4-bromo-1H-pyrazole-3-carbonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-bromo-1H-pyrazole-3-carbonitrile

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its pyrazole core is a common scaffold in pharmacologically active molecules, and the presence of bromo and cyano functionalities provides versatile handles for further synthetic modification.[1] Accurate structural elucidation and purity assessment are paramount for its application in drug development and agrochemical research. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The interpretation herein is grounded in fundamental principles and comparative data from related pyrazole derivatives.[2][3]

Molecular Structure and Tautomerism

The structure of this compound presents a case of annular tautomerism, common to N-unsubstituted pyrazoles. The proton on the nitrogen can reside on either N1 or N2, leading to two tautomeric forms that rapidly interconvert in solution. This phenomenon can influence the observed chemical shifts in NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two principal signals: one for the pyrazole ring proton (C5-H) and a broad signal for the N-H proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
C5-H8.0 - 8.5Singlet (s)The C5 proton of pyrazoles is typically deshielded and appears as a singlet.[4] The exact position is influenced by the solvent and electron-withdrawing groups.
N1-H13.0 - 14.0Broad Singlet (br s)The N-H proton signal is often broad due to tautomerism and quadrupole broadening from the nitrogen atoms. It may exchange with D₂O.[5]
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C3115 - 125The carbon bearing the nitrile group. Its chemical shift is influenced by the nitrogen atoms and the nitrile substituent.[6][7]
C495 - 105The C4 carbon is directly attached to the bromine atom, which typically induces an upfield shift compared to an unsubstituted carbon. This carbon is expected to be significantly shielded.[7]
C5130 - 140This methine carbon is adjacent to two nitrogen atoms, resulting in a downfield shift.[6][8]
C≡N110 - 120The nitrile carbon signal typically appears in this region.[9]
Experimental Protocol: NMR Analysis

NMR_Workflow SamplePrep 1. Sample Preparation ~10 mg of compound dissolved in 0.6 mL of DMSO-d₆ Acquisition 2. Data Acquisition Bruker 400 MHz Spectrometer Acquire ¹H, ¹³C, DEPT spectra SamplePrep->Acquisition Transfer to NMR tube Processing 3. Data Processing Fourier Transform Phase & Baseline Correction Acquisition->Processing Generate FID Analysis 4. Spectral Analysis Assign peaks based on δ, multiplicity, and correlation Processing->Analysis Generate Spectrum

Caption: Standard workflow for NMR spectroscopic analysis.

  • Sample Preparation : Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred for pyrazoles as it helps in observing the exchangeable N-H proton.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are required to achieve an adequate signal-to-noise ratio.[10]

  • Data Processing : Apply Fourier transformation to the Free Induction Decay (FID). The resulting spectrum should be manually phased and baseline corrected for accurate integration and peak picking.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Interpretation of Key IR Absorptions

The IR spectrum of this compound is expected to be dominated by the sharp, intense absorption of the nitrile group and the characteristic vibrations of the pyrazole ring.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Notes
N-H Stretch3100 - 3300Medium, BroadAssociated with the pyrazole N-H bond. Hydrogen bonding can cause significant broadening.[11]
C-H Stretch (aromatic)3000 - 3100MediumCorresponds to the C5-H stretching vibration on the pyrazole ring.[12]
C≡N Stretch (Nitrile)2220 - 2240Strong, SharpThis is a highly characteristic peak. Conjugation with the pyrazole ring shifts the frequency to a slightly lower wavenumber compared to saturated nitriles.[13][14]
C=N/C=C Stretch1500 - 1600Medium-StrongVibrations associated with the pyrazole ring framework.[2]
C-Br Stretch500 - 650Medium-StrongFound in the fingerprint region, this absorption is indicative of the carbon-bromine bond.[12]
Experimental Protocol: FTIR-ATR Analysis
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.

  • Sample Preparation : Place a small amount of the powdered this compound directly onto the ATR crystal.

  • Data Acquisition : Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction : A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecular structure.

Expected Mass Spectrum

For this compound (C₄H₂BrN₃), the molecular weight is 171.98 g/mol .[15]

m/z Value Assignment Notes
171/173[M]⁺The molecular ion peak. The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity (¹⁹Br:⁸¹Br ≈ 1:1), separated by 2 m/z units.[16][17]
145/147[M - CNH]⁺Loss of hydrogen cyanide (HCN) from the pyrazole ring is a common fragmentation pathway for nitrogen heterocycles.
92[M - Br]⁺Loss of a bromine radical. This fragment would lose the characteristic isotopic signature.[18]
65[C₃H₂N]⁺Further fragmentation of the pyrazole ring after the loss of bromine.
Predicted Fragmentation Pathway

MS_Fragmentation M [C₄H₂BrN₃]⁺˙ m/z 171/173 M_Br [C₄H₂N₃]⁺ m/z 92 M->M_Br - Br• M_HCN [C₃HBr₂]⁺˙ m/z 145/147 M->M_HCN - HCN Fragment2 [C₃H₂N]⁺ m/z 65 M_Br->Fragment2 - N₂

Caption: Predicted major fragmentation pathway for the title compound.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecular ion intact.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. The source parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion. For fragmentation data, a higher cone voltage or tandem MS (MS/MS) experiments can be performed.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework, IR spectroscopy identifies the key nitrile and pyrazole functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. The data and protocols presented in this guide offer a robust framework for researchers to confidently verify the identity and purity of this important synthetic building block.

References

  • New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • JoVE. IR Frequency Region: Alkyne and Nitrile Stretching.
  • ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • Scribd. 05 Notes On Nitriles IR Spectra.
  • ResearchGate.
  • Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
  • ACS Publications. Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins.
  • ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
  • Wiley-VCH.
  • IJACBS - Visnav.
  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.
  • PMC - NIH.
  • ResearchGate.
  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • Wiley Online Library.
  • ResearchGate.
  • ChemicalBook. Pyrazole(288-13-1) 1H NMR spectrum.
  • PubChem - NIH. 4-Bromopyrazole.
  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Asian Journal of Chemistry. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • PMC - NIH. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Thieme Connect.
  • ResearchGate. (PDF)
  • ACS Publications.
  • YouTube.
  • University of Texas at Austin.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • NIST WebBook. 1H-Pyrazole, 4-bromo-.
  • SpectraBase. 4-Bromopyrazole - Optional[FTIR] - Spectrum.
  • BLD Pharm. 2075-45-8|4-Bromo-1H-pyrazole|.
  • Sigma-Aldrich. This compound 97%.
  • Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8.
  • Chem-Impex. This compound.
  • ResearchGate.
  • Georganics. This compound - High purity.
  • StudySmarter. Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • ECHEMI. 288246-16-2, this compound Formula.
  • ARKAT USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

Sources

An In-depth Technical Guide to the X-ray Crystal Structure of 4-bromo-1H-pyrazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, X-ray crystallographic analysis, and detailed structural features of 4-bromo-1H-pyrazole-3-carbonitrile derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are leveraging these versatile heterocyclic scaffolds.

Strategic Importance of Pyrazole Scaffolds in Modern Chemistry

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them privileged scaffolds in the design of biologically active molecules.[1][3] Derivatives of pyrazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4][5]

The subject of this guide, this compound, is a particularly valuable synthetic intermediate.[5] The presence of three distinct functional groups—the pyrazole ring, a reactive bromine atom, and a cyano group—provides a versatile platform for constructing complex molecular architectures.[5][6] The bromine atom, for instance, is a key handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to fine-tune a compound's properties.[6][7][8]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount. X-ray crystallography provides this definitive structural information, which is critical for rational drug design, predicting molecular recognition patterns, and engineering novel materials with desired solid-state properties.

Synthesis and Single Crystal Growth: From Precursor to Diffraction-Quality Crystal

The journey to elucidating a crystal structure begins with the chemical synthesis of the target compound followed by the meticulous process of growing high-quality single crystals.

Rationale-Driven Synthesis Protocol

A common and effective method for synthesizing the pyrazole core involves the condensation of a β-dicarbonyl compound or its equivalent with hydrazine. For the specific case of this compound, a multi-step synthesis is typically required, often starting from more readily available precursors.

Representative Synthetic Protocol: Synthesis of a Generic N-Substituted Pyrazole Derivative

This protocol illustrates a general approach for synthesizing N-substituted pyrazolines, which can be precursors or analogues to the target compounds. The choice of an acidic medium is crucial as it catalyzes the condensation reaction.

  • Chalcone Condensation: A substituted chalcone is reacted with hydrazine hydrate. The reaction is typically carried out in an organic acid like formic or acetic acid, which serves as both a solvent and a catalyst.[9]

  • Reaction Setup: Equimolar amounts of the chalcone and hydrazine hydrate are dissolved in the chosen acid.

  • Heating/Reflux: The mixture is heated under reflux for several hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by pouring the mixture into cold water.

  • Purification: The crude product is collected by filtration, washed, and then purified, most commonly by recrystallization from a suitable solvent like ethanol or toluene to yield the final pyrazole derivative.[10]

The Art and Science of Crystallization

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth of a single crystal, rather than rapid precipitation of an amorphous powder.

Experimental Protocol for Single Crystal Growth (Slow Evaporation Method)

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: The resulting solution is filtered to remove any particulate matter.

  • Slow Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature (typically room temperature).

  • Crystal Harvest: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form. A suitable crystal is then carefully selected and mounted for X-ray analysis.[1]

Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound. It allows for the precise measurement of bond lengths, bond angles, and the visualization of 3D packing in the solid state.

Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

XRay_Workflow A Select & Mount Crystal B Mount on Diffractometer A->B Goniometer head C Data Collection (X-ray Exposure) B->C Mo-Kα radiation (e.g., λ = 0.71073 Å) D Data Processing (Integration & Scaling) C->D Diffraction spots E Structure Solution (Phasing) D->E Intensity data F Structure Refinement E->F Initial model G Validation & Analysis F->G Final structure Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B N1_A N1-H N2_B N2 N1_A->N2_B N-H···N Hydrogen Bond N2_A N2 Br_A Br CN_B C≡N Br_A->CN_B C-Br···N Halogen Bond CN_A C≡N N1_B N1-H Br_B Br

Sources

Synthesis of 4-bromo-1H-pyrazole-3-carbonitrile from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-bromo-1H-pyrazole-3-carbonitrile

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathway to this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic considerations, mechanistic underpinnings, and practical execution of a robust and efficient synthesis.

Strategic Importance of this compound

This compound is a highly versatile chemical building block, prized for its role in the synthesis of complex bioactive molecules.[1] The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents.[2] The strategic placement of the bromine atom at the C4 position and the cyano group at the C3 position offers orthogonal reactivity. The bromine atom serves as a valuable handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[3] The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition reactions. This dual functionality makes the title compound an essential intermediate in the development of novel therapeutics, particularly in oncology and anti-inflammatory research, as well as in the agrochemical sector for creating advanced crop protection agents.[1]

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of this compound suggests two primary synthetic strategies:

  • Ring Formation: Constructing the pyrazole ring from acyclic precursors that already contain the necessary bromine and cyano functionalities.

  • Functionalization: Beginning with a pre-formed pyrazole core and introducing the bromo and cyano groups in subsequent steps.

The most direct and widely employed strategy, which will be the focus of this guide, is the functionalization approach. Specifically, this involves the regioselective bromination of a readily accessible precursor, 1H-pyrazole-3-carbonitrile. This pathway is favored due to the high reactivity of the pyrazole ring's C4 position towards electrophilic substitution.[4][5]

The overall synthetic workflow is presented below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Regioselective Bromination A 1H-Pyrazole-3-carboxamide B 1H-Pyrazole-3-carbonitrile (Precursor) A->B Dehydration (e.g., POCl₃ or similar) C 1H-Pyrazole-3-carbonitrile (Precursor) D This compound (Target Molecule) C->D Electrophilic Bromination (NBS, DMF)

Figure 1: High-level workflow for the synthesis of the target compound.

Synthesis of the Precursor: 1H-Pyrazole-3-carbonitrile

The synthesis of the pyrazole core is the foundational step. While several methods exist for constructing pyrazoles, a common and reliable route to 1H-pyrazole-3-carbonitrile is the dehydration of its corresponding amide, 1H-pyrazole-3-carboxamide.[6]

Mechanistic Rationale

Dehydrating agents such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride, or Burgess reagent are effective for converting primary amides to nitriles. The mechanism typically involves the activation of the amide oxygen, making it a good leaving group (as a phosphate ester in the case of POCl₃), followed by an E2-type elimination of water to form the nitrile triple bond.

Experimental Protocol: Dehydration of 1H-Pyrazole-3-carboxamide

This protocol is a representative example based on established chemical principles for amide dehydration.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1H-pyrazole-3-carboxamide (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add the dehydrating agent (e.g., phosphorus oxychloride, ~1.1 eq.) dropwise. An organic base like pyridine or triethylamine may be added to neutralize the generated acid.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess dehydrating agent.

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1H-pyrazole-3-carbonitrile.

Regioselective Bromination of 1H-Pyrazole-3-carbonitrile

This step is the crux of the synthesis, leveraging the inherent electronic properties of the pyrazole ring to achieve selective functionalization at the C4 position.

Mechanistic Rationale: The Basis of C4 Selectivity

The pyrazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The two nitrogen atoms influence the electron density distribution within the ring. The "pyrrole-like" nitrogen (N1) donates its lone pair to the π-system, while the "pyridine-like" nitrogen (N2) is less donating. This donation significantly increases the electron density at the C4 position, making it the most nucleophilic carbon and the primary site for electrophilic attack.[4][5] The reaction proceeds via a Wheland intermediate (arenium ion), which is most stabilized when the electrophile adds to the C4 position.

Figure 2: Simplified mechanism of electrophilic bromination at the C4 position. (Note: Images are placeholders for chemical structures)

Choice of Brominating Agent

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[7]

  • Expertise & Causality: NBS is a solid, making it significantly easier and safer to handle than liquid bromine. It acts as a source of an electrophilic bromine species ("Br⁺"), often requiring a proton source or a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.[7] Reactions with NBS are typically milder, leading to higher selectivity and fewer side products compared to the often aggressive and less selective reactions with elemental bromine.

Detailed Experimental Protocol: Bromination with NBS

This protocol is adapted from established procedures for the bromination of pyrazole derivatives.[7]

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the precursor, 1H-pyrazole-3-carbonitrile (1.0 eq.), in anhydrous dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and maximize selectivity.

  • NBS Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) to the cooled solution in small portions over 20-30 minutes. Adding the NBS portion-wise helps maintain a low temperature and prevents the formation of over-brominated byproducts.

  • Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete. Then, allow the flask to warm to room temperature and continue stirring.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: ethyl acetate/petroleum ether, 6:4) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Once complete, pour the reaction mixture into a beaker of cold water. This will precipitate the crude product and dissolve the DMF and succinimide byproduct.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether or light petroleum ether to remove non-polar impurities.

  • Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by trituration with light petroleum ether or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.[7] The melting point of the pure compound is reported as 154-158 °C.

Data Summary and Characterization

The described synthetic protocol is robust and provides good yields. Key reaction parameters are summarized below.

ParameterValue / ConditionRationale / Comment
Starting Material 1H-Pyrazole-3-carbonitrilePrecursor with activated C4 position.
Brominating Agent N-Bromosuccinimide (NBS)Mild, selective, and safe source of electrophilic bromine.[7]
Molar Ratio 1.05 - 1.1 eq. NBSA slight excess ensures complete conversion of the starting material.
Solvent Dimethylformamide (DMF)Polar aprotic solvent that facilitates the reaction with NBS.
Temperature 0 °C to Room TemperatureInitial cooling controls the reaction rate and selectivity.[7]
Reaction Time 2 - 4 hoursMonitored by TLC for completion.
Typical Yield > 85%High efficiency is expected for this electrophilic substitution.
Purification Precipitation & RecrystallizationProvides a high-purity final product.

Product Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect a singlet for the C5 proton, as the C4 proton has been replaced by bromine.

  • ¹³C NMR: Appearance of a carbon signal corresponding to the C-Br bond and disappearance of the C4-H signal.

  • IR Spectroscopy: Presence of a sharp peak around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

  • Mass Spectrometry: A molecular ion peak consistent with the formula C₄H₂BrN₃, showing the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step sequence involving the preparation of the 1H-pyrazole-3-carbonitrile precursor followed by a highly regioselective electrophilic bromination at the C4 position. The use of N-Bromosuccinimide is the cornerstone of a reliable and scalable protocol, grounded in the fundamental principles of heterocyclic reactivity. The resulting molecule is a high-value intermediate, primed for further elaboration in the pursuit of novel chemical entities for the pharmaceutical and agrochemical industries.

References

  • Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 20(43), 8501-8505. DOI:10.1039/D2OB01612E
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.
  • Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. PubMed.
  • Bansal, R. K. (2018). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitriles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 34(2).
  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.
  • Fustero, S., et al. (2009). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry.
  • Al-Zaydi, K. M. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH.
  • Vasava, M. S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
  • Janin, Y. L. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. ResearchGate.
  • Trofimov, B. A., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • Imeni, S., et al. (2023). Recent Advances in Multicomponent Electro‐Organic (Electrochemical) Synthesis of Heterocycles. ResearchGate.
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.).
  • Organic Chemistry Tutor. (2019). synthesis of pyrazoles. YouTube.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). arkat usa.
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
  • US5047551A - Preparation of 4-chloropyrazoles. (n.d.). Google Patents.
  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Corona-Díaz, V. R., et al. (2016). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • Reddy, T. S., et al. (2022). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. ResearchGate.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). NIH.

Sources

The Versatile Scaffold: A Technical Guide to Library Synthesis with 4-bromo-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, with the pyrazole nucleus standing out as a particularly privileged scaffold.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of structural rigidity, metabolic stability, and a rich potential for diverse functionalization. This has led to the development of numerous commercially successful drugs across a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, anti-obesity drugs such as rimonabant, and various anti-cancer and anti-infective agents.[3][4] The pyrazole core's ability to engage in various biological interactions, largely through hydrogen bonding and π-stacking, makes it a highly sought-after component in the design of novel therapeutics.[5]

This guide focuses on a particularly strategic building block for combinatorial chemistry and library synthesis: 4-bromo-1H-pyrazole-3-carbonitrile . This trifunctional scaffold offers three distinct and orthogonal points for chemical modification, enabling the rapid generation of vast and structurally diverse compound libraries. The strategic placement of the bromine atom at the C4 position, a readily modifiable nitrile group at C3, and the reactive N-H bond of the pyrazole ring provides medicinal chemists with a powerful tool to explore chemical space and optimize lead compounds.[5] This document will provide an in-depth exploration of the synthesis and reactivity of this core, offering field-proven insights and detailed protocols for its application in library synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for any successful synthetic campaign. Below are the key properties of this compound.

PropertyValueReference
CAS Number 288246-16-2
Molecular Formula C₄H₂BrN₃
Molecular Weight 171.98 g/mol
Appearance White to off-white powder[5]
Melting Point 154-158 °C
Storage 2-8°C

Safety Information: this compound is classified as harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the this compound Scaffold

The efficient synthesis of the core scaffold is the critical first step. While multiple routes to substituted pyrazoles exist, a common and effective strategy involves the cyclization of a suitably functionalized precursor followed by bromination. A plausible and well-documented approach is the reaction of hydrazine with a 1,3-dicarbonyl equivalent, followed by electrophilic bromination at the electron-rich C4 position.

Protocol 1: Synthesis of 1H-pyrazole-3-carbonitrile

This protocol is adapted from established methods for pyrazole synthesis from dicarbonyl precursors.[6]

Step 1: Synthesis of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile.

  • To a solution of a 3-oxoalkanonitrile (1.0 eq) in a suitable solvent such as ethanol, add trichloroacetonitrile (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, the product can be isolated by filtration or evaporation of the solvent.

Step 2: Cyclization to 3-amino-1H-pyrazole-4-carbonitrile.

  • To a solution of the intermediate from Step 1 (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours until the starting material is consumed (TLC analysis).

  • Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

Protocol 2: Bromination to this compound

The C4 position of the pyrazole ring is highly susceptible to electrophilic substitution.

Step 1: Bromination.

  • To a solution of 1H-pyrazole-3-carbonitrile (1.0 eq) in a suitable solvent like acetic acid or chloroform, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Library Synthesis: A Three-Pronged Approach

The true utility of this compound lies in its three distinct reactive handles, allowing for a systematic and combinatorial approach to library generation. The general workflow for library synthesis is depicted below.

Library_Synthesis_Workflow Scaffold This compound N_Func N-Functionalization (Alkylation/Arylation) Scaffold->N_Func R¹-X C4_Func C4 Cross-Coupling (Suzuki, Sonogashira, etc.) N_Func->C4_Func R²-B(OH)₂ / R²-acetylene Library_1 Library 1 (N-substituted) N_Func->Library_1 C3_Func C3 Nitrile Transformation (Hydrolysis, Reduction, Cycloaddition) C4_Func->C3_Func Reaction on Nitrile Library_2 Library 2 (N, C4-disubstituted) C4_Func->Library_2 Library_3 Library 3 (N, C4, C3-trisubstituted) C3_Func->Library_3

Caption: General workflow for library synthesis using the this compound scaffold.

N-Functionalization: Diversification at the Pyrazole Nitrogen

The N-H of the pyrazole ring can be readily functionalized through alkylation or arylation, providing the first point of diversity. A key consideration in the N-alkylation of unsymmetrically substituted pyrazoles is regioselectivity. The reaction can potentially yield two regioisomers (N1 and N2 substitution). The outcome is often influenced by the steric hindrance of the substituents on the pyrazole ring and the nature of the electrophile and base used.[7]

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (R-X) (1.1 eq) and stir the reaction at room temperature or elevated temperature (50-80°C) until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

R-XBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl iodideK₂CO₃DMFRT12>90
Ethyl bromoacetateCs₂CO₃Acetonitrile60685
Benzyl bromideK₂CO₃DMFRT8>95

N-arylation can be achieved through copper-catalyzed Ullmann coupling or palladium-catalyzed Buchwald-Hartwig amination.[8][9]

  • To a reaction vial, add this compound (1.0 eq), the aryl halide (Ar-X) or arylboronic acid (Ar-B(OH)₂) (1.2 eq), a copper(I) or palladium(0) catalyst (e.g., CuI or Pd₂(dba)₃, 5-10 mol%), a suitable ligand (e.g., L-proline for Ullmann, a biarylphosphine for Buchwald-Hartwig, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a high-boiling point solvent such as dioxane or toluene.

  • Seal the vial and heat the reaction to 80-120°C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

C4-Functionalization: Building Complexity via Cross-Coupling

The bromine atom at the C4 position is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This is a powerful method for rapidly increasing molecular complexity.[2]

C4_Coupling cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Start N-R¹-4-bromo-pyrazole-3-carbonitrile Suzuki_Reagent R²-B(OH)₂ Start->Suzuki_Reagent Pd(0), Base Sonogashira_Reagent R³-C≡CH Start->Sonogashira_Reagent Pd(0), Cu(I), Base Suzuki_Product N-R¹-4-R²-pyrazole-3-carbonitrile Suzuki_Reagent->Suzuki_Product Sonogashira_Product N-R¹-4-(C≡C-R³)-pyrazole-3-carbonitrile Sonogashira_Reagent->Sonogashira_Product

Caption: Key cross-coupling reactions at the C4 position.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrazole core and various aryl or heteroaryl boronic acids.

  • To a microwave vial, add the N-substituted 4-bromo-pyrazole-3-carbonitrile (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).

  • Add a solvent mixture, typically dioxane/water (4:1).

  • Seal the vial and heat in a microwave reactor to 100-150°C for 15-60 minutes.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Arylboronic AcidCatalystBaseTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃12085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃10090
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃14075

The Sonogashira coupling allows for the introduction of alkyne moieties, which can be further functionalized.[10]

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the N-substituted 4-bromo-pyrazole-3-carbonitrile (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Add the terminal alkyne (1.2 eq) and stir the reaction at room temperature or with gentle heating (40-60°C) for 2-12 hours.

  • Once the reaction is complete, filter off the amine salt, concentrate the filtrate, and purify the residue by column chromatography.

C3-Nitrile Transformations: The Final Frontier of Diversification

The nitrile group at the C3 position is a versatile functional group that can be transformed into a variety of other functionalities, providing a third dimension of chemical diversity.

  • Dissolve the pyrazole-3-carbonitrile in a mixture of DMSO and water.

  • Add a base such as potassium carbonate and heat the mixture to 120°C.

  • Alternatively, acidic hydrolysis using concentrated sulfuric acid at moderate temperatures can be employed.

  • After cooling, the product can often be precipitated by the addition of water and collected by filtration.

  • To a solution of the pyrazole-3-carbonitrile in a solvent like THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) at 0°C.

  • Allow the reaction to warm to room temperature and stir until the nitrile is fully reduced.

  • Carefully quench the reaction with water and a base (e.g., NaOH solution), filter the resulting salts, and extract the product from the filtrate.

The [2+3] cycloaddition of the nitrile with an azide source is a common method for forming a 5-substituted tetrazole, a well-known carboxylic acid bioisostere.[11]

  • To a solution of the pyrazole-3-carbonitrile in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 100-130°C for 12-24 hours.

  • Cool the reaction, acidify with HCl, and extract the product with an organic solvent.

Conclusion: A Scaffold for Accelerated Drug Discovery

This compound represents a highly valuable and versatile scaffold for the synthesis of diverse compound libraries. Its three orthogonal points of functionalization allow for a systematic exploration of chemical space, making it an ideal starting point for hit-to-lead and lead optimization campaigns. The robust and well-established protocols for N-functionalization, C4 cross-coupling, and C3 nitrile transformations provide researchers with a reliable toolkit for the rapid generation of novel pyrazole derivatives with a wide range of potential biological activities. By leveraging the strategic reactivity of this core, drug discovery programs can significantly accelerate their progress towards identifying the next generation of therapeutic agents.

References

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • RSC Publishing. (2016, November 17). Review: biologically active pyrazole derivatives.
  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • PubMed Central. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • PMC - NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • PMC - NIH. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ResearchGate. (n.d.). Scope and limitations of Suzuki-Miyaura coupling with other (hetero)aryl esters a.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • YouTube. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment.
  • ACS Publications. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • PubMed. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones.
  • ResearchGate. (2023, August 28). (PDF) Green synthesis of novel pyrazole carbonitrile and aryl methylene-pyrazole derivatives using 2-aminopyridine-Functionalized Silica-Coated Fe3O4 Nanoparticles as a highly-efficient and magnetically Separable Catalyst (Fe3O4@SiO2/NH/CC/2APy/CuII).
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • PubMed Central. (2020, October 12). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ACS Publications. (n.d.). Three synthetic routes to a sterically hindered tetrazole. A new one-step mild conversion of an amide into a tetrazole.
  • Materials Chemistry and Mechanics. (n.d.). Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl.
  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
  • ACS Publications. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • MDPI. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Scope and limitations of organoboronic acids.[a].
  • Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
  • RSC Publishing. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • RSC Publishing. (n.d.). Solvent-free N-arylation of amines with arylboronic acids under ball milling conditions.
  • ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
  • PMC - PubMed Central - NIH. (n.d.). Tetrazoles via Multicomponent Reactions.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction.
  • PMC - NIH. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (n.d.). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand.

Sources

A Technical Guide to the Strategic Application of 4-bromo-1H-pyrazole-3-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the pyrazole core stands out as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative: 4-bromo-1H-pyrazole-3-carbonitrile. This molecule is not merely another building block; it is a trifunctional synthetic platform offering three distinct and orthogonally reactive sites. The strategic manipulation of the pyrazole N-H, the C4-bromine, and the C3-nitrile allows for the systematic and efficient construction of diverse chemical libraries. This document provides an in-depth exploration of the chemistry of this versatile scaffold, complete with field-tested protocols and mechanistic insights designed to empower researchers in their quest for novel therapeutic agents.

Part 1: The Pyrazole Core - A Foundation for Pharmacological Innovation

The Significance of Pyrazoles in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic other functional groups like amides and phenols, making it a valuable bioisostere.[3] Consequently, pyrazole derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[1][3][4] Marketed drugs such as Celecoxib (an anti-inflammatory) and CDPPB (a potential schizophrenia treatment) feature the pyrazole core, cementing its importance in pharmaceutical development.[2][5]

The Trifunctional Advantage of this compound

This compound (CAS 288246-16-2) is a highly strategic starting material due to its three distinct functional handles, which can be addressed with a high degree of chemical selectivity.[6][7]

  • The Pyrazole N-H Group: The acidic proton on the pyrazole nitrogen is the primary site for N-alkylation or N-arylation, a crucial modification for tuning the steric and electronic properties of the molecule and influencing its pharmacokinetic profile.[5]

  • The C4-Bromine Atom: This position is primed for modern cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile introduction of a vast array of aryl and heteroaryl substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[8][9]

  • The C3-Nitrile Group: The carbonitrile is a versatile functional group that can be hydrolyzed to a primary amide or a carboxylic acid, reduced to an amine, or serve as a precursor for the construction of other heterocyclic rings.[10][11]

The inherent differences in the reactivity of these three sites provide the synthetic chemist with remarkable control over the derivatization process, allowing for a logical and sequential approach to library synthesis.

Part 2: Strategic Derivatization at the C4-Position via Cross-Coupling

The introduction of molecular complexity at the C4 position is most effectively achieved via palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction is the preeminent choice for this transformation due to its broad functional group tolerance and the commercial availability of a vast number of boronic acids and esters.[8]

Causality: The Challenge of the Unprotected N-H Group

A critical consideration in the Suzuki-Miyaura coupling of N-heterocycles is the presence of the acidic N-H proton. This proton can interfere with the catalytic cycle in several ways. Firstly, the pyrazole can act as a ligand for the palladium center, potentially leading to inactive catalyst states.[8] Secondly, under basic reaction conditions, the deprotonated pyrazolate anion can also coordinate to the palladium. These interactions can sometimes promote undesired side reactions, such as protodebromination (loss of the bromine atom), which reduces the yield of the desired coupled product.[12] Therefore, a robust synthetic strategy must account for this reactivity.

Experimental Protocols for C4-Arylation

Two primary strategies are presented: direct coupling on the unprotected core and a protection-based approach. The choice depends on the specific substrates and the desired process robustness.

This method leverages modern catalyst systems that are more resistant to the inhibitory effects of the N-H group. It offers the advantage of a shorter synthetic sequence.

Step-by-Step Methodology:

  • Reaction Setup: To a microwave-safe vial or a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a suitable base such as K₃PO₄ or K₂CO₃ (2.0–3.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄ [5 mol%] or a pre-catalyst like P1/P2 [1-2 mol%]).[8][13][14]

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[13]

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for 4–20 hours, monitoring progress by TLC or LC-MS.[13] For microwave-assisted reactions, heating to 150 °C for 20-30 minutes is often sufficient.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the 4-aryl-1H-pyrazole-3-carbonitrile product.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Catalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical Yield RangeReference
Pd(PPh₃)₄ (5%)K₃PO₄ (2.0)1,4-Dioxane/H₂O801260-85%[14]
PdCl₂(dppf) (3%)K₂CO₃ (2.5)DME/H₂O90870-92%[8]
P1 Precatalyst (1%)K₃PO₄ (2.0)Toluene/H₂O100475-95%[8]

Yields are substrate-dependent and provided for illustrative purposes.

Visualization: C4-Arylation Workflow

C4_Arylation start 4-bromo-1H-pyrazole- 3-carbonitrile product 4-aryl-1H-pyrazole- 3-carbonitrile start->product Suzuki-Miyaura Coupling reagents Ar-B(OH)2 Pd Catalyst Base reagents->product

Caption: General workflow for C4-arylation via Suzuki-Miyaura coupling.

Part 3: Functionalization of the Pyrazole Nitrogen

Modification at the pyrazole nitrogen is fundamental for modulating a compound's lipophilicity, metabolic stability, and interaction with biological targets. The regioselectivity of this reaction is a key consideration.

Technical Insight: The Regioselectivity of N-Alkylation

For an unsymmetrical pyrazole like this compound, alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to a mixture of regioisomers. The ratio of these isomers is governed by a combination of steric and electronic factors. Generally, the incoming electrophile will preferentially attack the less sterically hindered nitrogen.[15] However, the specific reaction conditions (base, solvent, temperature) can also influence this outcome. It is imperative to have robust analytical methods (e.g., 2D NMR) to confirm the structure of the major product.

Experimental Protocols for N-Alkylation

This is the most common method, relying on the deprotonation of the pyrazole followed by nucleophilic attack on an alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: Suspend this compound (1.0 equiv.) in a dry aprotic solvent such as DMF or acetonitrile. Add a base (e.g., NaH [1.1 equiv., added portion-wise at 0 °C] or K₂CO₃ [2.0 equiv.]). Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1–1.2 equiv.) dropwise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-70 °C) until completion as monitored by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Quench the reaction carefully with water (especially if using NaH). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography, which will often allow for the separation of the N1 and N2 regioisomers.

This method provides an alternative to strong bases and is particularly useful for acid-stable substrates.[15][16]

Step-by-Step Methodology:

  • Reaction Setup: In a flask, dissolve the pyrazole (1.0 equiv.) and the trichloroacetimidate electrophile (1.2 equiv.) in a dry, non-polar solvent like 1,2-dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of a Brønsted acid, such as camphorsulfonic acid (CSA, 10-20 mol%).[15]

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) for 4-12 hours, monitoring for the consumption of the starting material.

  • Work-up and Purification: Cool the reaction, concentrate the solvent, and purify directly by silica gel chromatography.

Visualization: N-Alkylation Regioisomers

N_Alkylation cluster_products Product Mixture N1 N1-Alkyl Isomer (Major) N2 N2-Alkyl Isomer (Minor) start 4-bromo-1H-pyrazole- 3-carbonitrile start->N1 Alkylation start->N2 reagents R-X Base or Acid Catalyst reagents->N1 reagents->N2

Caption: N-alkylation can produce a mixture of N1 and N2 regioisomers.

Part 4: Elaboration of the C3-Nitrile Moiety

The nitrile group at the C3-position is a valuable synthetic handle for introducing polarity and hydrogen bonding capabilities into the final molecule.

Technical Insight: The Versatility of the Nitrile Group

The nitrile is more than just a polar group; it is a linchpin for further functionalization. Its controlled hydrolysis to a primary amide introduces key hydrogen bond donor and acceptor sites, which are often critical for target engagement. Further hydrolysis yields a carboxylic acid, providing a handle for amide coupling or other conjugations. Alternatively, the nitrile can be converted to other functional groups, such as thioamides, which have unique electronic and steric properties.[11]

Experimental Protocols for Nitrile Transformation

This protocol uses basic peroxide, a reliable method for converting nitriles to primary amides while minimizing over-hydrolysis to the carboxylic acid.[10]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the pyrazole-3-carbonitrile starting material (1.0 equiv.) in a suitable solvent like DMSO or ethanol.

  • Reagent Addition: Add an aqueous solution of a base (e.g., 1M NaOH, 2.0 equiv.) followed by the slow, dropwise addition of hydrogen peroxide (30% aq. solution, 3.0-5.0 equiv.) at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle warming (40-50 °C) for 1-4 hours. Monitor the reaction by LC-MS.

  • Work-up: Carefully quench the reaction with an aqueous solution of sodium sulfite to destroy excess peroxide. Acidify the mixture with 1M HCl to precipitate the product or to prepare for extraction.

  • Purification: Collect the product by filtration if it precipitates, or extract with an organic solvent. The crude material can be purified by recrystallization or silica gel chromatography.

Visualization: Transformation of the C3-Nitrile

Nitrile_Transformation start Pyrazole-3-carbonitrile amide Pyrazole-3-carboxamide start->amide H₂O₂ / NaOH (Protocol 4) thioamide Pyrazole-3-carbothioamide start->thioamide Thioacetamide Acid Catalyst acid Pyrazole-3-carboxylic acid amide->acid Strong Acid/Base Heat Integrated_Workflow start This compound step1 Step 1: N-Alkylation (Protocol 2) start->step1 intermediate1 N-alkyl-4-bromopyrazole- 3-carbonitrile step1->intermediate1 step2 Step 2: C4-Arylation (Protocol 1) intermediate1->step2 intermediate2 N-alkyl-4-arylpyrazole- 3-carbonitrile step2->intermediate2 step3 Step 3: Nitrile Hydrolysis (Protocol 4) intermediate2->step3 final_product Final Compound Library: N-alkyl-4-arylpyrazole-3-carboxamide step3->final_product

Caption: A strategic three-step workflow for library generation.

Causality Behind the Workflow:

  • N-Alkylation First: Performing N-alkylation at the start often improves the solubility of the pyrazole intermediate in the organic solvents typically used for cross-coupling reactions. It also resolves the issue of the acidic N-H, simplifying the Suzuki-Miyaura reaction and potentially improving yields.

  • C4-Arylation Second: With the nitrogen position secured, the Suzuki-Miyaura coupling can be performed under robust conditions to introduce the first point of diversity (the aryl group).

  • Nitrile Hydrolysis Last: This transformation is often performed last as the resulting amide or acid functionality can sometimes interfere with earlier catalytic steps. This final step introduces the second point of diversity and installs key pharmacophoric features.

Conclusion

This compound is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust and flexible platform for the synthesis of novel compound libraries. By understanding the distinct reactivity of each functional handle—the N-H, the C4-bromo, and the C3-nitrile—and applying the validated protocols outlined in this guide, researchers can significantly accelerate their drug discovery programs. The ability to systematically and efficiently explore chemical space around the privileged pyrazole core makes this building block an indispensable tool in the modern medicinal chemist's arsenal.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Royalchem. (2024).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Chem-Impex. This compound.
  • National Institutes of Health (NIH).
  • Organic Process Research & Development. Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole.
  • ResearchGate.
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
  • MDPI. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • MDPI. (2022).
  • Semantic Scholar. (2022).
  • Sigma-Aldrich. This compound 97.
  • ResearchGate. (2023). A Novel Approach To The Transformation of Pyrazole-4-Carbonitriles to Novel 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbothioamide Using Thioacetamide as a Sulfur Source.
  • PubChem, National Institutes of Health. This compound.

Sources

The Strategic Role of 4-bromo-1H-pyrazole-3-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

I. Executive Summary

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, renowned for its versatile biological activities and presence in numerous clinically approved drugs.[1] This guide delves into a particularly strategic building block: the 4-bromo-1H-pyrazole-3-carbonitrile core. The unique arrangement of a reactive bromine atom and a versatile carbonitrile group on this privileged scaffold provides medicinal chemists with a powerful platform for generating diverse molecular libraries with significant therapeutic potential. This document will explore the synthesis, derivatization, and biological applications of this scaffold, with a particular focus on its role in the development of kinase inhibitors for oncology and inflammatory diseases. We will dissect the structure-activity relationships that govern the efficacy of these derivatives and provide detailed experimental protocols for their synthesis and biological evaluation.

II. The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, is a recurring motif in a wide array of pharmacologically active compounds.[1] Its two adjacent nitrogen atoms offer unique electronic properties and opportunities for hydrogen bonding interactions with biological targets. The N-1 position can act as a hydrogen bond donor, while the N-2 position can serve as a hydrogen bond acceptor.[1] This ambidextrous nature, combined with the planarity of the ring, allows pyrazole derivatives to effectively mimic other cyclic systems and bind to various enzymatic active sites.

The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the multi-kinase inhibitor ruxolitinib, has cemented its status as a "privileged scaffold".[2] These successes have spurred extensive research into novel pyrazole derivatives, with the aim of discovering next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

III. The this compound Core: A Gateway to Chemical Diversity

The this compound scaffold is a highly valuable intermediate in medicinal chemistry due to its dual functional handles. The bromine atom at the C4 position is a versatile point for modification, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents, enabling extensive exploration of the chemical space around the pyrazole core.

Simultaneously, the carbonitrile group at the C3 position can be readily transformed into other functional groups, such as amides, carboxylic acids, and tetrazoles, which can significantly impact the compound's physicochemical properties and biological activity. This dual reactivity makes the this compound core an ideal starting point for the construction of large and diverse compound libraries for high-throughput screening and lead optimization.

IV. Synthetic Strategies and Derivatization

The synthesis of the this compound core and its subsequent derivatization are key to unlocking its therapeutic potential.

A. Synthesis of the Core Scaffold

While a direct, high-yield synthesis of this compound can be challenging, a common approach involves the bromination of a pre-formed pyrazole-3-carbonitrile. A representative, albeit for a similar analogue, procedure for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid involves the bromination of 1H-pyrazole-3-carboxylic acid.[3] This can be adapted for the synthesis of the target carbonitrile. The process typically involves reacting the pyrazole starting material with a brominating agent, such as liquid bromine, in the presence of a phase-transfer catalyst like tetrabutylammonium bromide.[3] The reaction is heated to reflux, and the product is isolated after workup and purification.

B. Derivatization at the C4 Position: Cross-Coupling Reactions

The bromine atom at the C4 position is readily displaced using various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

  • Suzuki Coupling: This is one of the most widely used methods for forming carbon-carbon bonds. Reacting the 4-bromo-pyrazole with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) yields the corresponding 4-aryl-pyrazole derivative.

  • Heck Coupling: This reaction allows for the introduction of alkenyl groups by coupling the 4-bromo-pyrazole with an alkene in the presence of a palladium catalyst and a base.

  • Sonogashira Coupling: This method is used to introduce alkynyl substituents by reacting the 4-bromo-pyrazole with a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base.

  • Stille Coupling: This reaction involves the coupling of the 4-bromo-pyrazole with an organotin compound in the presence of a palladium catalyst.

These cross-coupling reactions provide a powerful toolkit for fine-tuning the steric and electronic properties of the C4 substituent, which is often crucial for achieving high potency and selectivity for a given biological target.

C. Modification of the C3-Carbonitrile Group

The carbonitrile group at the C3 position is another key site for derivatization. It can be:

  • Hydrolyzed to a carboxylic acid, which can then be converted to esters or amides.

  • Reduced to a primary amine, which can be further functionalized.

  • Converted to a tetrazole ring, a common bioisostere for a carboxylic acid, through reaction with an azide (e.g., sodium azide).

These transformations allow for the introduction of various polar and charged groups that can engage in important hydrogen bonding and ionic interactions with the target protein.

V. Mechanism of Action & Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammation.[4][5]

A. Inhibition of Kinase Activity

Most pyrazole-based kinase inhibitors function as ATP-competitive inhibitors . They bind to the ATP-binding pocket of the kinase domain, preventing the binding of the natural substrate, ATP. This blocks the transfer of a phosphate group from ATP to the target protein, thereby inhibiting the downstream signaling cascade. The pyrazole core often forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[2] The substituents at the C3 and C4 positions then project into other regions of the ATP-binding site, contributing to both the potency and selectivity of the inhibitor.

B. Targeted Signaling Cascades

The versatility of the this compound scaffold allows for the development of inhibitors targeting a wide range of kinases involved in various signaling pathways.

  • The PI3K/Akt/mTOR Pathway in Cancer Progression: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[4] Pyrazole-based inhibitors have been developed to target key kinases in this pathway, such as Akt (also known as Protein Kinase B).[4] By inhibiting Akt, these compounds can block downstream signaling to mTOR, leading to cell cycle arrest and apoptosis in cancer cells.

  • The JAK/STAT Pathway in Inflammatory Diseases: The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling, which is central to the inflammatory response.[6] Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune and inflammatory diseases. Pyrazole-based inhibitors, such as ruxolitinib, have been successfully developed to target JAK1 and JAK2, effectively blocking the downstream signaling of pro-inflammatory cytokines.[2]

C. Structural Basis for Selectivity

Achieving selectivity for a specific kinase over the hundreds of other kinases in the human kinome is a major challenge in drug development. The ability to systematically modify the this compound scaffold through cross-coupling and other reactions allows for the fine-tuning of inhibitor selectivity. By carefully designing the substituents at the C4 and C3 positions, it is possible to exploit subtle differences in the ATP-binding sites of different kinases, leading to the development of highly selective inhibitors with improved therapeutic windows.

VI. Structure-Activity Relationship (SAR) Analysis

The systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of this compound derivatives.

A. Key Pharmacophoric Features

For kinase inhibition, several key pharmacophoric features are often observed:

  • The Pyrazole Core: As mentioned, the pyrazole ring itself is a critical hinge-binding motif.

  • The C4-Substituent: The group introduced at the C4 position often occupies a hydrophobic pocket in the ATP-binding site. The size, shape, and electronic properties of this group can have a profound impact on both potency and selectivity.

  • The C3-Moiety: The functional group at the C3 position, derived from the original carbonitrile, often interacts with the solvent-exposed region of the ATP-binding site. Introducing polar or charged groups at this position can improve aqueous solubility and provide additional interactions with the target protein.

B. Impact of Substituents at C4

The nature of the substituent at the C4 position is a key determinant of biological activity. For example, in the development of p38 MAP kinase inhibitors, the introduction of a 4-pyridinyl group at this position was found to be crucial for potent inhibition. This is because the nitrogen atom of the pyridine ring can form a key hydrogen bond with a backbone amide in the hinge region of the kinase.

C. Role of the C3-Carbonitrile Moiety

The C3-carbonitrile group is not just a synthetic handle; it can also contribute directly to biological activity. In some cases, the nitrile itself can form favorable interactions with the target protein. More commonly, its conversion to other functional groups, such as amides or carboxylic acids, is necessary to achieve optimal potency. For instance, an amide at the C3 position can act as both a hydrogen bond donor and acceptor, providing additional anchoring points within the active site.

VII. Data Presentation

The following table summarizes the kinase inhibitory activity of several representative pyrazole-based compounds. While not all are direct derivatives of this compound, they illustrate the potency and selectivity that can be achieved with the pyrazole scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
AT7519 CDK1/CDK2110/40[6]
Ruxolitinib JAK1/JAK23.3/2.8[2]
Afuresertib Akt10.08 (Ki)[4]
Compound 16 Chk248.4[4]
Compound 17 Chk217.9[4]
Compound 24 CDK12380[4]
Compound 25 CDK11520[4]

VIII. Experimental Protocols

A. Protocol 1: General Synthesis of a 4-Aryl-1H-pyrazole-3-carbonitrile Derivative via Suzuki Coupling

Materials:

  • This compound

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • 2 M Sodium carbonate (Na2CO3) solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), aryl boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Add a 2:1 mixture of toluene and ethanol.

  • Add 2 M Na2CO3 solution (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1H-pyrazole-3-carbonitrile.

B. Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2)

Materials:

  • Synthesized pyrazole derivative

  • Recombinant human CDK2/Cyclin E enzyme

  • Histone H1 substrate

  • [γ-33P]ATP

  • Kinase assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized pyrazole derivative in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the pyrazole derivative at various concentrations, and the CDK2/Cyclin E enzyme.

  • Initiate the kinase reaction by adding a mixture of Histone H1 substrate and [γ-33P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the pyrazole derivative and determine the IC50 value by fitting the data to a dose-response curve.

IX. Mandatory Visualizations

A. Synthetic Workflow

synthetic_workflow start This compound suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) start->suzuki heck Heck Coupling (Alkene, Pd Catalyst, Base) start->heck sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalysts, Base) start->sonogashira product_aryl 4-Aryl-1H-pyrazole-3-carbonitrile suzuki->product_aryl product_alkenyl 4-Alkenyl-1H-pyrazole-3-carbonitrile heck->product_alkenyl product_alkynyl 4-Alkynyl-1H-pyrazole-3-carbonitrile sonogashira->product_alkynyl nitrile_hydrolysis Nitrile Hydrolysis (Acid or Base) product_acid 4-Aryl-1H-pyrazole-3-carboxylic acid nitrile_hydrolysis->product_acid product_aryl->nitrile_hydrolysis kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates proliferation Cell Growth & Survival mTOR->proliferation inhibitor Pyrazole-based Inhibitor inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

X. Future Perspectives & Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. As our understanding of the molecular basis of disease deepens, new kinase targets are constantly emerging, providing fresh opportunities for the application of this versatile building block. Future advancements in synthetic methodologies, such as C-H activation and photoredox catalysis, will undoubtedly further expand the chemical space that can be explored around the pyrazole core.

XI. References

  • Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(15), 4485. [Link]

  • Iacob, A. A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11853. [Link]

  • van der Pijl, R., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(7), 963-970. [Link]

  • van der Pijl, R., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Yildiz, I., & Tekiner-Gulbas, B. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30(1), 1-2. [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. [Link]

  • Yildiz, I., & Tekiner-Gulbas, B. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. [Link]

Sources

The Strategic Role of 4-bromo-1H-pyrazole-3-carbonitrile in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Research and Development Scientists

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

The relentless challenge of ensuring global food security necessitates the continuous innovation of crop protection agents. Within the vast landscape of chemical synthesis, heterocyclic compounds have emerged as a cornerstone of modern agrochemical design. Among these, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has garnered significant attention for its remarkable versatility and potent biological activity.[1] Pyrazole-containing molecules have been successfully commercialized as fungicides, insecticides, and herbicides, demonstrating their broad utility in agriculture.[2]

This technical guide focuses on a particularly promising, yet underexplored, building block: 4-bromo-1H-pyrazole-3-carbonitrile . Its unique arrangement of functional groups—a reactive bromine atom, a synthetically versatile nitrile group, and an N-H bond amenable to substitution—positions it as a strategic precursor for the development of novel agrochemicals.[3][4] This document will provide an in-depth analysis of its synthesis, explore its potential in creating next-generation fungicides, insecticides, and herbicides, and provide detailed experimental protocols for its derivatization and biological evaluation.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₄H₂BrN₃
Molecular Weight 171.98 g/mol
Appearance White to off-white powder[1]
Melting Point 154-158 °C
CAS Number 288246-16-2

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound scaffold is a critical first step. While multiple routes to substituted pyrazoles exist, a highly effective and regioselective method involves the Sandmeyer reaction, starting from an amino-pyrazole precursor.[5] This classic transformation allows for the introduction of a bromine atom at a specific position on the pyrazole ring.[6]

Conceptual Workflow for Synthesis

The synthesis logically proceeds from a readily available aminopyrazole, which is diazotized and subsequently treated with a copper(I) bromide source.

Synthesis_Workflow A 3-Amino-1H-pyrazole-4-carbonitrile B Diazotization (NaNO₂, HBr, 0-5°C) A->B Step 1 C Aryl Diazonium Salt Intermediate B->C Formation D Sandmeyer Reaction (CuBr) C->D Step 2 E This compound D->E Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established methodologies for Sandmeyer reactions on heterocyclic amines.[7][8]

Materials:

  • 3-Amino-1H-pyrazole-4-carbonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in a mixture of hydrobromic acid and water at 0-5°C using an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C. c. Stir the resulting mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid. b. Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. c. Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60°C for 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and pour it into ice water. b. Extract the aqueous mixture with ethyl acetate (3 x volumes). c. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Application in Agrochemical Synthesis: A Gateway to Potent Bioactive Molecules

The strategic placement of the bromine and nitrile functionalities on the pyrazole core makes this compound a versatile intermediate for creating a diverse library of potential agrochemicals.

Fungicide Development: Targeting Succinate Dehydrogenase

A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs). These fungicides act by blocking the mitochondrial respiratory chain at complex II, leading to the disruption of fungal respiration. The general structure of many pyrazole-carboxamide SDHIs features a pyrazole-carboxylic acid core linked to an amine-containing fragment.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of pyrazole-carboxamide derivatives for screening as potential SDHIs.

Fungicide_Synthesis A 4-bromo-1H-pyrazole- 3-carbonitrile B Hydrolysis (e.g., NaOH, H₂O, Heat) A->B C 4-bromo-1H-pyrazole- 3-carboxylic acid B->C D Amide Coupling (e.g., EDCI, HOBt, Amine) C->D E Library of Pyrazole Carboxamide Derivatives D->E F Fungicidal Screening (SDHI Activity) E->F

Caption: Synthetic route from the core scaffold to potential SDHI fungicides.

Insecticide Development: Building on Commercial Success

The pyrazole scaffold is a key component of several major insecticides. For instance, the blockbuster insecticide chlorantraniliprole contains a substituted pyrazole carboxylic acid core.[9] While the commercial synthesis of chlorantraniliprole may follow a different pathway, the structural similarity highlights the potential of bromopyrazole intermediates in this field. The bromine atom at the 4-position of our core scaffold can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse substituents, a common strategy in insecticide development to optimize activity and spectrum.[10] A Chinese patent (CN104844567A) details a synthetic route to chlorantraniliprole utilizing a 3-bromo-1H-5-pyrazolecarboxylic acid intermediate, underscoring the industrial relevance of such brominated pyrazoles.[9]

Insecticide_Development cluster_0 Core Modification cluster_1 Screening & Optimization A 4-bromo-1H-pyrazole- 3-carbonitrile B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C N-Alkylation/Arylation A->C D Diverse Pyrazole Library B->D C->D E Insecticidal Bioassays (e.g., Lepidoptera, Coleoptera) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Novel Insecticide Candidate G->H

Caption: A logical workflow for developing novel insecticides from the core scaffold.

Herbicide Development: Exploring New Mechanisms of Action

While less common than in fungicides and insecticides, pyrazole derivatives have also shown promise as herbicides.[11] The synthetic versatility of this compound allows for the creation of novel chemical space to explore new herbicidal modes of action. The nitrile and bromo groups can be transformed into a wide array of other functionalities, enabling the synthesis of compounds with diverse physicochemical properties for screening against various weed species.

Protocols for Biological Evaluation

The following are standardized, step-by-step methodologies for the primary screening of derivatives synthesized from this compound.

Protocol 1: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the concentration at which a test compound inhibits 50% of the mycelial growth (EC₅₀) of a target fungus.

Materials:

  • Potato Dextrose Agar (PDA)

  • Target fungal species (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 50-55°C.

  • Compound Incorporation: Add the test compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a solvent control (PDA with DMSO only) and a negative control (PDA only).

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species (e.g., 25°C) in the dark.

  • Data Collection: When the fungal growth in the control plate has reached the edge, measure the diameter of the fungal colony in all plates.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.

  • EC₅₀ Determination: Use probit analysis or other suitable statistical software to determine the EC₅₀ value from the dose-response data.

Protocol 2: Insecticidal Activity Assay (Topical Application)

Objective: To determine the dose of a test compound that is lethal to 50% of a test insect population (LD₅₀).

Materials:

  • Test insect species (e.g., third-instar larvae of Spodoptera exigua)

  • Test compounds dissolved in a volatile solvent (e.g., acetone)

  • Micro-applicator

  • Petri dishes with artificial diet

Procedure:

  • Dose Preparation: Prepare a series of dilutions of the test compound in acetone.

  • Application: Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva. Treat a control group with acetone only.

  • Incubation: Place the treated larvae individually in petri dishes containing an artificial diet. Maintain at an appropriate temperature and humidity (e.g., 27°C, 60% RH).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they do not move when prodded with a fine brush.

  • LD₅₀ Calculation: Use probit analysis to calculate the LD₅₀ value (in µ g/insect ) from the mortality data.

Protocol 3: Herbicidal Activity Assay (Pre- and Post-emergence)

Objective: To assess the herbicidal efficacy of test compounds on target weed species.

Materials:

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots with a standard soil mix

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Spray chamber

Procedure:

  • Pre-emergence Application: a. Sow weed seeds in pots and cover with a thin layer of soil. b. Within 24 hours of sowing, spray the soil surface with the test compound at various application rates (e.g., 100, 250, 500 g a.i./ha). c. Place the pots in a greenhouse and water as needed.

  • Post-emergence Application: a. Sow weed seeds and allow them to grow to the 2-3 leaf stage. b. Spray the foliage of the seedlings with the test compound at the same rates as the pre-emergence test. c. Return the pots to the greenhouse.

  • Evaluation: After 14-21 days, visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill) compared to an untreated control.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile scaffold for the discovery of new agrochemicals. Its synthetic accessibility and the reactivity of its functional groups provide a robust platform for generating diverse chemical libraries. The demonstrated success of the pyrazole core in commercial fungicides and insecticides provides a strong rationale for its continued exploration. By leveraging the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can systematically explore the potential of this compound derivatives to address the ongoing challenges in crop protection and contribute to a more sustainable agricultural future.

References

  • Bobko, M. A., Kaura, A. C., & Evans, K. A. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters, 14(15), 3906–3908.
  • Gallagher, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • MySkinRecipes. (n.d.). 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile.
  • Li, G., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 46.
  • Khan, I., Zaib, S., & Kumar, R. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(45), 29246-29268.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Google Patents. (2020). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • Wang, G., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(9), 7955-7998.
  • Georganics. (n.d.). This compound.
  • Bobko, M. A., et al. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters, 14(15), 3906-3908.
  • Arkat USA, Inc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71.

Sources

Investigating the reactivity of the pyrazole ring in 4-bromo-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 4-bromo-1H-pyrazole-3-carbonitrile

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] The strategic functionalization of this scaffold is paramount in drug discovery programs for modulating physicochemical properties and biological activity. This guide focuses on this compound, a versatile and highly valuable building block.[3] Its unique arrangement of functional groups—a reactive N-H, a bromine atom primed for cross-coupling, and a modifiable nitrile group—offers three distinct points for molecular elaboration. As Senior Application Scientists, our goal is to provide not just protocols, but a deep understanding of the causality behind experimental choices, enabling researchers to harness the full synthetic potential of this scaffold. This document details the key reactive sites, provides field-proven protocols for their transformation, and outlines the mechanistic principles that govern these reactions.

The this compound Scaffold: A Privileged Starting Point

The Pyrazole Core in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are often employed as bioisosteres for amides or other aromatic rings in drug design.[4] This scaffold is featured in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and various anti-cancer agents, highlighting its broad pharmacological relevance.[2][5] The ability of the pyrazole ring to engage in hydrogen bonding and other non-covalent interactions, combined with its metabolic stability, makes it an attractive feature in molecular design.

Structural Features and Electronic Properties

The reactivity of this compound is dictated by the interplay of its substituents:

  • N-H at N1: One nitrogen atom is protonated, rendering it acidic and nucleophilic upon deprotonation. This site is the primary handle for introducing substituents via alkylation or arylation.[5]

  • Bromine at C4: The C4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic substitution.[6][7] The presence of bromine at this position provides a crucial handle for transition-metal-catalyzed cross-coupling reactions, serving as a versatile leaving group.[8]

  • Nitrile at C3: The electron-withdrawing nature of the cyano group influences the overall electronics of the ring and provides a functional group that can be converted into other important moieties, such as amides, carboxylic acids, or tetrazoles.

Reactivity at the N1 Position: N-Alkylation and N-Arylation

The unsubstituted N1 position is the most common site for initial diversification. N-alkylation is a fundamental transformation for pyrazoles, as the substituent at this position can significantly impact biological activity and pharmacokinetic properties.[4] The reaction typically proceeds via deprotonation of the pyrazole N-H followed by nucleophilic attack on an electrophile. However, for unsymmetrical pyrazoles, this can lead to mixtures of regioisomers.

Mechanistic Considerations and Regioselectivity

The regioselectivity of N-alkylation on pyrazoles can be influenced by both steric and electronic factors. For this compound, the two ring nitrogens (N1 and N2) are electronically distinct. Alkylation can, in principle, occur at either nitrogen. The outcome is often controlled by the reaction conditions; basic conditions favor alkylation at the less sterically hindered nitrogen, while acid-catalyzed methods can also be employed.[9][10]

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general method for the N-alkylation of the pyrazole ring using a base and an alkyl halide. The choice of base is critical; a strong base like sodium hydride ensures complete deprotonation, driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the pyrazolide anion.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated pyrazole.

Diagram: N-Alkylation Workflow

N_Alkylation start 4-Bromo-1H-pyrazole- 3-carbonitrile reagents 1. Base (e.g., NaH) 2. Electrophile (R-X) start->reagents product1 1-Alkyl-4-bromo- pyrazole-3-carbonitrile (Major Product) reagents->product1 Regioselective Alkylation product2 2-Alkyl-4-bromo- pyrazole-3-carbonitrile (Minor Product) reagents->product2

Caption: General workflow for the N-alkylation of this compound.

Reactivity at the C4 Position: Transition-Metal Catalyzed Cross-Coupling

The carbon-bromine bond at the C4 position is the gateway to extensive molecular diversity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[11][12]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrazole C4 position and a wide variety of aryl, heteroaryl, or vinyl groups from boronic acid or ester partners.[13] This reaction is exceptionally robust and tolerant of numerous functional groups.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrazole.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species with a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Py-Pd(II)L₂-Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex->transmetal + [R'-B(OH)₃]⁻ pd_r_complex Py-Pd(II)L₂-R' transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Py-R' red_elim->product reactants Py-Br + R'-B(OH)₂ reactants->ox_add Py-Br

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol is optimized for coupling arylboronic acids with N-protected 4-bromopyrazoles. The use of an N-protected starting material is often advantageous to prevent side reactions at the N-H position.[15]

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, combine the N-substituted this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or an XPhos-derived precatalyst (2-3 mol%), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).[15]

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 2-18 hours. Microwave irradiation can often significantly reduce reaction times. Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography or recrystallization to yield the 4-aryl-pyrazole product.

EntryArylboronic AcidCatalyst (mol%)BaseTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃10085
24-Methoxyphenylboronic acidXPhos-Pd-G3 (2)K₃PO₄8092
33-Pyridylboronic acidPd(dppf)Cl₂ (5)K₂CO₃11078
42-Thienylboronic acidXPhos-Pd-G3 (2)K₃PO₄8088
Caption: Representative data for Suzuki-Miyaura coupling reactions on N-substituted 4-bromopyrazoles.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[16] This transformation is essential for synthesizing aniline and heteroarylamine derivatives, which are common motifs in pharmaceuticals.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often rate-limiting.[16][17]

Buchwald_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Py-Pd(II)L₂-Br ox_add->pd_complex amide_form Amide Formation pd_complex->amide_form pd_complex->amide_form + HNR'R'' - HBr pd_amido Py-Pd(II)L₂-NR'R'' amide_form->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 product Py-NR'R'' red_elim->product reactants Py-Br + HNR'R'' reactants->ox_add Py-Br

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

This protocol is adapted for the amination of N-trityl-4-bromopyrazole, demonstrating the need for N-protection to ensure efficient coupling at C4.[17][18]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, charge a vial with Pd(dba)₂ (10 mol%), a bulky phosphine ligand like tBuDavePhos (20 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.0 eq.).[19]

  • Reagent Addition: Add the N-protected this compound (1.0 eq.) and the desired amine (1.2-2.0 eq.) followed by an anhydrous, degassed solvent like xylene or toluene.

  • Reaction: Seal the vial and heat to 80-120 °C. The use of microwave irradiation can be highly effective.[19] Monitor the reaction by LC-MS. Reactions with alkylamines bearing β-hydrogens may give lower yields due to competitive β-hydride elimination.[17]

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove palladium residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography. Subsequent removal of the N-protecting group (e.g., acid-catalyzed removal of trityl) can be performed if the N-H pyrazole is the final target.

EntryAmineLigandBaseTemp (°C)Yield (%)
1AnilinetBuDavePhosNaOtBu11089
2MorpholineXPhosK₃PO₄10095
3BenzylaminetBuXPhosNaOtBu10075
4PyrrolidinetBuDavePhosNaOtBu11055[17]
Caption: Representative data for Buchwald-Hartwig amination on N-protected 4-bromopyrazoles.[18]

Reactivity of the Nitrile Group

While the N1 and C4 positions are most commonly used for diversification, the C3-nitrile group is a versatile functional handle that can be transformed into several other important groups.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and further to the carboxylic acid. This introduces a key hydrogen bond donor/acceptor and a potential acidic center.

  • Reduction: The nitrile can be reduced to a primary aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a basic center and a flexible linker for further functionalization.

  • Cycloaddition: Nitriles can react with azides (e.g., sodium azide with a Lewis acid) to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

Summary of Synthetic Utility

This compound is a powerful trifunctional scaffold that provides chemists with a robust platform for generating diverse molecular libraries. By selectively addressing the N-H, C-Br, and C-N functionalities, a vast chemical space can be explored efficiently.

Summary core This compound n1_react N-Alkylation/ N-Arylation core->n1_react N1-H c4_react Cross-Coupling core->c4_react C4-Br c3_react Nitrile Transformation core->c3_react C3-CN n1_prod N-Substituted Pyrazoles n1_react->n1_prod suzuki Suzuki-Miyaura (C-C Bonds) c4_react->suzuki buchwald Buchwald-Hartwig (C-N Bonds) c4_react->buchwald hydrolysis Hydrolysis (Amide/Acid) c3_react->hydrolysis reduction Reduction (Amine) c3_react->reduction

Sources

A Technical Guide to the Solubility of 4-Bromo-1H-pyrazole-3-carbonitrile for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-1H-pyrazole-3-carbonitrile, a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, predictive methodologies, and robust experimental protocols for its determination.

Introduction: The Significance of this compound

This compound is a heterocyclic building block of significant interest.[1] Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[2] The presence of bromo and cyano functional groups provides versatile handles for synthetic elaboration, making it a key precursor for a range of bioactive molecules, including anti-inflammatory and anti-cancer agents, as well as herbicides and fungicides.[1]

Understanding and controlling the solubility of this intermediate is paramount for its effective use. Solubility impacts every stage of development, from reaction kinetics and purification in synthesis to formulation and bioavailability in final products. This guide provides the necessary framework for making informed decisions regarding solvent selection and handling.

Theoretical Framework: Predicting Solubility

Molecular Structure and Physicochemical Properties
  • Polarity: The molecule possesses a combination of polar and non-polar features. The pyrazole ring, with its two nitrogen atoms, and the highly polar nitrile group (-C≡N) contribute significant dipole character. The N-H bond allows for hydrogen bond donation, while the nitrogen atoms and the nitrile group can act as hydrogen bond acceptors.

  • Hydrogen Bonding: The ability to both donate and accept hydrogen bonds is a crucial determinant of solubility. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to interact favorably with the molecule.

  • Substituent Effects: The bromine atom adds to the molecular weight and introduces a degree of lipophilicity. The electron-withdrawing nature of both the bromo and cyano groups influences the acidity of the pyrazole N-H proton.

Based on this structure, this compound (mp 154-158 °C) is anticipated to be a crystalline solid with moderate to good solubility in polar organic solvents and limited solubility in non-polar solvents and water.

The Principle of "Like Dissolves Like"

The foundational rule of solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[3][4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the N-H and nitrile functionalities of the solute. They are expected to be effective solvents.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They are likely to be good solvents for this compound. For instance, the related compound 4-bromopyrazole is known to be soluble in DMSO and methanol.[5][6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and hydrogen bonding capability. They are predicted to be poor solvents for this polar molecule.

  • Water: While water is a highly polar, protic solvent, the overall molecule may be too large and not polar enough for high aqueous solubility. Structurally similar compounds like 4-bromopyrazole and 4-nitro-1H-pyrazole are described as having slight or limited solubility in water.[6][7][8]

Hansen Solubility Parameters (HSP) for Quantitative Prediction

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[9] HSP deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[10][11]

The principle is that substances with similar HSP values (δd, δp, δh) are likely to be miscible.[10][11] While experimentally determined HSP values for this compound are not published, they can be estimated using computational methods.[12] By comparing the estimated HSP of the solute to the known HSP of various solvents, a ranked list of potential solvents can be generated, significantly accelerating solvent screening processes.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical measurement. The isothermal equilibrium method, often referred to as the "shake-flask" method, is the gold-standard for determining thermodynamic equilibrium solubility.[13] This protocol ensures that the measurement reflects a true saturated solution, providing reliable and reproducible data.

Workflow for Isothermal Equilibrium Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid solute prep_vial Combine in sealed vial prep_solid->prep_vial prep_solvent Add known volume of solvent prep_solvent->prep_vial equil Agitate at constant T (e.g., 24-72h) prep_vial->equil sep Separate solid and liquid (Centrifuge/Filter) equil->sep analysis Withdraw aliquot of supernatant sep->analysis quantify Quantify concentration (e.g., HPLC, UV-Vis) analysis->quantify calc Calculate Solubility (e.g., mg/mL, mol/L) quantify->calc

Sources

Stability and Storage of 4-bromo-1H-pyrazole-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-bromo-1H-pyrazole-3-carbonitrile (CAS No. 288246-16-2), a key building block in pharmaceutical and agrochemical research.[1] This document synthesizes data from safety data sheets, supplier specifications, and the broader scientific literature on heterocyclic compounds to offer evidence-based recommendations for researchers, scientists, and drug development professionals. The guide covers the intrinsic chemical properties influencing stability, potential degradation pathways, recommended long-term storage protocols, and a detailed methodology for conducting forced degradation studies to establish a stability-indicating analytical method. The aim is to ensure the integrity and reliability of this compound throughout its lifecycle in a research and development setting.

Introduction: The Pivotal Role of a Stable Intermediate

This compound is a versatile heterocyclic compound whose pyrazole ring, coupled with bromine and cyano functional groups, makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules, including anti-inflammatory and anti-cancer agents, as well as herbicides and fungicides.[1] The chemical integrity of such a pivotal starting material is paramount to the success of multi-step syntheses, ensuring reproducibility, high yields, and the purity of the final active pharmaceutical or agrochemical ingredient.

Degradation of this intermediate can lead to the formation of impurities that may be difficult to separate, potentially leading to downstream reaction failures, and in the context of drug development, could introduce unknown toxicological risks. Therefore, a thorough understanding of the stability profile of this compound and the implementation of appropriate storage and handling procedures are critical for scientific rigor and developmental efficiency.

Physicochemical Properties and Intrinsic Stability

The inherent stability of this compound is rooted in its molecular structure. The pyrazole ring is an aromatic heterocycle, which confers a significant degree of stability. However, the presence of the bromo and nitrile functional groups introduces potential sites for chemical reactivity and degradation.

PropertyValueSource
CAS Number 288246-16-2[2][3]
Molecular Formula C₄H₂BrN₃[2][3]
Molecular Weight 171.98 g/mol [2]
Appearance White to off-white or pale yellow powder/solid[2]
Melting Point 154-158 °C[2]
pKa 8.23 ± 0.50 (Predicted)[4]
Storage Temperature 2-8°C[2]

The pyrazole ring's aromaticity makes it relatively resistant to non-specific degradation. However, the electron-withdrawing nature of the bromo and cyano groups can influence the reactivity of the ring and the susceptibility of the molecule to certain degradation pathways.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, based on the chemistry of related heterocyclic compounds, several potential degradation pathways can be postulated. A proactive understanding of these pathways is essential for designing appropriate stability studies and for troubleshooting synthetic challenges.

Hydrolysis

The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the formation of a carboxylic acid (4-bromo-1H-pyrazole-3-carboxylic acid) or an amide intermediate (4-bromo-1H-pyrazole-3-carboxamide). Given that the compound is recommended for storage in a dry environment, moisture is a critical parameter to control.

Photodegradation

Brominated aromatic compounds can be susceptible to photodegradation, where UV or visible light can induce cleavage of the carbon-bromine bond, potentially leading to debromination and the formation of radical species that can initiate further degradation.[5][6][7][8][9] Therefore, protection from light is a key storage consideration.

Thermal Decomposition

While the melting point is relatively high, prolonged exposure to elevated temperatures, especially in the presence of oxygen or other reactive species, could lead to thermal decomposition. The specific decomposition products would be varied and complex.

Incompatibilities

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and rapid degradation.

Diagram of Potential Degradation Pathways:

G main This compound hydrolysis Hydrolysis (Acid/Base, H₂O) main->hydrolysis photolysis Photolysis (UV/Visible Light) main->photolysis thermal Thermal Stress (Heat) main->thermal oxidation Oxidation (Oxidizing Agents) main->oxidation amide 4-bromo-1H-pyrazole-3-carboxamide hydrolysis->amide Partial debrominated 1H-pyrazole-3-carbonitrile + Radical Species photolysis->debrominated complex Complex Decomposition Products thermal->complex oxidized Oxidized Pyrazole Derivatives oxidation->oxidized acid 4-bromo-1H-pyrazole-3-carboxylic acid amide->acid Full

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general best practices for chemical intermediates.

  • Temperature: The compound should be stored in a refrigerator at 2-8°C .[2] This minimizes the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to prevent oxidative degradation and to minimize contact with atmospheric moisture.

  • Moisture: Keep the container tightly closed in a dry and well-ventilated place. The compound is a powder and can be hygroscopic.

  • Light: Protect from light. Store in an opaque container or in a dark location to prevent photodegradation.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and to develop a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[10][11][12][13][14][15] This protocol outlines a systematic approach to stress testing this compound.

Objective

To generate potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to use the resulting samples to develop and validate a stability-indicating HPLC method. An acceptable level of degradation is generally considered to be in the range of 5-20%.[11]

Materials and Reagents
  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with a UV or photodiode array (PDA) detector

  • Photostability chamber with controlled light and UV exposure

  • Oven for thermal stress studies

Experimental Workflow

Diagram of Forced Degradation Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidative Oxidative Degradation (3% H₂O₂, RT) prep->oxidative thermal Thermal Degradation (Solid, 80°C) prep->thermal photo Photolytic Degradation (ICH Q1B conditions) prep->photo hplc Analyze by Stability-Indicating HPLC-UV/PDA Method acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc characterize Characterize Degradation Products (LC-MS/MS, NMR) hplc->characterize

Caption: Workflow for the forced degradation study of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.[10]

    • If no significant degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[10]

    • If no significant degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 12 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.[10]

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish.

    • Expose to dry heat at 80°C in an oven for 48 hours.[10]

    • At specified time points, withdraw a sample, dissolve it in acetonitrile, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a solution (in a photostable, inert solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][8]

    • A control sample should be kept in the dark in the same chamber.[9]

    • After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

Data Analysis and Interpretation

The chromatograms from the stressed samples should be compared to that of an unstressed control sample. The goal is to develop an HPLC method that can resolve the main peak of this compound from all significant degradation products. The peak purity of the main peak should be assessed using a PDA detector. For significant degradation products, further characterization by mass spectrometry (LC-MS/MS) and NMR spectroscopy may be necessary to elucidate their structures.

Conclusion and Best Practices Summary

This compound is a stable compound when stored under the recommended conditions. Its stability is primarily influenced by its aromatic pyrazole core, but the presence of bromo and nitrile functionalities necessitates careful handling to prevent degradation.

Key Recommendations:

  • Storage: Store at 2-8°C, under an inert atmosphere, protected from light and moisture.

  • Handling: Avoid contact with strong acids, bases, and oxidizing agents.

  • Stability Verification: For critical applications, particularly in later-stage drug development, it is advisable to perform periodic re-testing of the material to confirm its purity and integrity. A well-validated, stability-indicating HPLC method is the cornerstone of this verification process.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound, thereby contributing to the robustness and success of their research and development endeavors.

References

  • ICH. (n.d.). Quality Guidelines.
  • ICH. (1996, November). Q1B Photostability Testing of New Drug Substances and Products.
  • Singh, R., & Kumar, R. (2013). Forced degradation of API and formulation under various stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 129-138.
  • ICH. (2022, November 30). Forced Degradation – A Review.
  • Patel, K., & Patel, M. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • ICH. (2017). Development of forced degradation and stability indicating studies of drugs—A review.
  • ICH. (n.d.). Stability testing protocols.
  • EMA. (2023, July 13). Stability testing of existing active substances and related finished products.
  • Apicule. (n.d.). Forced Degradation Studies.
  • MDPI. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.
  • EMA. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 288246-16-2.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Bromopyrazole.
  • ChemUniverse. (n.d.). This compound [P58079].
  • ResearchGate. (2025, August 10). Bromination of pyrazole-3(5)-carboxylic acid.
  • Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • ResearchGate. (n.d.). Bromination of pyrazole derivatives.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • ResearchGate. (2025, November 23). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives.
  • ResearchGate. (2025, August 7). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study.
  • Semantic Scholar. (n.d.). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study.
  • OUCI. (n.d.). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2.
  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • An-Najah journals. (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • RD Laboratories. (n.d.). Photostability.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1H-pyrazole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Aryl-1H-pyrazole-3-carbonitriles in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in modern drug discovery, present in a multitude of commercially successful pharmaceuticals.[1] The unique electronic properties and spatial arrangement of the pyrazole ring allow for critical interactions with biological targets. Specifically, the 4-aryl-1H-pyrazole-3-carbonitrile motif is a highly sought-after structure, serving as a key building block for a range of therapeutic agents, including anti-inflammatory, anti-cancer, and crop protection compounds.[2] The carbon-carbon bond formation at the C4 position of the pyrazole ring is a pivotal step in the synthesis of these valuable molecules. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its versatility, high functional group tolerance, and generally mild reaction conditions, making it an indispensable tool for medicinal chemists.[3][4]

This comprehensive guide provides an in-depth analysis and detailed protocols for the successful execution of the Suzuki-Miyaura coupling with 4-bromo-1H-pyrazole-3-carbonitrile. We will delve into the mechanistic underpinnings of the reaction, explore strategies for overcoming common challenges associated with heteroaromatic substrates, and present optimized protocols for both N-protected and N-unprotected pyrazoles.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nature of the nitrile group at the C3 position can influence the rate of this step.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide. The choice of base is critical for the efficient formation of the boronate and subsequent transmetalation.[9]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final 4-aryl-1H-pyrazole-3-carbonitrile product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_intermediate Ar(Br)Pd(II)L_n (Pyrazolyl Intermediate) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OH)2 + Base pd_aryl_intermediate Ar-Pd(II)-Ar' (Di-organic Intermediate) transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 4-Aryl-1H-pyrazole-3-carbonitrile product 4-Aryl-1H-pyrazole- 3-carbonitrile reductive_elimination->product bromide 4-Bromo-1H-pyrazole- 3-carbonitrile bromide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation base Base base->transmetalation caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Considerations for this compound

The successful coupling of this compound requires careful consideration of several factors, primarily stemming from the presence of the acidic NH proton and the electron-deficient nature of the pyrazole ring.

The Challenge of the Unprotected NH Group

The acidic proton on the pyrazole nitrogen can lead to catalyst inhibition or deactivation. This can occur through coordination of the pyrazole nitrogen to the palladium center, forming an inactive complex.[10] To mitigate this, two primary strategies can be employed:

  • N-Protection: Protecting the pyrazole nitrogen with a suitable group can prevent catalyst poisoning and often leads to higher yields and cleaner reactions. Common protecting groups for pyrazoles include trityl, SEM (2-(trimethylsilyl)ethoxymethyl), and Boc (tert-butyloxycarbonyl).[8][11] The choice of protecting group will depend on the overall synthetic route and the conditions required for its subsequent removal.

  • Coupling of N-Unsubstituted Pyrazole: While more challenging, direct coupling of the NH-pyrazole is possible and offers the advantage of a more atom-economical synthesis by avoiding protection-deprotection steps. Success in this approach often relies on the use of specialized ligands and precatalysts, such as those based on bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos), which can promote the desired catalytic cycle over catalyst deactivation pathways.[6][12] Higher catalyst loadings may also be necessary.[6]

Selection of Catalysts, Ligands, Bases, and Solvents

The choice of reaction components is critical for achieving high yields and minimizing side reactions such as protodebromination.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, XPhos Pd G2/G3/G4Pd(PPh₃)₄ is a classic, effective catalyst.[13] Pd₂(dba)₃ is a stable Pd(0) source often used with additional ligands. Buchwald precatalysts (e.g., XPhos Pd G2) are highly active and particularly effective for challenging substrates like heteroaryl halides.[14][15]
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich monophosphine ligands are often superior for coupling heteroaryl halides, as they promote oxidative addition and reductive elimination while discouraging catalyst deactivation.[2][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial for activating the boronic acid.[16] K₃PO₄ and Cs₂CO₃ are generally stronger bases and can be more effective for less reactive substrates. The base should be finely powdered to ensure good solubility and reactivity.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, Ethanol/H₂OA biphasic solvent system is commonly employed to dissolve both the organic substrates and the inorganic base.[16] The ratio of organic solvent to water can be optimized to improve solubility and reaction rates. Degassing the solvents prior to use is essential to prevent oxidation of the catalyst.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Degas Solvents) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating Heating & Stirring (Monitor by TLC/LC-MS) reaction_setup->heating workup Aqueous Workup (Extraction) heating->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Coupling of N-Protected this compound

This protocol is recommended for achieving high yields and cleaner reaction profiles, particularly when optimizing for a specific target molecule. Here, we use a generic N-protected pyrazole as the starting material.

Reagents and Materials:

  • N-Protected this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G2 (1-3 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the N-protected this compound, arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be between 0.1 and 0.5 M with respect to the pyrazole starting material.

  • Stir the reaction mixture vigorously and heat to 80-110 °C. The optimal temperature will depend on the reactivity of the specific arylboronic acid.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Coupling of N-Unsubstituted this compound

This protocol is a more direct approach but may require more careful optimization to achieve satisfactory yields.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5-2.0 equiv)

  • Pd(PPh₃)₄ (5-10 mol%) or XPhos Pd G2 (3-7 mol%)

  • Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed) or DMF

  • Water (degassed, if using dioxane)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and heating block/oil bath or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow the setup procedure as described in Protocol 1, using the reagents listed above. Higher catalyst loading is often beneficial for unprotected pyrazoles.[6]

  • Heat the reaction mixture to 100-120 °C. For microwave-assisted reactions, a temperature of 120-150 °C for 10-30 minutes can be effective.

  • Monitor the reaction progress carefully, as prolonged reaction times can sometimes lead to decomposition or side product formation.

  • Follow the workup and purification procedures as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; inefficient base; low temperature.Use a fresh batch of catalyst. Consider a more active precatalyst like XPhos Pd G3/G4. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Increase the reaction temperature.
Protodebromination Presence of a proton source; non-optimal catalyst/ligand system.Ensure anhydrous solvents and reagents (if not using an aqueous system). Screen different ligands; bulky, electron-rich ligands can sometimes suppress this side reaction.
Homocoupling of Boronic Acid Presence of oxygen; catalyst system promotes homocoupling.Thoroughly degas all solvents and maintain a strict inert atmosphere. Lowering the reaction temperature may help.
Poor Solubility of Reagents Inappropriate solvent system.Adjust the organic solvent to water ratio. Consider using a co-solvent like DMF or THF. Ensure the base is finely powdered.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of medicinally relevant 4-aryl-1H-pyrazole-3-carbonitriles. By understanding the key mechanistic steps and potential challenges, particularly those related to the unprotected NH group, researchers can devise robust and efficient synthetic strategies. The choice between an N-protection strategy and direct coupling will depend on the specific synthetic goals and available resources. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation in drug discovery and development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(43), 17286–17296. [Link]
  • Tomanová, P., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 25(21), 5228. [Link]
  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?[Link]
  • Bellina, F., & Rossi, R. (2012). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. European Journal of Organic Chemistry, 2012(20), 3745-3753. [Link]
  • ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2. [Link]
  • Fustero, S., et al. (2011). From 2000 to Mid-2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]
  • Abdou, M. M., et al. (2019). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Dalton Transactions, 48(3), 856-866. [Link]
  • Organic Synthesis.
  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(14), 4169. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7939–7949. [Link]
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]
  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2329-2340. [Link]
  • Tomanová, P., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(48), 10200-10211. [Link]
  • Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(51), 12832–12835. [Link]
  • American Chemical Society. (2011).
  • Kappe, C. O., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2968-2974. [Link]
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]
  • Kumar, A., et al. (2025). Palladium immobilized on functionalized halloysite: A robust catalyst for ligand free Suzuki–Miyaura cross coupling and synthesis of pyrano[2,3- c ]pyrazole motifs via four component cascade reaction and their in-silico antitubercular screening.
  • ResearchGate. Effect of base and solvent Suzuki cross coupling of 4. [Link]
  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]
  • Semantic Scholar. Sequential S(N)Ar Reaction/Suzuki-Miyaura Coupling/C-H Direct Arylations Approach for the Rapid Synthesis of Tetraaryl-Substituted Pyrazoles. [Link]
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
  • Royal Society of Chemistry. (2020, July 13).
  • Barancelli, D. A., et al. (2019). Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. The Journal of Organic Chemistry, 84(11), 7125–7135. [Link]
  • National Center for Biotechnology Information. (2018, November 13).
  • Al-Adiwish, W. M., et al. (2019). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
  • Al-Zaydi, K. M. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 11(11), 903–913. [Link]
  • Liu, C., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

Sources

Application Notes and Protocols for the Sonogashira Reaction of 4-bromo-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction with 4-bromo-1H-pyrazole-3-carbonitrile. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in approved pharmaceuticals.[1][2][3] The Sonogashira reaction offers a powerful and versatile method for forming C(sp²)-C(sp) bonds, enabling the direct installation of alkynyl moieties onto the pyrazole core.[4][5] This functionalization is a key strategy in drug discovery for generating novel molecular architectures with potential therapeutic applications.[6] This guide details the reaction mechanism, provides optimized protocols for both traditional and copper-free conditions, outlines key experimental parameters, and offers a systematic approach to troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful coupling reaction for the synthesis of complex heterocyclic molecules.

Introduction and Scientific Context

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[3][6][7] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a highly sought-after pharmacophore.[7] Consequently, methods for the efficient functionalization of the pyrazole ring are of paramount importance.

The Sonogashira cross-coupling reaction, first reported in 1975, has become an indispensable tool in organic synthesis for its reliability in constructing carbon-carbon bonds between terminal alkynes and aryl or vinyl halides under mild conditions.[4][8] The reaction is typically catalyzed by a combination of palladium and copper complexes, tolerating a wide array of functional groups.[9][10]

The substrate of focus, this compound, is a versatile building block for synthesizing diverse bioactive molecules, with its bromine and cyano groups offering multiple handles for chemical modification.[11] However, as with many electron-deficient N-heterocycles, bromopyrazoles can present unique challenges in cross-coupling reactions, including lower reactivity compared to their iodo-analogs and potential for catalyst inhibition.[12][13] This guide provides the necessary expertise to navigate these challenges and achieve successful coupling outcomes.

Reaction Principle: The Dual Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles operating synergistically.[8][9][14]

  • The Palladium Cycle: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II)-aryl complex.[15]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[16] This step increases the acidity of the alkyne's terminal proton, facilitating its removal by the base.[14]

The key step connecting the two cycles is transmetalation , where the acetylide ligand is transferred from the copper to the palladium(II)-aryl complex. The resulting diorganopalladium(II) complex then undergoes cis-trans isomerization followed by reductive elimination to yield the final alkynylated pyrazole product and regenerate the active Pd(0) catalyst, thus completing the cycle.[15]

Sonogashira_Mechanism Fig. 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex trans-Ar-Pd(II)L₂(X) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd cis-Ar-Pd(II)L₂(C≡CR') transmetalation->diorgano_pd cux CuX transmetalation->cux Regeneration reductive_elim Reductive Elimination reductive_elim->pd0 Regeneration product_node Ar-C≡C-R' (Product) reductive_elim->product_node isomerization Isomerization diorgano_pd->isomerization isomerization->reductive_elim cu_cycle Copper Cycle dummy1 alkyne H-C≡C-R' cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide + CuX - HX • Base cu_acetylide->transmetalation Transfer of Acetylide base Base (e.g., Et₃N) cluster_cu cluster_cu dummy2 cluster_pd cluster_pd

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Design and Protocols

Success with this compound hinges on careful selection of catalysts, ligands, and conditions. Aryl bromides are inherently less reactive than iodides, often necessitating higher temperatures or more sophisticated catalyst systems.[10]

Key Reagent Parameters
ParameterRecommendationRationale & In-Depth Insights
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₂Cl₂ is a reliable, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. For more challenging couplings, using a Pd(0) source like Pd₂(dba)₃ with a specific ligand can offer better results.
Copper(I) Co-catalyst Copper(I) Iodide (CuI) (4-10 mol%)CuI is essential for the formation of the copper acetylide, which accelerates the transmetalation step.[4] Its presence allows the reaction to proceed under milder conditions than copper-free variants.
Ligand Triphenylphosphine (PPh₃) or a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos)For a standard reaction, additional PPh₃ can stabilize the Pd(0) center. However, for less reactive bromopyrazoles, bulky ligands like XPhos have been shown to dramatically improve conversion rates by promoting oxidative addition and reductive elimination.[13]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)The amine base is crucial for neutralizing the HX acid formed during the copper cycle and for the in situ reduction of the Pd(II) precatalyst. The base should be anhydrous and preferably distilled.[17]
Solvent Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)The choice of solvent can influence reaction rates. DMF is more polar and can help solubilize reagents, while THF is often sufficient. The solvent must be rigorously degassed to prevent oxidative homocoupling of the alkyne (Glaser coupling).[17]
Temperature 50-80 °CUnlike aryl iodides which can react at room temperature, aryl bromides typically require heating to facilitate the rate-limiting oxidative addition step.[4][17] Monitor for potential catalyst decomposition at higher temperatures.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a robust starting point for the coupling of various terminal alkynes.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous amine base (e.g., Et₃N) (3.0 eq)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed solvent (to make a ~0.1 M solution) followed by the amine base (3.0 eq) via syringe.

  • Mixture Equilibration: Stir the resulting suspension at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the homocoupling of the terminal alkyne is a significant side reaction. It often requires a more specialized catalyst system.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium acetate [Pd(OAc)₂] (2.5 mol%)

  • Bulky phosphine ligand (e.g., XPhos) (6 mol%)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMSO)

  • Anhydrous base (e.g., Et₃N or Cs₂CO₃) (2.0 eq)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (0.025 eq) and the phosphine ligand (0.06 eq) to a dry reaction vial. Add a small amount of solvent and stir for 10 minutes.

  • Reagent Addition: To the activated catalyst mixture, add this compound (1.0 eq) and the base (2.0 eq).

  • Solvent and Alkyne Addition: Add the remaining anhydrous, degassed solvent, followed by the terminal alkyne (1.5 eq).

  • Heating and Monitoring: Seal the vial and heat the mixture (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Note that copper-free conditions may require higher temperatures and longer reaction times.[13]

  • Workup and Purification: Follow steps 6-9 from Protocol 1.

Troubleshooting and Optimization

A logical, systematic approach is key to overcoming common challenges in cross-coupling reactions.

Troubleshooting_Flowchart start Start Reaction (Protocol 1) check_conversion Monitor Reaction by TLC/LC-MS Is conversion >80%? start->check_conversion no_conversion Low/No Conversion Observed Possible Causes: - Low reactivity of bromide - Catalyst inhibition/decomposition - Reagent quality issues check_conversion->no_conversion No homocoupling Significant Homocoupling Possible Causes: - Presence of Oxygen (O₂) - High [Alkyne] - Copper-catalyzed side reaction check_conversion->homocoupling Side Product Observed success Successful Coupling! Proceed to Workup check_conversion->success Yes action1 Action 1: Increase Temperature (e.g., from 60°C to 80°C) no_conversion->action1 action2 Action 2: Change Ligand (PPh₃ → XPhos/SPhos) action1->action2 action3 Action 3: Screen Solvents/Bases (THF → DMF; Et₃N → DIPEA) action2->action3 action_hc1 Action 1: Rigorous Degassing (Freeze-Pump-Thaw cycles) homocoupling->action_hc1 action_hc2 Action 2: Slow Alkyne Addition (Use a syringe pump) action_hc1->action_hc2 action_hc3 Action 3: Switch to Copper-Free (Follow Protocol 2) action_hc2->action_hc3

Caption: A workflow for troubleshooting common Sonogashira reaction issues.

Conclusion

The Sonogashira reaction is a highly effective method for the alkynylation of this compound, providing a direct route to valuable intermediates for drug discovery and materials science. While the reduced reactivity of the bromide substrate requires careful optimization of reaction conditions, the protocols and troubleshooting guide presented here offer a solid framework for achieving high-yield couplings. By understanding the underlying mechanism and the critical role of each reagent, researchers can confidently employ this reaction to synthesize novel and complex pyrazole derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PubMed Central.
  • Recent Advances in Sonogashira Reactions. (2011).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole. BenchChem.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... (n.d.).
  • This compound. (n.d.). Chem-Impex.
  • Sonogashira Coupling. (2020). YouTube.
  • Sonogashira coupling. (2019). YouTube.
  • Sonogashira coupling reaction | Organometallic name reaction. (2025). YouTube.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México.

Sources

Application Notes & Protocols: Strategic Implementation of Heck Coupling for the Functionalization of 4-bromo-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, a distinction earned by its consistent presence in a multitude of bioactive molecules and approved pharmaceuticals.[1][2][3] From anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology, the pyrazole core offers a unique combination of metabolic stability, hydrogen bonding capabilities, and synthetic versatility that makes it invaluable for drug development professionals.[2][4][5]

The strategic functionalization of this core is paramount to exploring the vast chemical space and identifying novel therapeutic candidates. Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, represent a powerful and reliable methodology for forging carbon-carbon bonds, enabling the transformation of simple pyrazole building blocks into complex, high-value intermediates.[6][7][8]

This document provides a detailed guide to the application of Heck coupling protocols specifically for 4-bromo-1H-pyrazole-3-carbonitrile, a versatile substrate for generating libraries of C4-alkenylated pyrazoles. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of reaction conditions, and provide a field-proven, step-by-step protocol for practical implementation.

The Mizoroki-Heck Reaction: A Mechanistic Deep Dive

The Mizoroki-Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene, facilitated by a base, to form a substituted alkene.[6][9][10] The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, which is fundamental to many cross-coupling methodologies.[6][9] Understanding this cycle is critical for rational optimization and troubleshooting.

The primary steps are as follows[7][9][10]:

  • Catalyst Activation : Often, a stable Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), is used. It is reduced in situ to the active Pd(0) species, typically by a phosphine ligand which is concomitantly oxidized.[6][11]

  • Oxidative Addition : The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-1H-pyrazole. This is often the rate-determining step of the cycle and results in a square planar Pd(II) complex.[10][12]

  • Olefin Coordination and Insertion : The alkene coupling partner coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the pyrazolyl-palladium bond. This syn-addition step forms the new carbon-carbon bond.[6][9]

  • β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. This step dictates the regioselectivity and typically favors the formation of the more stable trans isomer.[7][9]

  • Catalyst Regeneration : The base in the reaction mixture neutralizes the generated H-Br and facilitates the reductive elimination from the Pd(II)-hydride complex, thereby regenerating the active Pd(0) catalyst to re-enter the cycle.[9]

Heck_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Pyrazolyl-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkene Alkene π-Complex PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Insert σ-Alkyl-Pd(II) Complex PdII_Alkene->PdII_Insert Migratory Insertion Pd_Hydride H-Pd(II)-Br(L)₂ PdII_Insert->Pd_Hydride β-Hydride Elimination Pd_Hydride->Pd0 Reductive Elimination Product 4-Alkenyl-1H-pyrazole- 3-carbonitrile Pd_Hydride->Product Product Release Salt [Base-H]⁺Br⁻ Pd_Hydride->Salt ArylHalide 4-Bromo-1H-pyrazole- 3-carbonitrile ArylHalide->PdII_Aryl Alkene Alkene (R-CH=CH₂) Alkene->PdII_Alkene Base Base (e.g., Et₃N) Base->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters and Protocol Optimization

The success of a Heck coupling hinges on the judicious selection of several key components. For a challenging, electron-deficient N-heterocycle like this compound, careful optimization is crucial.

Parameter Common Choices Rationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is often preferred for its cost-effectiveness and reliability in generating the active Pd(0) species in situ.[6][11] For difficult couplings, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate side reactions like homocoupling.[13]
Ligand Phosphines: PPh₃, P(o-tol)₃, P(OEt)₃, P(t-Bu)₃. Biarylphosphines: BINAP, dppf. N-Heterocyclic Carbenes (NHCs) Ligands stabilize the palladium catalyst, preventing decomposition (formation of palladium black), and modulate its reactivity.[12][14] For pyrazole substrates, P(OEt)₃ has been shown to be particularly effective.[15] For very unreactive partners, bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or robust NHC ligands may be necessary to promote oxidative addition.[12][14][16]
Base Organic: Et₃N, DIPEA. Inorganic: K₂CO₃, NaOAc, Cs₂CO₃, K₃PO₄An appropriate base is essential for regenerating the Pd(0) catalyst.[6] Triethylamine (Et₃N) is a common choice. The choice can influence the reaction pathway; for substrates with sensitive functional groups, a milder inorganic base like K₂CO₃ may be preferable.[17]
Solvent DMF, DMA, NMP, Acetonitrile, TolueneHigh-boiling polar aprotic solvents like DMF or DMA are standard as they effectively solubilize the reagents and allow for the high temperatures often required.[17] Rigorous degassing of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[13]
Additive Tetrabutylammonium salts (TBAB, TBAC)Phase-transfer catalysts like TBAB can stabilize the active palladium species and promote reactivity, especially under so-called "ligand-less" conditions or with challenging substrates.[12][18]
Troubleshooting Common Issues:
  • No or Low Conversion: This often points to catalyst deactivation. Ensure all reagents are pure and dry, and that the solvent was rigorously degassed under an inert atmosphere (argon or nitrogen).[13] Consider increasing the temperature or screening a more robust, electron-rich ligand (e.g., an NHC or a bulky phosphine).[16][19]

  • Formation of Palladium Black: This is a clear sign of catalyst decomposition.[13] The ligand may be unstable at the reaction temperature, or the ligand-to-palladium ratio may be incorrect. Using a more robust ligand or adding a phase-transfer catalyst can sometimes prevent this.[13]

  • Side Product Formation: Reductive-Heck side products can sometimes be observed. This pathway is influenced by the choice of base, solvent, and temperature.[14] Adjusting these parameters may be necessary to favor the desired β-hydride elimination pathway.

Detailed Experimental Protocol: Heck Coupling of this compound

This protocol is designed as a robust starting point for the coupling of this compound with ethyl acrylate, a common electron-deficient alkene.

Reaction: this compound + Ethyl Acrylate → (E)-ethyl 3-(3-cyano-1H-pyrazol-4-yl)acrylate

graphdot A 1. Reagent Preparation & Inerting B 2. Add Reagents to Schlenk Tube A->B Py-Br, Base, Alkene C 3. Solvent Addition & Degassing B->C D 4. Catalyst Addition C->D Pd(OAc)₂, Ligand E 5. Reaction Heating (e.g., 100-120 °C) D->E F 6. TLC/LC-MS Monitoring E->F Time G 7. Reaction Cooled & Quenched F->G Completion H 8. Aqueous Work-up (Extraction) G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J Pure Product

Caption: Experimental workflow for the Heck coupling protocol.

Materials and Equipment:
  • Chemicals:

    • This compound (1.0 equiv)

    • Ethyl acrylate (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂; 0.05 equiv, 5 mol%)

    • Triethyl phosphite (P(OEt)₃; 0.10 equiv, 10 mol%)

    • Triethylamine (Et₃N; 2.0 equiv), freshly distilled

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate, Hexanes (for chromatography)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

    • Magnetic stir plate and stir bar

    • Inert gas line (Argon or Nitrogen) with bubbler

    • Syringes and needles

    • Heating mantle or oil bath with temperature controller

    • Standard laboratory glassware for work-up and purification

    • Silica gel for flash column chromatography

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure a fully inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous DMF (to make an approx. 0.2 M solution based on the pyrazole).

  • Degassing: Degas the solvent by bubbling argon through the solution for 15-20 minutes.

  • Liquid Reagent Addition: Add triethylamine (2.0 equiv), ethyl acrylate (1.5 equiv), and triethyl phosphite (0.10 equiv) sequentially via syringe.

  • Catalyst Addition: Finally, add the palladium(II) acetate (0.05 equiv). The solution may change color, often turning darker.

  • Heating: Place the sealed Schlenk tube in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots via syringe and analyzing by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Once complete, allow the reaction to cool to room temperature.

    • Dilute the dark mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Heck reaction - Wikipedia. [Link]
  • Heck Reaction Mechanism - BYJU'S. [Link]
  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. [Link]
  • Heck Reaction - Chemistry LibreTexts. [Link]
  • Heck cross coupling reaction | PPTX - Slideshare. [Link]
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. [Link]
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). [Link]
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids - ResearchG
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023). [Link]
  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes - R Discovery. (2013). [Link]
  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Public
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. [Link]
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - MDPI. (2023). [Link]
  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024). [Link]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle | Organic Letters - ACS Public
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • Pyrazoles and Heck Reaction - ResearchG
  • Heck Reaction - Organic Chemistry Portal. [Link]
  • Heck Reaction—St
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. [Link]
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023). [Link]
  • HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. (2011). [Link]
  • Heck coupling reactions of bromobenzene and butylacrylate catalysed by 4.

Sources

Introduction: The Strategic Importance of N-Alkylated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective N-Alkylation of 4-Bromo-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its prevalence stems from its unique properties as a bioisostere for amides and other aromatic rings, its ability to engage in hydrogen bonding, and its metabolic stability.[4] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical strategy in drug discovery for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, is a particularly valuable synthetic intermediate. The bromine atom at the C4 position serves as a versatile handle for post-alkylation modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the C3-carbonitrile group can be hydrolyzed, reduced, or converted to other functional groups.[5][6] Mastering the N-alkylation of this scaffold is therefore a key step in the synthesis of diverse compound libraries for screening and lead optimization.

The Core Challenge: Regioselectivity in Pyrazole Alkylation

The N-alkylation of an unsymmetrically substituted pyrazole, such as this compound, presents a fundamental challenge: the potential formation of two distinct regioisomers. This arises from the tautomerism of the pyrazole ring, where the N-H proton can reside on either nitrogen atom. Consequently, alkylation can occur at either the N1 or N2 position, leading to a product mixture that is often difficult to separate and represents a significant loss of yield.[1][7]

The ratio of these isomers is highly dependent on the reaction conditions. Factors influencing the regioselectivity include the steric bulk of the substituents on the pyrazole ring, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[7] Therefore, controlling the reaction to favor a single, desired regioisomer is paramount for an efficient and reproducible synthesis.

Caption: Tautomerism of the pyrazole ring leading to two possible N-alkylation regioisomers.

Synthetic Strategies and Experimental Protocols

Two primary methods for the N-alkylation of pyrazoles are detailed below. The first is a classical approach using a base and an alkylating agent, which is widely applicable. The second is an acid-catalyzed method that provides an alternative for specific substrates and avoids the use of strong bases.

Protocol 1: Classical N-Alkylation under Basic Conditions

This is the most common and versatile method for N-alkylation. The reaction proceeds via deprotonation of the pyrazole N-H by a suitable base to form a pyrazolide anion. This potent nucleophile then attacks the electrophilic alkylating agent (typically an alkyl halide or sulfonate) in an SN2 reaction. The choice of base and solvent is critical for controlling regioselectivity.

Causality and Mechanistic Insights:

  • Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete and irreversible deprotonation. Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly with more reactive alkylating agents. The cation of the base (e.g., Na⁺, K⁺) can influence regioselectivity by coordinating with the nitrogen atoms.[7]

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively solvate the cation, leaving a "naked" and highly reactive pyrazolide anion, which promotes a fast reaction rate.

Sources

Strategic Functionalization of the Cyano Group in 4-Bromo-1H-pyrazole-3-carbonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique spatial arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions with various biological targets. This has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[3][4][5][6]

The starting material, 4-bromo-1H-pyrazole-3-carbonitrile, is a particularly valuable building block for chemical library synthesis.[7][8] It features three key points for molecular elaboration:

  • The pyrazole ring nitrogen, which can be alkylated or arylated.

  • The bromine atom at the 4-position, ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • The cyano group at the 3-position, a highly versatile functional handle.[9]

This guide provides a detailed exploration of three critical transformations of the cyano group, converting it into functionalities of high medicinal chemistry relevance: the carboxamide, the aminomethyl group, and the 5-substituted tetrazole. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Hydrolysis: Accessing Amides and Carboxylic Acids

The conversion of a nitrile to a carboxamide or a carboxylic acid is a fundamental transformation. The amide linkage is one of the most common functional groups in marketed pharmaceuticals, while the carboxylic acid group is crucial for modulating solubility and serving as a key pharmacophoric feature.[10][11] The hydrolysis can be controlled to yield either the amide (partial hydrolysis) or the carboxylic acid (complete hydrolysis) by tuning the reaction conditions.[12][13]

Partial Hydrolysis to 4-Bromo-1H-pyrazole-3-carboxamide

Causality and Rationale: Achieving partial hydrolysis to the amide requires conditions that favor the hydration of the nitrile without promoting the subsequent, more difficult hydrolysis of the stable amide intermediate. Acid-catalyzed hydration is highly effective; protonation of the nitrile nitrogen renders the carbon atom significantly more electrophilic, facilitating the attack of a weak nucleophile like water.[13][14]

hydrolysis_to_amide Nitrile Pyrazole-CN ProtonatedNitrile Pyrazole-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 Imidic Acid Intermediate ProtonatedNitrile->Intermediate1 + H₂O - H⁺ Amide Pyrazole-CONH₂ Intermediate1->Amide Tautomerization

Figure 1. Simplified mechanism of acid-catalyzed nitrile hydration.

Experimental Protocol: Acid-Catalyzed Synthesis of 4-Bromo-1H-pyrazole-3-carboxamide

This protocol is designed to favor the formation of the amide by using controlled temperature and reaction time.

  • Materials: this compound, concentrated sulfuric acid (98%), deionized water, crushed ice, saturated sodium bicarbonate solution.

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 26.6 mmol).

    • Cool the flask in an ice-water bath. Cautiously and slowly add concentrated sulfuric acid (25 mL) to the nitrile with stirring. The addition is exothermic and must be controlled to maintain a low temperature.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The progress of the reaction can be monitored by TLC (e.g., using 1:1 ethyl acetate/hexanes).

    • Prepare a beaker with a large amount of crushed ice (approx. 200 g).

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate fumes. Perform in a well-ventilated fume hood.

    • A white precipitate of the amide product will form. Continue stirring until all the ice has melted.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

    • Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).

    • Dry the product under vacuum to a constant weight.

Data Summary: Amide Synthesis

Parameter Condition Rationale
Reagent Concentrated H₂SO₄ Acts as both a catalyst and a solvent, promoting efficient protonation.
Temperature 0°C to Room Temp Initial cooling controls the exothermic dissolution; room temperature provides sufficient energy for amide formation without forcing hydrolysis to the acid.
Time 12-18 hours Allows for complete conversion of the nitrile to the amide.
Work-up Quenching on ice Rapidly dilutes the acid and precipitates the organic product.

| Expected Yield | >85% | This method is generally high-yielding for activated nitriles. |

Reduction: Synthesis of (4-Bromo-1H-pyrazol-3-yl)methanamine

The conversion of the nitrile to a primary amine introduces a basic center and a potent nucleophile, unlocking a vast array of subsequent chemical modifications. Common methods for this reduction include catalytic hydrogenation or the use of potent hydride reagents like lithium aluminum hydride (LiAlH₄).[15][16]

Causality and Rationale: Catalytic hydrogenation is often preferred in complex molecule synthesis due to its milder conditions and higher functional group tolerance compared to LiAlH₄. The reaction proceeds by the adsorption of the nitrile and hydrogen onto the catalyst surface (e.g., Palladium, Platinum, or Nickel), followed by the stepwise addition of hydrogen atoms across the triple bond.[15]

reduction_workflow Start Pyrazole-CN in Solvent (e.g., Methanol) Reaction Add Catalyst (e.g., Raney Ni) Pressurize with H₂ gas Start->Reaction Monitor Heat & Stir (e.g., 50°C, 50 psi) Monitor by TLC/LC-MS Reaction->Monitor Workup Cool & Vent Filter Catalyst (Celite) Concentrate Filtrate Monitor->Workup Product (4-Bromo-1H-pyrazol-3-yl)methanamine Workup->Product

Figure 2. General experimental workflow for catalytic hydrogenation of the nitrile.

Experimental Protocol: Catalytic Hydrogenation to the Primary Amine

This protocol uses Raney Nickel, a cost-effective and highly active catalyst for nitrile reduction. Caution: Raney Ni is pyrophoric and must be handled with care, always kept wet with solvent. Hydrogen gas is highly flammable.

  • Materials: this compound, Methanol (anhydrous), Raney® Nickel (50% slurry in water), Celite®.

  • Equipment: Parr shaker apparatus or a similar hydrogenation reactor.

  • Procedure:

    • In the pressure vessel of the hydrogenator, add this compound (e.g., 4.0 g, 21.3 mmol) and methanol (80 mL).

    • Under a stream of inert gas (N₂ or Ar), carefully add the Raney Nickel slurry (approx. 2.0 g, washed with methanol). Never allow the catalyst to dry.

    • Seal the reactor. Purge the system with N₂ gas three times, then purge with H₂ gas three times.

    • Pressurize the reactor with H₂ to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and heat the reaction to 40-50°C.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

    • Once complete, cool the reactor to room temperature and carefully vent the excess H₂ gas. Purge the system with N₂ gas.

    • Work-up: Carefully open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional methanol (2 x 20 mL). Keep the catalyst pad wet during filtration and dispose of it properly.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified further by chromatography or crystallization if necessary.

Data Summary: Comparison of Nitrile Reduction Methods

Method Reagent & Conditions Pros Cons
Catalytic Hydrogenation H₂, Raney Ni or Pd/C, 40-50°C, 50-100 psi High yield, clean reaction, scalable. Requires specialized pressure equipment; catalyst can be pyrophoric.
Metal Hydride Reduction LiAlH₄ in THF, then H₂O quench Rapid reaction, does not require pressure. Highly reactive (reduces many functional groups), requires stringent anhydrous conditions, difficult work-up.[15][16]

| Borane Reduction | BH₃ complexes (e.g., BH₃·THF) | Milder than LiAlH₄, good selectivity. | Can be slower, reagent handling requires care.[17] |

[3+2] Cycloaddition: Forming the 5-(4-Bromo-1H-pyrazol-3-yl)-1H-tetrazole

The tetrazole moiety is a critical functional group in drug design, acting as a bioisosteric replacement for a carboxylic acid.[18] It offers a similar pKa but with increased lipophilicity and resistance to metabolic degradation. The most robust method for its synthesis is the [3+2] cycloaddition of an azide source to the nitrile.[19] The Sharpless protocol, using zinc salts as catalysts in water, is a landmark method that is both highly efficient and environmentally benign.[20][21][22]

Causality and Rationale: The Lewis acidic zinc(II) ion coordinates to the nitrogen of the nitrile. This coordination polarizes the C≡N bond, significantly lowering the activation energy for the nucleophilic attack by the azide anion, thereby accelerating the cycloaddition.[21][23] Performing the reaction in water at a slightly alkaline pH minimizes the formation of the highly toxic and explosive hydrazoic acid (HN₃).[20]

tetrazole_mechanism Nitrile Pyrazole-CN ActivatedNitrile Pyrazole-CN···Zn²⁺ Nitrile->ActivatedNitrile + ZnBr₂ AzideComplex Cycloaddition Intermediate ActivatedNitrile->AzideComplex + N₃⁻ Tetrazolate Zinc Tetrazolate AzideComplex->Tetrazolate Ring Closure Product Pyrazole-Tetrazole Tetrazolate->Product + H⁺ (Work-up)

Figure 3. Lewis acid-catalyzed mechanism for tetrazole formation.

Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis in Water

This protocol is adapted from the highly reliable Sharpless procedure.[20][21]

  • Materials: this compound, sodium azide (NaN₃), zinc bromide (ZnBr₂), deionized water, 3M hydrochloric acid. Caution: Sodium azide is highly toxic. Hydrazoic acid, which can form upon acidification, is volatile and explosive. Handle with extreme care in a fume hood.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and stir bar, add this compound (e.g., 3.0 g, 16.0 mmol), sodium azide (1.25 g, 19.2 mmol, 1.2 equiv), zinc bromide (3.6 g, 16.0 mmol, 1.0 equiv), and deionized water (30 mL).

    • Heat the reaction mixture to reflux (approx. 100-110°C) with vigorous stirring. The reaction is typically complete in 18-24 hours. Monitor by TLC or LC-MS until the starting nitrile is consumed.

    • Cool the reaction mixture to room temperature.

    • Work-up: While stirring in an ice bath, slowly and carefully acidify the mixture to pH ~1-2 by adding 3M HCl. This step protonates the tetrazolate to form the final product and must be done in a well-ventilated fume hood as it may generate some HN₃.

    • The product will precipitate out of the aqueous solution. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake extensively with cold deionized water (3 x 30 mL) to remove any inorganic salts.

    • Dry the product under vacuum to yield the pure 5-(4-bromo-1H-pyrazol-3-yl)-1H-tetrazole.

Data Summary: Catalytic Systems for Tetrazole Synthesis

Catalyst System Solvent Temperature Key Advantages Reference
ZnBr₂ Water Reflux High yield, environmentally friendly, enhanced safety (minimizes HN₃ formation). [20][21][22]
NH₄Cl / NaN₃ DMF 100-120 °C Traditional method, effective for many substrates. [24]

| Silica Sulfuric Acid | DMF | Reflux | Heterogeneous catalyst, easy to remove by filtration, high yields. |[18] |

Conclusion

This compound stands out as a powerful and versatile platform for the synthesis of novel chemical entities. The strategic transformations of its cyano group—via hydrolysis, reduction, or cycloaddition—provide direct access to three of the most important functional groups in drug discovery: amides, amines, and tetrazoles. The protocols detailed in this guide are robust, well-precedented, and designed to provide researchers with a reliable foundation for building diverse and functionally rich pyrazole-based libraries, thereby accelerating the path toward new therapeutic discoveries.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Organic Chemistry, 2, 268-271. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Sang, Y., et al. (2022). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry, 20(4), 819-823. [Link]
  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water.
  • Chem Help ASAP. (2022).
  • Sharma, R., et al. (2023). Representative drug molecules based on pyrazole, thioamide, and amide derivatives.
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Rina, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
  • Hussain, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 379. [Link]
  • Martins, P., Jesus, A., & Almeida, S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
  • Kumar, D., Kumar, R., & Singh, J. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Advances in Scientific Research, 4(1), 1-19. [Link]
  • Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]
  • Química Orgánica. (n.d.). Reduction of nitriles to amines. Química Orgánica. [Link]
  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems, 22, 322-368. [Link]
  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
  • Sent-Geronimo, H., & Enthaler, S. (2018). Catalytic Reduction of Nitriles. Synthesis, 50(15), 2841-2857. [Link]
  • Google Patents. (1975). US3920670A - Process for hydrolysis of nitriles.
  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • ResearchGate. (2023). Reaction mechanism of pyrazoline 3 via cycloaddition reaction.
  • Hager, M., & Fässler, R. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1826–1877. [Link]
  • Hager, M., & Fässler, R. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
  • Sereda, G. V., et al. (2021). A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines. Beilstein Journal of Organic Chemistry, 17, 1111–1117. [Link]
  • DOI. (n.d.).
  • ResearchGate. (2023). Conversion of nitrile to other functional groups.
  • ResearchGate. (2015). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Dabos. (n.d.). This compound 250MG. Dabos. [Link]
  • Hall, J. H., & Gisler, M. (1978). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 43(23), 4564–4565. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-bromo-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the ATP-binding pocket of protein kinases.[3] The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][4] Several FDA-approved kinase inhibitors, such as Crizotinib, Erdafitinib, and Ruxolitinib, feature a pyrazole core, underscoring the scaffold's clinical significance.[1]

The starting material, 4-bromo-1H-pyrazole-3-carbonitrile, is a highly versatile and reactive building block for the synthesis of a diverse array of kinase inhibitors.[5][6] The bromine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of various aryl, heteroaryl, and amino substituents.[7][8][9] The nitrile group at the C3 position can be further elaborated, often serving as a precursor for the construction of fused ring systems like pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and are known to exhibit potent kinase inhibitory activity.[10][11][12]

This document provides detailed protocols for the synthesis of kinase inhibitor precursors from this compound, focusing on key synthetic transformations that are fundamental to the construction of diverse chemical libraries for drug discovery.

Core Synthetic Strategies and Mechanistic Insights

The functionalization of the this compound core predominantly relies on two powerful palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired C-C or C-N bond formation at the C4 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrazole scaffold and various aryl or heteroaryl boronic acids or esters.[13] This reaction is instrumental in introducing substituents that can occupy hydrophobic pockets within the kinase active site, enhancing potency and selectivity.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a suitable phosphine ligand are crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For nitrogen-rich heterocycles like pyrazoles, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to promote efficient oxidative addition and reductive elimination.[9]

  • Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center.[9][13]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reaction components.[9][13]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the pyrazole ring and a primary or secondary amine.[8] This reaction is critical for installing functionalities that can form key hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.[14]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of ligand is critical for achieving high yields and tolerating a broad range of amine coupling partners. Bulky biarylphosphine ligands like BrettPhos are particularly effective for the amination of electron-rich heterocyclic halides.[15]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, facilitating its coordination to the palladium complex.[7][15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure a homogeneous reaction mixture.[7]

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-1H-pyrazole-3-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.1 equivalents)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.1 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazole-3-carbonitrile.

Self-Validating System: The progress of the reaction can be monitored by the consumption of the starting material and the appearance of a new, less polar spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 4-(Arylamino)-1H-pyrazole-3-carbonitrile via Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry, oven-dried reaction vessel, add Pd(OAc)₂ (0.02 mmol) and BrettPhos (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (2 mL) and stir for 5 minutes.

  • Add this compound (1.0 mmol), the aniline derivative (1.2 mmol), and NaOtBu (1.4 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(arylamino)-1H-pyrazole-3-carbonitrile.

Self-Validating System: Successful amination will be indicated by the disappearance of the starting pyrazole bromide on TLC. The product can be visualized with a UV lamp. Full characterization by NMR and mass spectrometry is essential for structural confirmation.

Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

The nitrile functionality of the pyrazole core can be readily converted into a fused pyrazolo[3,4-d]pyrimidine ring system, a key scaffold in many kinase inhibitors.[10][11]

Step 1: Reduction of the Nitrile to an Amine The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Step 2: Cyclization to form the Pyrimidine Ring The resulting aminomethylpyrazole can be cyclized with a suitable one-carbon equivalent, such as formamide or a formic acid derivative, to construct the pyrimidine ring.

Illustrative Two-Step Protocol:

  • Reduction: To a solution of the 4-substituted-1H-pyrazole-3-carbonitrile (1.0 mmol) in anhydrous THF, carefully add LiAlH₄ (2.0 mmol) at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solids and concentrate the filtrate to obtain the crude aminomethylpyrazole.

  • Cyclization: Heat the crude aminomethylpyrazole in an excess of formamide at 150-180 °C for several hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction and pour it into water. The precipitated solid can be collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the desired pyrazolo[3,4-d]pyrimidine.

Data Presentation

Starting Material Reaction Type Key Reagents Typical Yield Range Product Class
This compoundSuzuki-MiyauraArylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄60-90%4-Aryl-1H-pyrazole-3-carbonitriles
This compoundBuchwald-HartwigAniline, Pd(OAc)₂, BrettPhos, NaOtBu55-85%4-(Arylamino)-1H-pyrazole-3-carbonitriles
4-Aryl-1H-pyrazole-3-aminomethylCyclizationFormamide40-70%4-Aryl-pyrazolo[3,4-d]pyrimidines

Visualization of Synthetic Workflows

Synthesis_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald product_suzuki 4-Aryl-1H-pyrazole-3-carbonitrile suzuki->product_suzuki product_buchwald 4-(Arylamino)-1H-pyrazole- 3-carbonitrile buchwald->product_buchwald elaboration Further Elaboration (e.g., Nitrile Reduction & Cyclization) product_suzuki->elaboration product_buchwald->elaboration final_product Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors elaboration->final_product

Caption: Synthetic pathways from this compound.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R'-[M] pdi_r_complex Ar-Pd(II)L₂-R' transmetalation->pdi_r_complex reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of diverse libraries of potential kinase inhibitors. The protocols outlined herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and reproducible methods for the functionalization of the pyrazole core. Subsequent elaboration of the nitrile group to form fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, further expands the chemical space that can be explored in the quest for novel and selective kinase inhibitors. The provided protocols, grounded in mechanistic understanding, offer a solid foundation for researchers in drug discovery and development.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ([Link])
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ([Link])
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ([Link])
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). ([Link])
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ([Link])
  • This compound - High purity. ([Link])
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. ([Link])
  • This compound [P58079]. ([Link])
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ([Link])
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ([Link])
  • This compound | CAS 288246-16-2. ([Link])
  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. ([Link])
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ([Link])
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ([Link])
  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. ([Link])
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evalu
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ([Link])
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ([Link])
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. ([Link])
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ([Link])
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. ([Link])
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ([Link])
  • Buchwald–Hartwig amin
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ([Link])
  • Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. ([Link])
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ([Link])
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ([Link])
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ([Link])
  • This compound. ([Link])

Sources

Preparation of anti-inflammatory agents from 4-bromo-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Synthesis of Novel Anti-inflammatory Agents from 4-Bromo-1H-pyrazole-3-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, famously exemplified by the selective COX-2 inhibitor, Celecoxib.[1][2] This guide details the strategic utilization of this compound as a versatile starting material for the synthesis of novel anti-inflammatory drug candidates. We provide detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation—at the C4 position. These methods enable the rapid generation of diverse chemical libraries. Furthermore, we outline standard methodologies for the biological evaluation of these compounds, including in vitro COX enzyme inhibition assays and in vivo models of inflammation, to create a comprehensive roadmap from chemical synthesis to pharmacological validation.

The this compound Scaffold: A Privileged Starting Point

The structure of this compound offers three distinct points for chemical modification, making it an ideal starting block for combinatorial chemistry and library synthesis in a drug discovery context.

  • C4-Bromine Atom: This is the primary reactive handle for diversification. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups (via Suzuki coupling) or nitrogen-based functionalities (via Buchwald-Hartwig amination).[3][4]

  • C3-Carbonitrile Group: The nitrile moiety is a bioisostere for other functional groups and can participate in hydrogen bonding. It can also be chemically transformed (e.g., hydrolyzed to a carboxylic acid or amide, or reduced to an amine) in later-stage synthetic efforts to fine-tune the molecule's properties.

  • N1-Hydrazine Proton: The acidic N-H proton can be readily substituted through alkylation or arylation, providing another axis for modifying the compound's steric and electronic profile, which can be crucial for modulating target binding and pharmacokinetic properties.

This multi-faceted reactivity allows for a systematic exploration of the chemical space around the pyrazole core to establish robust Structure-Activity Relationships (SAR).

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for their reliability and functional group tolerance.[5] We will focus on two key transformations for diversifying the this compound scaffold.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between the C4 position of the pyrazole and a variety of boronic acids or esters.[6][7] This allows for the introduction of diverse (hetero)aryl substituents, which are common features in many anti-inflammatory drugs that interact with the hydrophobic channels of cyclooxygenase (COX) enzymes.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Complex_A Ar-Pd(II)L2-X Pd(0)L2->Complex_A Ar-X Oxidative_Addition Oxidative Addition Complex_B Ar-Pd(II)L2-R Complex_A->Complex_B R-B(OH)2 + Base Transmetalation Transmetalation Complex_B->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination ArX 4-Bromo-1H-pyrazole- 3-carbonitrile ArX->Complex_A RBOH2 Arylboronic Acid RBOH2->Complex_B

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: This protocol uses Tetrakis(triphenylphosphine)palladium(0) as a common, effective Pd(0) source. The base (K₃PO₄) is crucial for activating the boronic acid to facilitate the transmetalation step.[6] A dioxane/water solvent system is widely used as it effectively dissolves both the organic substrates and the inorganic base.

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the pyrazole).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Table 1: Representative Examples of Suzuki Coupling Products

Entry Arylboronic Acid Product Expected Yield (%)
1 Phenylboronic acid 4-Phenyl-1H-pyrazole-3-carbonitrile 85-95
2 4-Methoxyphenylboronic acid 4-(4-Methoxyphenyl)-1H-pyrazole-3-carbonitrile 80-90
3 Pyridin-3-ylboronic acid 4-(Pyridin-3-yl)-1H-pyrazole-3-carbonitrile 70-85

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | 80-90 |

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds, coupling the pyrazole core with a vast range of primary and secondary amines.[5][8] This is particularly valuable for synthesizing compounds that can form key hydrogen bond interactions within biological targets.

  • Causality Behind Ligand Choice: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands like tBuDavePhos are effective for coupling with less hindered amines. For more sterically demanding or less nucleophilic amines, more advanced biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote efficient reductive elimination and prevent β-hydride elimination.[9][10]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Complex_A Ar-Pd(II)L-X Pd(0)L->Complex_A Ar-X Oxidative_Addition Oxidative Addition Complex_B Ar-Pd(II)L(NR1R2) Complex_A->Complex_B HNR1R2 + Base Amine_Coordination Amine Coordination & Deprotonation Complex_B->Pd(0)L Ar-NR1R2 Reductive_Elimination Reductive Elimination ArX 4-Bromo-1H-pyrazole- 3-carbonitrile ArX->Complex_A Amine Primary/Secondary Amine Amine->Complex_B

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Rationale: This protocol employs a palladium(II) precatalyst which is reduced in situ to the active Pd(0) species. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating a wide range of amines. Toluene is a common high-boiling solvent for this transformation. The choice of ligand (tBuDavePhos) is a good starting point for various amine substrates.[9]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv., 2 mol%), the phosphine ligand (e.g., tBuDavePhos, 0.04 equiv., 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) dissolved in anhydrous toluene (0.1 M).

  • Reaction: Heat the reaction mixture to 100-110 °C for 16-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Representative Examples of Buchwald-Hartwig Products

Entry Amine Product Expected Yield (%)
1 Morpholine 4-Morpholino-1H-pyrazole-3-carbonitrile 75-90
2 Aniline 4-(Phenylamino)-1H-pyrazole-3-carbonitrile 70-85
3 Benzylamine 4-(Benzylamino)-1H-pyrazole-3-carbonitrile 65-80

| 4 | Piperidine | 4-(Piperidin-1-yl)-1H-pyrazole-3-carbonitrile | 70-85 |

Biological Evaluation of Anti-inflammatory Potential

Once a library of compounds has been synthesized and purified, the next critical step is to assess their biological activity.

Drug_Discovery_Workflow Start 4-Bromo-1H-pyrazole- 3-carbonitrile Synthesis Chemical Synthesis (Suzuki, Buchwald-Hartwig) Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (COX-1/COX-2 Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR InVivo In Vivo Validation (Paw Edema Model) InVitro->InVivo Promising Hits SAR->Synthesis Optimization Lead Lead Compound InVivo->Lead

Figure 3: Workflow from starting material to lead compound identification.
In Vitro Screening: COX-1/COX-2 Inhibition Assays

Protocol 3: High-Level Overview of a COX Inhibition Fluorometric Assay

  • Principle: This assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component then reduces PGG₂ to PGH₂. A fluorometric probe is used to detect the reactive oxygen species generated during this second step. An inhibitor will reduce the rate of probe oxidation, leading to a lower fluorescence signal.

  • Preparation: Reconstitute purified human COX-1 and COX-2 enzymes in the appropriate buffer. Prepare serial dilutions of the test compounds and reference standards (e.g., Celecoxib, Indomethacin).

  • Reaction: In a 96-well plate, add the enzyme, heme cofactor, and the test compound. Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiation: Initiate the reaction by adding arachidonic acid and the fluorometric probe.

  • Detection: Measure the fluorescence intensity over time using a plate reader.

  • Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration.

Table 3: Hypothetical Biological Data for Synthesized Analogs

Compound (from Table 1/2) COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Index (COX-1/COX-2)
Celecoxib (Control) >100 0.05 >2000
Product 1.2 25.1 0.15 167
Product 1.4 15.8 0.09 175
Product 2.1 50.3 2.5 20

| Product 2.2 | 8.2 | 0.8 | 10.25 |

Pro-inflammatory Signaling and In Vivo Validation

Compounds showing promising potency and selectivity in vitro should be advanced to in vivo models to assess their efficacy in a complex biological system.

COX2_Pathway cluster_pathway COX-2 Pro-inflammatory Signaling Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Synthesized Pyrazole Inhibitor Inhibitor->COX2 Inhibition

Figure 4: Inhibition of the COX-2 pathway by synthesized pyrazole agents.

Protocol 4: High-Level Overview of the Carrageenan-Induced Paw Edema Model

  • Principle: Carrageenan is an irritant that, when injected into the paw of a rodent, induces a localized, acute inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[12]

  • Acclimatization: Acclimate animals (e.g., Wistar rats) to the laboratory conditions.

  • Dosing: Administer the test compound or vehicle control orally or via intraperitoneal injection at a predetermined time before the carrageenan challenge. A positive control group receiving a known NSAID (e.g., Indomethacin) is included.

  • Inflammation Induction: Measure the initial paw volume using a plethysmometer. Inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.

  • Measurement: Measure the paw volume at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

Conclusion

This compound is a powerful and versatile starting material for the rapid development of novel anti-inflammatory agents. The palladium-catalyzed cross-coupling protocols detailed herein provide a robust and reproducible platform for generating diverse libraries of C4-substituted pyrazoles. By integrating these synthetic strategies with a clear workflow for biological evaluation, research organizations can significantly accelerate the hit-to-lead optimization process in the quest for next-generation anti-inflammatory therapeutics.

References

  • G. Pontiki, D.
  • A. A. Bekhit, T. Abdel-Aziem, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Molecules, 2022. [Link]
  • V. Chahal, et al., "Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies," Bentham Science, 2023. [Link]
  • G. Rai, et al., "Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic," International Journal of Pharmaceutical and Phytopharmacological Research, 2023. [Link]
  • G. Pontiki, D.
  • A. Fihri, et al.
  • A. S. Guram, et al., "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides," Organic Letters, 2013. [Link]
  • M. A. Abdelgawad, et al.
  • "Suzuki Coupling," Organic Chemistry Portal. [Link]
  • T. H. Kim, H. J. Kim, "Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br)
  • H. R. Memarian, A. Farhadi, "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions," Journal of the Mexican Chemical Society, 2009. [Link]
  • A. M. El-Sayed, et al.
  • "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. [Link]
  • A. El-Mekabaty, et al., "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one," RSC Advances, 2021. [Link]
  • "Buchwald–Hartwig amin
  • "Suzuki-Miyaura Coupling," Chemistry LibreTexts. [Link]
  • A. Sharma, et al., "Pyrazole Biomolecules as Cancer and Inflammation Therapeutics," Encyclopedia.pub, 2023. [Link]
  • CN102911174A - "Synthesis method of 1H-pyrazolo (4, 3-b)
  • M. Tariq, et al., "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities...," MDPI, 2024. [Link]
  • The Organic Chemistry Tutor, "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!," YouTube, 2024. [Link]

Sources

The Strategic Utility of 4-Bromo-1H-pyrazole-3-carbonitrile in the Synthesis of Advanced Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.[1][2] Herbicides built upon this heterocyclic core have demonstrated exceptional efficacy against a broad spectrum of weeds, often targeting crucial plant enzymes with high selectivity.[2][3] Among the various pyrazole-based building blocks, 4-bromo-1H-pyrazole-3-carbonitrile stands out as a particularly valuable precursor.[4] Its bifunctional nature, featuring a reactive bromine atom at the 4-position and a nitrile group at the 3-position, offers synthetic chemists a powerful platform for constructing complex herbicidal molecules. This application note will provide an in-depth guide to the strategic use of this compound in the synthesis of pyrazole-based herbicides, with a focus on practical experimental protocols and the underlying mechanistic principles of herbicidal action.

Core Synthetic Strategy: A Modular Approach to Pyrazole-Based Herbicides

The synthesis of advanced pyrazole-based herbicides from this compound typically follows a modular approach, wherein the pyrazole core is sequentially functionalized to introduce the desired pharmacophoric elements. A common and effective strategy involves two key transformations:

  • N-Alkylation: Introduction of an alkyl or substituted alkyl group at the N1 position of the pyrazole ring. This modification is crucial for modulating the molecule's physicochemical properties, such as solubility and membrane permeability, which in turn affects its uptake and translocation within the target plant.[5][6]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C4 position serves as an excellent handle for introducing aryl or heteroaryl substituents via well-established cross-coupling methodologies, most notably the Suzuki-Miyaura coupling.[7] This allows for the incorporation of structural motifs that are often essential for binding to the target enzyme.

This modular approach provides a high degree of flexibility, enabling the creation of large libraries of candidate herbicides for structure-activity relationship (SAR) studies.

Sources

A Comprehensive Guide to the Synthesis of 1,3,5-Trisubstituted Pyrazoles: Protocols, Mechanisms, and Modern Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Specifically, 1,3,5-trisubstituted pyrazoles offer a versatile platform for tuning physicochemical and biological properties. This guide provides an in-depth exploration of the most robust and widely employed synthetic protocols for their preparation. We delve into the mechanistic underpinnings of classical methods like the Knorr synthesis and chalcone-based routes, offering field-proven insights into controlling regioselectivity. Furthermore, we present modern, highly regioselective strategies and discuss the implementation of green chemistry principles, such as microwave-assisted synthesis and one-pot multicomponent reactions, to enhance efficiency and sustainability. Detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams are provided to empower researchers in the rational design and synthesis of novel pyrazole derivatives.

Introduction: The Significance of the Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] This unique electronic configuration imparts a range of properties that make them ideal components for bioactive molecules. They can act as hydrogen bond donors and acceptors, engage in various non-covalent interactions, and serve as stable, bioisosteric replacements for other aromatic systems. The therapeutic importance of this scaffold is highlighted by blockbuster drugs such as the COX-2 inhibitor Celecoxib and the cannabinoid receptor antagonist Rimonabant , both of which feature a 1,3,5-trisubstituted pyrazole core.[4][5]

The traditional and most common synthesis of pyrazoles involves the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[1] However, the increasing demand for molecular diversity and synthetic efficiency has driven the development of numerous alternative strategies. This guide will focus on three primary, reliable methods for constructing the 1,3,5-trisubstituted pyrazole ring system.

Core Synthetic Strategy I: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for pyrazole construction.[6][7] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, resulting in the formation of the pyrazole ring through the elimination of two water molecules.[8]

Reaction Mechanism and Regioselectivity

The mechanism begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[7] Following a series of proton transfers and dehydration, a hydrazone or enamine intermediate is formed. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by a final dehydration step, yields the aromatic pyrazole ring.[4][6]

Knorr_Mechanism Start 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone/ Enamine Intermediate Start->Intermediate1 Condensation (-H2O) Intermediate2 Cyclized Hemiaminal (Hydroxypyrazolidine) Intermediate1->Intermediate2 Intramolecular Cyclization Product 1,3,5-Trisubstituted Pyrazole Intermediate2->Product Dehydration (-H2O)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine (e.g., phenylhydrazine), two constitutional isomers can potentially form.[9] The reaction outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack. This can be influenced by:

  • Steric Hindrance: The less sterically hindered carbonyl is often favored for initial attack.

  • Electronic Effects: The more electrophilic carbonyl carbon will react faster. For instance, in trifluoromethyl-substituted diketones, the carbonyl adjacent to the electron-withdrawing CF₃ group is more reactive.[10]

  • Solvent Choice: The use of non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[11] This is because traditional alcohol solvents can compete with the hydrazine as nucleophiles, leading to complex equilibria, whereas fluorinated alcohols facilitate the desired pathway without competing.[11]

Protocol 1: Classical Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol describes the synthesis of a simple 1,3,5-trisubstituted pyrazole using acetylacetone (a symmetric 1,3-dicarbonyl) and phenylhydrazine.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Distilled Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (10 mmol, 1.0 g) in 20 mL of ethanol.

  • To this solution, add phenylhydrazine (10 mmol, 1.08 g, ~0.98 mL) dropwise with stirring.

  • Add 3-5 drops of glacial acetic acid as a catalyst.[8] The use of a catalytic amount of acid protonates a carbonyl group, increasing its electrophilicity and accelerating the initial condensation step.[6]

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly add 20 mL of cold distilled water to the flask with stirring. The product should precipitate as a pale yellow solid.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 1-phenyl-3,5-dimethylpyrazole.

Microwave Variation: Combine the reagents in a microwave-safe vial and heat under microwave irradiation at 100-120 °C for 5-10 minutes.[12][13] This significantly reduces the reaction time while often improving yields.

Core Synthetic Strategy II: From α,β-Unsaturated Ketones (Chalcones)

An equally powerful method for accessing 1,3,5-trisubstituted pyrazoles utilizes α,β-unsaturated ketones, commonly known as chalcones, as starting materials.[14] This approach involves a cyclocondensation reaction with a hydrazine derivative, typically proceeding through a non-aromatic pyrazoline intermediate, which is subsequently oxidized to the final pyrazole product.[15][16]

Reaction Workflow

The synthesis begins with the Michael addition of the hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and dehydration to form a 2-pyrazoline. The final and crucial step is the aromatization of the pyrazoline ring, which can be achieved through various oxidative methods. A practical one-pot method has been developed where the pyrazoline formation is followed by an acid-catalyzed aerobic oxidation.[17]

Chalcone_Workflow Chalcone Chalcone + Hydrazine Pyrazoline 2-Pyrazoline Intermediate Chalcone->Pyrazoline Cyclocondensation (e.g., Acetic Acid) Pyrazole 1,3,5-Trisubstituted Pyrazole Pyrazoline->Pyrazole Oxidation (e.g., Air, I2, etc.)

Caption: General workflow for pyrazole synthesis from chalcones.

Protocol 2: Synthesis of a 1,3,5-Triarylpyrazole from a Chalcone

This protocol details the synthesis of a 1,3,5-triarylpyrazole from a pre-synthesized chalcone and phenylhydrazine in glacial acetic acid, which serves as both the solvent and catalyst.

Materials:

  • 1,3-Diaryl-2-propen-1-one (Chalcone, e.g., 1,3-diphenylprop-2-en-1-one)

  • Phenylhydrazine

  • Glacial Acetic Acid

Procedure:

  • Suspend the chalcone (5 mmol, 1.04 g) in 15 mL of glacial acetic acid in a 50 mL round-bottom flask fitted with a reflux condenser.

  • Add phenylhydrazine (5.5 mmol, 0.6 g, ~0.55 mL) to the suspension. The slight excess of hydrazine ensures complete consumption of the chalcone.

  • Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. The acidic medium facilitates both the initial cyclization and the subsequent oxidative aromatization of the pyrazoline intermediate.[2][14]

  • Monitor the reaction by TLC. The formation of the pyrazole can often be visualized as a more fluorescent spot compared to the chalcone starting material.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purify the product by recrystallization from ethanol or an ethanol/water mixture.

Core Synthetic Strategy III: Modern Regioselective Synthesis

While classical methods are robust, modern organic synthesis often demands higher levels of predictability and efficiency. A significant advancement is the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[18][19] This method offers complete regioselectivity, a significant advantage over the Knorr synthesis when dealing with unsymmetrical precursors.[20]

Mechanistic Rationale and Advantages

The proposed mechanism involves the base-mediated generation of a nucleophilic species from the tosylhydrazone, which then adds to the terminal alkyne.[18] This is followed by a proton shift, intramolecular cyclization, and elimination of toluenesulfinic acid to afford the pyrazole. The key advantages of this protocol are:

  • Complete Regioselectivity: The substitution pattern of the final pyrazole is unambiguously determined by the starting tosylhydrazone and alkyne.[19]

  • Safety: The reaction avoids the in-situ formation of potentially hazardous diazo intermediates.[18]

  • Broad Scope: The method tolerates a wide range of functional groups on both reaction partners.[20]

Protocol 3: Regioselective Synthesis from a Tosylhydrazone and a Terminal Alkyne

This protocol is based on an optimized procedure for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[18]

Materials:

  • N-alkylated aldehyde tosylhydrazone (e.g., N-benzylbenzaldehyde tosylhydrazone)

  • Terminal alkyne (e.g., phenylacetylene)

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6

  • Pyridine (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the N-alkylated tosylhydrazone (1.0 mmol).

  • Add potassium tert-butoxide (2.0 mmol) and 18-crown-6 (0.1 mmol). The crown ether is used to enhance the solubility and reactivity of the base.[18]

  • Add 5 mL of anhydrous pyridine via syringe, followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at 80 °C. The base (t-BuOK) is crucial for deprotonating the tosylhydrazone to initiate the reaction sequence. Pyridine serves as a suitable high-boiling polar aprotic solvent.[18]

  • Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the pure 1,3,5-trisubstituted pyrazole.

Comparative Summary of Synthetic Protocols

Method Starting Materials Typical Conditions Yields Key Advantages Limitations
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid catalyst (e.g., AcOH), Ethanol, Reflux[8]Good to ExcellentReadily available starting materials, robust and well-established.[7]Potential for regioisomeric mixtures with unsymmetrical diketones.[9][21]
Chalcone Cyclization α,β-Unsaturated Ketone, HydrazineAcetic Acid or other acid/base, Reflux[2][14]Good to ExcellentUtilizes easily accessible chalcone precursors.[15]Requires an oxidation step which may need specific reagents or conditions.[17]
Tosylhydrazone/Alkyne N-alkylated Tosylhydrazone, Terminal Alkynet-BuOK, Pyridine, 80 °C[18][19]Good to HighComplete regioselectivity, broad substrate scope, safer (no diazo).[20]Requires pre-synthesis of tosylhydrazone, potentially longer reaction times.
MCR / One-Pot Aldehydes, Ketones, Hydrazines, etc.Varies (e.g., enzyme catalysis, microwave)[3][22]Moderate to GoodHigh atom economy, operational simplicity, saves time and resources.[22]Optimization can be complex, potential for side reactions.

Conclusion

The synthesis of 1,3,5-trisubstituted pyrazoles is a well-developed field with a rich history and a vibrant present. For straightforward targets with symmetrical precursors, the classical Knorr synthesis remains an excellent and reliable choice. When regioselectivity is a concern, or when starting from α,β-unsaturated systems, the chalcone-based approach offers a powerful alternative. For applications demanding absolute control over the substitution pattern and tolerance of diverse functional groups, modern methods such as the tosylhydrazone/alkyne cycloaddition provide unparalleled precision.[18] By understanding the mechanisms, advantages, and practical considerations of each protocol, researchers can strategically select the optimal synthetic route to accelerate their discovery and development programs. The continued evolution of these methods, particularly through multicomponent and microwave-assisted strategies, promises even greater efficiency and sustainability in accessing this vital heterocyclic scaffold.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Synthesis 2‐pyrazolines by treating chalconic compounds with hydrazines...
  • Facile One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework | ACS Omega.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes | Organic Letters - ACS Public
  • Synthesis of New Chalcones and Pyrazoles Derived
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective - IJIRT.
  • Knorr Pyrazole Synthesis - Chem Help ASAP.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing).
  • One-pot synthesis of trisubstituted pyrazoles via multicomponent approach.
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC - NIH.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimin
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles | The Journal of Organic Chemistry - ACS Public
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Public
  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Deriv
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characteriz
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][7][17]triazines - MDPI.
  • Paal-Knorr Synthesis - Alfa Chemistry.
  • Paal–Knorr synthesis - Wikipedia.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - MDPI.
  • Knorr pyrazole synthesis | Request PDF - ResearchG
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
  • Regioselective Synthesis of Unsymmetrical 3, 5-dialkyl-1-arylpyrazoles - PubMed.
  • Microwave‐Assisted Solution‐Phase Synthesis of 1,4,5‐Trisubstituted Pyrazoles.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing.
  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark.
  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed.
  • Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines | ACS Combin
  • Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl).

Sources

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling of 4-bromo-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to act as a versatile pharmacophore.[1][2][3][4][5] Its presence in drugs like Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and various kinase inhibitors underscores its significance. The functionalization of the pyrazole ring is therefore a critical task in drug discovery, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity, selectivity, and pharmacokinetic profile.[2]

4-bromo-1H-pyrazole-3-carbonitrile is a particularly valuable building block.[6] The bromine atom at the C4 position and the nitrile group at the C3 position offer orthogonal handles for chemical modification. The C-Br bond is especially well-suited for palladium-catalyzed cross-coupling reactions, providing a reliable and modular approach to introduce a diverse range of substituents.[7] This guide provides detailed protocols and mechanistic insights for the successful application of Suzuki, Heck, and Sonogashira cross-coupling reactions using this versatile substrate.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The success of these cross-coupling reactions hinges on a fundamental catalytic cycle involving a palladium catalyst.[8] While the specifics can vary slightly between reaction types (e.g., the nature of the organometallic reagent), the general pathway is conserved. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism for a Suzuki-Miyaura coupling, for instance, proceeds through three key stages:[8][9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (our this compound), inserting itself into the carbon-bromine bond. This oxidizes the palladium from its 0 state to Pd(II), forming a new complex.

  • Transmetalation: The organoboron reagent (in a Suzuki reaction) is activated by a base, forming a boronate species.[10] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst PdII_Aryl Pd(II)-Aryl Complex Pd0->PdII_Aryl Oxidative Addition PdII_Coupled Pd(II)-Aryl-R Complex PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product Coupled Product (Ar-R) PdII_Coupled->Product ArylHalide This compound (Ar-X) ArylHalide->PdII_Aryl Organometallic Organometallic Reagent (R-M) Organometallic->PdII_Coupled caption Fig. 1: Generalized Palladium Catalytic Cycle

Caption: Fig. 1: Generalized Palladium Catalytic Cycle.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates. It is also important to consider that unprotected N-H groups on pyrazoles can sometimes inhibit palladium catalysts, and in such cases, N-protection might be required for optimal results.[11]

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyrazole and a wide variety of aryl or vinyl boronic acids or esters.[9][10]

Workflow Overview:

Suzuki_Workflow start Start reagents Combine Pyrazole, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture (e.g., N2 sparging) reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end End purify->end

Caption: Fig. 2: Suzuki-Miyaura Coupling Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or boronic acid pinacol ester (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or toluene/ethanol/H₂O.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).[12] Some catalysts, like Pd(dppf)Cl₂, already contain a ligand.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Summary Table:

Coupling Partner (Example)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane/H₂O10092
Thiophene-2-boronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O11088
Protocol 2: Heck Coupling

The Heck reaction facilitates the coupling of the pyrazole with an alkene, offering a route to substituted styrenyl-pyrazoles and related structures.[13][14]

Step-by-Step Protocol:

  • Reagent Setup: In a reaction tube, combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., Et₃N, DIPEA, 1.5-2.5 equiv).[13]

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-140 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is typically filtered to remove palladium black, diluted with water, and extracted with an organic solvent. The product is then purified via column chromatography.

Data Summary Table:

Alkene (Example)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF12075-85[15]
n-Butyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃Acetonitrile10080
Protocol 3: Sonogashira Coupling

The Sonogashira coupling is the method of choice for introducing alkyne functionalities onto the pyrazole ring, forming a C(sp²)-C(sp) bond.[8][16] This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst.[8][16]

Step-by-Step Protocol:

  • Reaction Assembly: To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[17]

  • Solvent and Base: Add a degassed solvent (e.g., THF, DMF) and a suitable amine base (e.g., Et₃N, diisopropylamine), which also acts as a solvent in some cases.[16]

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup and Purification: Quench the reaction with aqueous ammonium chloride solution, extract with an organic solvent, and purify the crude product by column chromatography.

Data Summary Table:

Alkyne (Example)Pd Catalyst (mol%)Cu Catalyst (mol%)Base/SolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N/THFRT90-98
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (3)Diisopropylamine5085

Trustworthiness: Self-Validating Systems

For each protocol, the following checks are essential to ensure the reaction is proceeding as expected:

  • TLC Analysis: Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) to monitor the consumption of the starting this compound and the appearance of a new, typically less polar, product spot.

  • LC-MS Confirmation: At the end of the reaction, a small aliquot should be analyzed by LC-MS to confirm the mass of the desired product.

  • NMR Spectroscopy: After purification, ¹H and ¹³C NMR spectroscopy are required to confirm the structure of the final compound and assess its purity.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and highly versatile tool for the synthesis of complex, functionalized pyrazoles. By understanding the underlying catalytic cycle and carefully selecting the appropriate reaction conditions, researchers in drug development and materials science can efficiently generate diverse libraries of compounds for further investigation. The protocols provided herein serve as a validated starting point for these synthetic endeavors.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Title: Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Source: MDPI. URL:[Link]
  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI. URL:[Link]
  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Title: An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Title: Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. Source: Digital Commons @ Macalester College. URL:[Link]
  • Title: Heck reaction - Wikipedia. Source: Wikipedia. URL:[Link]
  • Title: Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin.
  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Title: Sonogashira coupling - Wikipedia. Source: Wikipedia. URL:[Link]
  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Source: SCIRP. URL:[Link]
  • Title: Palladium used As A Catalyst: A Review. Source: American Journal of PharmTech Research. URL:[Link]
  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Title: ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Title: Sonogashira coupling. Source: YouTube. URL:[Link]
  • Title: Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
  • Title: Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Source: HETEROCYCLES. URL:[Link]
  • Title: Heck Reaction. Source: Organic Chemistry Portal. URL:[Link]
  • Title: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Source: MDPI. URL:[Link]
  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL:[Link]
  • Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Source: SciELO México. URL:[Link]
  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Source: MDPI. URL:[Link]
  • Title: 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Source: Caming Pharmaceutical Ltd. URL:[Link]
  • Title: Heck coupling reactions of bromobenzene and butylacrylate catalysed by 4.

Sources

Application Notes and Protocols: Strategic N-Protection of 4-bromo-1H-pyrazole-3-carbonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-bromo-1H-pyrazole-3-carbonitrile is a pivotal building block in contemporary medicinal chemistry, serving as a precursor to a multitude of biologically active compounds. Its synthetic utility is, however, contingent upon the strategic protection of the pyrazole nitrogen atom. This guide provides a comprehensive overview of protecting group strategies tailored for this specific scaffold. We delve into the rationale behind selecting appropriate protecting groups, offering detailed, field-tested protocols for their installation and subsequent removal. The discussion emphasizes chemical causality, ensuring that researchers can not only execute these procedures but also adapt them to novel synthetic challenges.

Introduction: The Imperative for N-Protection

The this compound scaffold is characterized by a pyrazole ring bearing two electron-withdrawing substituents: a bromo group at the C4 position and a nitrile group at the C3 position. These features render the pyrazole N-H proton acidic and susceptible to deprotonation under basic conditions.[1] Unprotected N-H can lead to a cascade of undesirable side reactions during subsequent synthetic transformations, including:

  • Lack of Regiocontrol: Alkylation or arylation of the unprotected pyrazole can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers which are often difficult to separate.[2][3]

  • Interference with Reactions: The acidic N-H can quench organometallic reagents or interfere with base-catalyzed reactions.

  • Reduced Solubility: The presence of the N-H bond can lead to intermolecular hydrogen bonding, potentially decreasing solubility in organic solvents.

Therefore, the judicious application of a protecting group to the pyrazole nitrogen is paramount for achieving high-yielding, regioselective, and clean synthetic outcomes.

Strategic Considerations for Protecting Group Selection

The choice of a suitable protecting group for this compound is dictated by several factors, primarily the electronic nature of the substrate and the reaction conditions of subsequent synthetic steps. The electron-withdrawing nature of the bromo and nitrile groups decreases the electron density of the pyrazole ring, influencing the ease of N-protection and the stability of the protected intermediate.

Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions planned for the subsequent steps. This includes acidic, basic, oxidative, and reductive conditions.

  • Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and operationally simple.[4]

  • Orthogonality: In a multi-step synthesis involving other protected functional groups, the chosen pyrazole protecting group should be removable under conditions that do not affect the others.[4]

  • Impact on Reactivity: The protecting group should not adversely affect the desired reactivity of the molecule.

The following sections detail the application of several common and effective protecting groups for this scaffold.

Protecting Group Methodologies and Protocols

Tetrahydropyranyl (THP) Group: A Robust and Versatile Choice

The tetrahydropyranyl (THP) group is a widely used protecting group for pyrazoles due to its robustness under a variety of conditions, including those involving organometallics and mild basic hydrolysis.[5][6] Its installation proceeds via an acid-catalyzed addition of the pyrazole to 3,4-dihydro-2H-pyran (DHP).

Mechanism: The reaction is initiated by the protonation of the double bond in DHP, generating a resonance-stabilized carbocation. The nucleophilic pyrazole nitrogen then attacks this carbocation, and subsequent deprotonation yields the N-THP protected pyrazole.

Experimental Protocol: N-THP Protection

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.2 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-THP protected product.

Deprotection: The THP group is readily cleaved under acidic conditions.

Experimental Protocol: N-THP Deprotection

  • Dissolve the N-THP protected pyrazole (1.0 eq) in methanol (0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected pyrazole.

tert-Butoxycarbonyl (Boc) Group: Facile Removal under Mild Conditions

The tert-butoxycarbonyl (Boc) group is another popular choice for N-protection, valued for its ease of removal under acidic or mild thermal conditions.[7][8] Its installation typically involves the reaction of the pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: N-Boc Protection

  • Dissolve this compound (1.0 eq) in tetrahydrofuran (THF, 0.2 M).

  • Add di-tert-butyl dicarbonate (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (hexane/ethyl acetate) to obtain the N-Boc protected pyrazole.

Deprotection: A notable advantage of the Boc group is its selective removal under specific basic conditions using sodium borohydride in ethanol, which is orthogonal to many other protecting groups.[7][9]

Experimental Protocol: N-Boc Deprotection with NaBH₄

  • To a solution of the N-Boc protected pyrazole (1.0 eq) in ethanol (0.1 M), add sodium borohydride (1.5 eq) in portions at room temperature.[7]

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully add water to quench the excess NaBH₄.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected pyrazole.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Stability and Orthogonal Deprotection

The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers excellent stability across a broad range of synthetic transformations, including strong bases and nucleophiles.[10] Its removal is typically achieved with fluoride ion sources, providing an orthogonal deprotection strategy.[10]

Experimental Protocol: N-SEM Protection

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to yield the N-SEM protected pyrazole.

Deprotection: The SEM group is cleaved using fluoride reagents.

Experimental Protocol: N-SEM Deprotection

  • Dissolve the N-SEM protected pyrazole (1.0 eq) in THF (0.1 M).

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and pour into water.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the deprotected pyrazole.

Data Summary and Comparison

Protecting GroupInstallation ConditionsDeprotection ConditionsStability Profile
THP DHP, cat. PPTS, DCM, rtcat. p-TsOH, MeOH, rtStable to bases, organometallics; Labile to acid
Boc Boc₂O, DMAP, THF, rtNaBH₄, EtOH, rt or TFA, DCMStable to bases; Labile to acid and specific basic conditions
SEM NaH, SEM-Cl, DMF, 0 °C to rtTBAF, THF, 60 °CStable to a wide range of conditions; Labile to fluoride

Visualization of Workflow

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Synthetic Transformation cluster_deprotection Deprotection start This compound protected_pyrazole N-Protected Pyrazole start->protected_pyrazole Installation pg_reagent Protecting Group Reagent (e.g., DHP, Boc₂O, SEM-Cl) pg_reagent->protected_pyrazole reaction_step Desired Chemical Reaction (e.g., Cross-coupling, etc.) protected_pyrazole->reaction_step protected_product Protected Product reaction_step->protected_product final_product Final Product protected_product->final_product Removal deprotection_reagent Deprotection Reagent (e.g., p-TsOH, NaBH₄, TBAF) deprotection_reagent->final_product

Caption: General workflow for the protection, transformation, and deprotection of this compound.

Conclusion

The strategic selection and application of nitrogen protecting groups are critical for the successful synthetic manipulation of this compound. This guide has outlined robust and reliable protocols for the installation and removal of THP, Boc, and SEM protecting groups, providing researchers with a validated toolkit for their synthetic endeavors. The choice of protecting group should always be made in the context of the overall synthetic plan, with careful consideration of stability, orthogonality, and ease of handling. By following the principles and protocols detailed herein, chemists can unlock the full synthetic potential of this valuable heterocyclic building block.

References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21886-21896. [Link]
  • Jain, A. K., & Ravichandran, S. (2012). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Drug Development and Research, 4(1), 43-58.
  • Daugulis, O., & Zaitsev, V. G. (2005). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
  • Abele, E., Abele, R., & Lukevics, E. (2001). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Molecules, 6(5), 431-438. [Link]
  • Shaikh, A. A., & Gomas, F. P. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 5, 100893. [Link]
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
  • Kliś, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9789-9798. [Link]
  • Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]
  • Irfan, A., et al. (2022). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices.
  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(11), 4543-4549. [Link]
  • Wallace, E. M., et al. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Letters, 14(15), 3894-3897. [Link]
  • Wuts, P. G. M. (2014). Nitrogen Protecting Groups: Recent Developments and New Applications.
  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
  • Georganics. (n.d.). This compound.
  • Vitale, P., et al. (2022).
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-1H-pyrazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 4-bromo-1H-pyrazole-3-carbonitrile and its derivatives. These compounds are pivotal intermediates in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into process optimization, safety, and validation. We will explore key synthetic strategies, present a detailed, scalable one-pot protocol, and provide guidance on troubleshooting and characterization, ensuring a robust and reproducible manufacturing process.

Introduction: The Strategic Importance of the 4-Bromopyrazole Scaffold

The this compound moiety is a highly versatile and valuable building block in modern synthetic chemistry.[1] Its pyrazole core is a privileged structure found in numerous biologically active molecules, while the strategically placed bromine and nitrile functional groups offer orthogonal reactivity for subsequent chemical modifications.[1][3]

  • Pharmaceutical Development : This scaffold is a cornerstone in the synthesis of advanced drug candidates, particularly in the fields of oncology and anti-inflammatory therapies.[1] The bromine atom serves as a convenient handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the fine-tuning of a compound's pharmacological profile.[3][4]

  • Agrochemical Innovation : In agricultural science, these derivatives are precursors to potent herbicides and fungicides, contributing to effective crop protection strategies.[1][2]

  • Material Science : The unique electronic properties of the pyrazole ring are being explored in the creation of novel polymers and coatings with enhanced chemical resistance and durability.[1]

Compound Profile:

Identifier Value
Chemical Name This compound
CAS Number 288246-16-2
Molecular Formula C₄H₂BrN₃
Molecular Weight 171.99 g/mol [1]

| Appearance | White to off-white powder[1] |

Causality in Synthesis: Choosing the Right Path for Scale-Up

The selection of a synthetic route for large-scale production is governed by factors such as cost, safety, atom economy, and the robustness of the process. Below, we analyze three primary strategies for constructing 4-bromopyrazole derivatives, explaining the rationale behind each approach.

Strategy 1: Direct Bromination of a Pyrazole Precursor

This is often the most intuitive approach: forming the pyrazole ring first and then introducing the bromine atom. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. Bromination typically occurs preferentially at the C4 position, which possesses the highest electron density.[5]

  • Causality : This method is chosen when the corresponding 1H-pyrazole-3-carbonitrile starting material is commercially available and inexpensive. The reaction is typically straightforward, often employing common brominating agents like N-Bromosuccinimide (NBS) or liquid bromine.

  • Scalability Considerations : While direct, the use of excess brominating agents can be costly and generate significant waste streams. The reaction can also lead to the formation of di-brominated or other regioisomeric impurities, complicating downstream purification on a large scale.

Strategy 2: The Sandmeyer Reaction: From Amine to Bromide

The Sandmeyer reaction is a classic and highly reliable transformation for converting an aromatic or heteroaromatic amine into a halide.[6][7] This pathway involves the diazotization of a 4-amino-1H-pyrazole-3-carbonitrile precursor to form a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[6][8]

  • Causality : This strategy is invaluable when the 4-amino pyrazole precursor is more readily accessible than the unsubstituted pyrazole. The Sandmeyer reaction is known for its high yields and clean conversions, providing excellent regiochemical control.[9] It represents a powerful method for installing a bromine atom where direct bromination might fail or yield complex mixtures.[7]

  • Scalability Considerations : The primary challenge is the stability of the diazonium salt intermediate, which can be explosive if isolated. Therefore, these reactions are almost always performed in a "one-pot" fashion where the salt is generated and consumed in situ at low temperatures (typically 0–5 °C), requiring precise temperature control in large reactors.

Strategy 3: One-Pot Cyclization and In-Situ Bromination

This elegant approach combines the formation of the pyrazole ring with its subsequent bromination in a single, continuous process without isolating intermediates. The synthesis typically starts with a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketonitrile), which is condensed with a hydrazine derivative to form the pyrazole ring. A brominating agent is then added directly to the reaction mixture.[4][10]

  • Causality : This is arguably the most efficient and economically viable strategy for large-scale production. It reduces cycle time, minimizes solvent usage and waste, and lowers operational costs by eliminating intermediate isolation and purification steps. The use of a heterogeneous catalyst, such as silica-supported sulfuric acid, can further simplify the process by allowing for easy removal of the catalyst by filtration.[4]

  • Scalability Considerations : The success of this one-pot process hinges on the compatibility of all reagents and reaction conditions. Careful optimization is required to ensure the cyclization reaction goes to completion before the brominating agent is introduced, preventing unwanted side reactions with the starting materials.

The workflow for this highly efficient one-pot strategy is visualized below.

G cluster_0 Phase 1: Cyclization cluster_1 Phase 2: In-Situ Bromination cluster_2 Phase 3: Work-up & Isolation A Charge Reactor: 1,3-Diketone/β-Ketonitrile Arylhydrazine Catalyst & Solvent B Heat to Reaction Temp (e.g., 80-100°C) A->B C Monitor for Completion (TLC, HPLC) B->C D Cool Reaction Mixture C->D Cyclization Complete E Add Brominating Agent (e.g., NBSac) D->E F Stir until Completion E->F G Quench Reaction F->G Bromination Complete H Filter (if heterogeneous catalyst) G->H I Extract & Wash H->I J Crystallize & Filter Product I->J K Dry Final Product J->K G cluster_mech Simplified Reaction Mechanism Start β-Ketonitrile + Arylhydrazine Intermediate [ Cyclocondensation ] (H₂SO₄/SiO₂ catalyst) Forms Pyrazole Ring Start->Intermediate Product_Unbrominated 1-Aryl-3-R¹-5-R²-pyrazole Intermediate->Product_Unbrominated Bromination [ Electrophilic Substitution ] (NBSac) Br⁺ attacks electron-rich C4 Product_Unbrominated->Bromination Final_Product 4-Bromo-1-Aryl-pyrazole Derivative Bromination->Final_Product

Sources

Troubleshooting & Optimization

Minimizing debromination in Suzuki coupling of 4-bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Debromination

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the Suzuki-Miyaura coupling of 4-bromopyrazole substrates. As your dedicated application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your troubleshooting and synthetic strategy. Debromination is a common and often frustrating side reaction with electron-rich or sensitive heteroaryl halides, but with careful control of reaction parameters, it can be effectively minimized.

Troubleshooting Guide: The Debromination Problem
Primary Issue: My Suzuki coupling of a 4-bromopyrazole is yielding the debrominated (protonated) pyrazole as a major byproduct. What is happening and how can I fix it?

This is the most frequent issue encountered with this class of substrates. The formation of the debrominated product, often called hydrodebromination or protodebromination, competes directly with the desired C-C bond formation. Understanding the origin of this side reaction is the key to its suppression.

The Mechanism of Debromination

The undesired debromination occurs after the initial oxidative addition of the 4-bromopyrazole to the Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate. At this critical juncture, the catalytic cycle can diverge. Instead of proceeding through transmetalation with the boronic acid partner, the palladium complex can react with a hydride source in the reaction mixture. Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and releases the unwanted byproduct.[1] Potential hydride sources include solvent molecules (especially alcohols), water, the base itself, or even impurities.

Below is a diagram illustrating the productive catalytic cycle versus the competing debromination pathway.

Suzuki_vs_Debromination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd 4-Bromopyrazole ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetalation Transmetalation (R-B(OR)₂) ArPdBr->Transmetalation Boronic Acid + Base Debromination Hydrodebromination (H⁺ Source) ArPdBr->Debromination ArPdR Ar-Pd(II)L₂-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product ArPdH Ar-Pd(II)L₂-H Debromination->ArPdH ArPdH->Pd0 Reductive Elimination SideProduct Ar-H (Debrominated Byproduct) ArPdH->SideProduct

Caption: Suzuki catalytic cycle and the competing hydrodebromination pathway.

Step-by-Step Troubleshooting Strategy

If you are observing >10% debromination, systematically evaluate your reaction parameters in the order presented below. This logical workflow will help you pinpoint the cause efficiently.

Troubleshooting_Workflow Start Start: Significant Debromination Observed (>10%) CheckBase Step 1: Evaluate the Base Is it too strong (e.g., NaOEt, NaOH)? Start->CheckBase SwitchBase Action: Switch to a weaker, non-nucleophilic base (K₃PO₄, K₂CO₃, Cs₂CO₃) CheckBase->SwitchBase YES CheckLigand Step 2: Evaluate Catalyst/Ligand Using PPh₃ or no ligand? CheckBase->CheckLigand NO SwitchBase->CheckLigand Re-run Experiment SwitchLigand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd(II) precatalyst. CheckLigand->SwitchLigand YES CheckSolvent Step 3: Evaluate Solvent & Temp Using protic solvents (MeOH)? Running at high temp (>100°C)? CheckLigand->CheckSolvent NO SwitchLigand->CheckSolvent Re-run Experiment SwitchSolvent Action: Switch to anhydrous aprotic solvent (Dioxane, Toluene). Attempt lower temperature. CheckSolvent->SwitchSolvent YES CheckBoron Step 4: Evaluate Boron Source Is the boronic acid old or impure? CheckSolvent->CheckBoron NO SwitchSolvent->CheckBoron Re-run Experiment SwitchBoron Action: Use fresh boronic acid, a pinacol ester (Bpin), or a potassium trifluoroborate salt. CheckBoron->SwitchBoron YES Success Problem Solved: Debromination Minimized CheckBoron->Success NO (Problem likely solved) SwitchBoron->Success Re-run Experiment

Caption: A logical workflow for troubleshooting debromination in Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for 4-bromopyrazoles?

For challenging substrates like electron-rich or sterically hindered pyrazoles, standard catalysts like Pd(PPh₃)₄ can be inefficient and promote side reactions.[2] The key is to use a ligand that accelerates the reductive elimination step, making it kinetically favored over the debromination pathway.

Recommendation: Use a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed catalyst like XPhos Pd G3/G4 with a bulky, electron-rich biaryl phosphine ligand.[3] These ligands stabilize the palladium center and promote the desired coupling.

ParameterRecommendationRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃, or XPhos/SPhos PalladacyclesProvides the active Pd(0) in situ. Palladacycles offer superior air stability and activity.
Ligand SPhos, XPhos, RuPhos (Buchwald Ligands)Bulky and electron-donating. They accelerate C-C reductive elimination, outcompeting the debromination pathway.[4]
Pd:Ligand Ratio 1 : 2 to 1 : 2.2Ensures full coordination to the palladium and prevents catalyst decomposition.
Catalyst Loading 1-5 mol %Higher loading can sometimes overcome slow kinetics but start low to minimize costs and potential side reactions.[5]

Q2: Why is a weak inorganic base like K₃PO₄ often preferred over strong bases like NaOEt or NaOH?

The role of the base in a Suzuki coupling is multifaceted. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[6][7] However, highly potent bases can be detrimental.

  • Promotion of Side Reactions: Strong bases can increase the rate of hydrodebromination.[8] They can also degrade sensitive functional groups on your substrates.

  • Boronic Acid Decomposition: Strong bases can accelerate the unwanted protodeboronation of the boronic acid coupling partner, reducing its effective concentration.

  • Catalyst Inhibition: An excess of a strong base like hydroxide can lead to the formation of unreactive palladium hydroxide species.[8]

Recommendation: Use a moderately weak, non-nucleophilic inorganic base. Finely ground K₃PO₄ or Cs₂CO₃ are excellent choices, often used with a small amount of water or in a biphasic system to aid solubility and activity.[9]

Q3: My reaction is just returning starting material. Is this related to debromination?

Not directly, but the causes can overlap. If you see only starting materials (4-bromopyrazole and boronic acid), it points to a failure of the catalytic cycle to initiate or turn over. This is typically due to:

  • Catalyst Deactivation: Oxygen is a common poison for Pd(0) catalysts. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). The formation of palladium black is a visual indicator of catalyst decomposition.[4]

  • Ineffective Oxidative Addition: For some electron-rich pyrazoles, the oxidative addition step can be slow. Using a more electron-rich ligand (as recommended for debromination) can also solve this problem by making the Pd(0) center more nucleophilic and reactive towards the C-Br bond.[4]

  • Water Content: While a small amount of water is often beneficial, especially with inorganic bases, completely anhydrous conditions with certain bases (like K₃PO₄) can sometimes lead to inactivity.[4]

Q4: Should I protect the pyrazole N-H?

Yes, this can be a highly effective strategy. An unprotected N-H is acidic and can interfere with the base, potentially deactivating the catalyst or altering the electronic properties of the pyrazole ring. Studies on similar N-heterocycles, like pyrroles, have shown that N-protection is crucial to suppress dehalogenation and achieve high yields.[10][11]

  • Recommended Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Often stable enough for the coupling and can sometimes be removed under the reaction conditions.[10]

    • SEM (2-(trimethylsilyl)ethoxymethyl): A very robust group that is stable to Suzuki conditions.[10]

    • PMB (p-methoxybenzyl): Another stable option.

Protecting the nitrogen can make the pyrazole a more "well-behaved" aryl halide, leading to cleaner and more reproducible reactions.

Optimized Experimental Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of a generic N-protected 4-bromopyrazole, designed to minimize debromination.

Materials:

  • N-Protected 4-bromopyrazole (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol %)

  • SPhos (0.044 eq, 4.4 mol %)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the N-protected 4-bromopyrazole (1.0 eq), the boronic acid partner (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.044 eq).

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 5:1 to 10:1 dioxane:water solvent system. The final reaction concentration should be approximately 0.1 M with respect to the 4-bromopyrazole.

  • Stir the reaction mixture at a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Note: Start at 80 °C. Higher temperatures can sometimes increase debromination.

  • Upon completion (typically 4-18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ChemRxiv. (Preprint).
  • ScienceDirect. (2002).
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • Semantic Scholar.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • National Institutes of Health (NIH). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
  • ACS Publications. (2016).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. (2020).
  • ResearchGate. (2013).
  • National Institutes of Health (NIH). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]
  • Scribd. desbromo suzuki. [Link]
  • Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • National Institutes of Health (NIH). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
  • National Institutes of Health (NIH).
  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • Royal Society of Chemistry. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]
  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

Sources

Overcoming side reactions in 4-bromo-1H-pyrazole-3-carbonitrile functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Functionalization of a Versatile Scaffold

Welcome to the technical support center for 4-bromo-1H-pyrazole-3-carbonitrile. This building block is a cornerstone in medicinal chemistry and materials science, prized for its rigid, di-functional scaffold that allows for precise vectoral elaboration of molecular complexity. However, its rich functionality, including an acidic N-H proton, a reactive C-Br bond, an electron-withdrawing nitrile, and an adjacent C-H bond, presents a unique set of challenges. Competing reaction pathways often lead to complex product mixtures, low yields, and difficult purifications.

This guide is structured as a series of troubleshooting scenarios and frequently asked questions (FAQs) encountered by our clients in the field. We move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for your specific synthetic challenges.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling at the C4-position is low-yielding, with significant homocoupling and hydrodehalogenation byproducts. What is happening and how can I fix it?

A1: The Root Cause Analysis

This is the most common issue researchers face. Low yields in palladium-catalyzed cross-couplings with this substrate are typically due to a confluence of competing, non-productive catalytic cycles.

  • Hydrodehalogenation: This occurs when the organopalladium intermediate (LₙPd(Pyrazolyl)(Br)) undergoes a side reaction to replace the bromine with a hydrogen atom. This is often facilitated by palladium-hydride species, which can form from solvents (like alcohols) or bases.[1][2]

  • Homocoupling (Dimerization): This side reaction forms biaryl or bipyrazolyl species. It can be promoted by the presence of oxygen, which facilitates the oxidative homocoupling of boronic acids, or by catalyst decomposition into palladium black, which can catalyze the reaction.[3][4]

  • Catalyst Inhibition: The unprotected N-H group on the pyrazole ring is acidic and the adjacent N2 nitrogen is Lewis basic.[1][5] This nitrogen can coordinate to the palladium center, inhibiting its catalytic activity and preventing the desired cross-coupling from proceeding efficiently.[6]

Troubleshooting Workflow & Optimization Strategy

The key to success is twofold: (1) Protect the pyrazole N-H to prevent catalyst inhibition and side reactions, and (2) Optimize the catalytic system to favor the desired cross-coupling pathway.

G start Low Yield in Suzuki Coupling q1 Is the Pyrazole N-H Protected? start->q1 protect Protect the N-H group. (See Protocol 1) q1->protect No optimize Optimize Catalytic System q1->optimize Yes protect->optimize deprotect Deprotect if necessary ligand Use Bulky Electron-Rich Ligand (e.g., SPhos, XPhos, tBuBrettPhos) optimize->ligand base Select Appropriate Base (K₃PO₄, Cs₂CO₃ are often milder) optimize->base solvent Use Anhydrous, Degassed Solvents (e.g., Dioxane, Toluene, DMF) optimize->solvent success High Yield of Desired Product optimize->success success->deprotect

Recommended N-Protecting Group Strategy

For this substrate, a bulky protecting group that can be removed under mild conditions is ideal. The trityl (Tr) group is an excellent choice as it is easily installed and can be removed with mild acid, leaving the nitrile group intact.[7]

Protocol 1: N-Tritylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trityl chloride (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-trityl-4-bromo-1H-pyrazole-3-carbonitrile.

Optimized Suzuki-Miyaura Protocol (Post-Protection)

Using a protected pyrazole allows for more robust reaction conditions. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are crucial as they promote the reductive elimination step, which is often the rate-limiting step, and outcompete side reactions.[8][9]

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3Provides a reliable source of active Pd(0). Pre-catalysts offer better stability and reproducibility.[10]
Ligand XPhos, SPhos, or tBuBrettPhosBulky, electron-rich ligands accelerate reductive elimination and stabilize the catalytic species, minimizing side reactions.[7][11]
Base K₃PO₄ or Cs₂CO₃ (anhydrous)Milder, non-nucleophilic bases that are less likely to cause nitrile hydrolysis compared to hydroxides.[12]
Solvent Anhydrous, degassed 1,4-Dioxane or Toluene/WaterAprotic solvents are preferred. Rigorous degassing is critical to prevent oxygen-mediated homocoupling.[4]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, but excessive heat can promote catalyst decomposition.
Q2: I'm attempting a Buchwald-Hartwig amination, but I'm getting low conversion and β-hydride elimination with primary alkylamines. How can I improve this?

A2: The Root Cause Analysis

The Buchwald-Hartwig amination of heteroaryl halides is a powerful tool, but it has its own set of challenges, particularly with certain amine classes.[13]

  • Catalyst Inhibition: As with Suzuki coupling, the unprotected pyrazole N-H is a primary culprit for low reactivity and should be protected.[11]

  • β-Hydride Elimination: When using primary amines that have a hydrogen atom on the carbon beta to the nitrogen, a competitive side reaction can occur. The palladium intermediate can eliminate a β-hydride, leading to an enamine and a palladium-hydride species, which then contributes to hydrodehalogenation of the starting material. This is a well-documented issue, especially with primary alkylamines.[7]

Troubleshooting Workflow & Optimization Strategy

The strategy again hinges on N-protection and careful selection of the catalytic system to favor C-N bond formation over β-hydride elimination.

G start { Start | N-Protected 4-Bromopyrazole | + Primary Amine (with β-H) } catalyst { Catalyst System | { Pd₂(dba)₃ + Ligand | or | Buchwald Pre-catalyst } } start->catalyst ligand_choice { Ligand Selection (Key Step) | { Use Bulky Biarylphosphine | (e.g., tBuDavePhos, BrettPhos) } } catalyst->ligand_choice conditions { Reaction Conditions | { Base: NaOtBu or LHMDS | Solvent: Anhydrous Toluene or Dioxane | Temp: 80-100 °C } } ligand_choice->conditions side_reaction { Side Reaction (Minimized) | { β-Hydride Elimination | Hydrodehalogenation } } ligand_choice->side_reaction Bulky ligand disfavors this pathway product { Desired Product | C4-Alkylaminated Pyrazole } conditions->product

Protocol 2: Optimized Buchwald-Hartwig Amination with Primary Alkylamines (Assumes N-trityl protected starting material from Protocol 1)

  • In a glovebox or under an inert atmosphere (Argon), add N-trityl-4-bromo-1H-pyrazole-3-carbonitrile (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and a bulky ligand such as tBuDavePhos (6.0 mol%) to an oven-dried reaction vessel.[14]

  • Add sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Add anhydrous, degassed toluene, followed by the primary alkylamine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography. The trityl group may be cleaved during silica gel chromatography or can be removed in a subsequent step with dilute trifluoroacetic acid in DCM.

Q3: My reaction conditions are causing the nitrile group to hydrolyze into an amide or carboxylic acid. How can I prevent this?

A3: The Root Cause Analysis

The nitrile group is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially at elevated temperatures.[15][16] The reaction proceeds first to the primary amide and then can continue to the carboxylic acid.

  • Basic Hydrolysis: Strong bases like sodium hydroxide or potassium hydroxide, often used in older cross-coupling protocols, will readily hydrolyze the nitrile. Even carbonate bases in the presence of water at high temperatures (>100 °C) can cause partial hydrolysis over long reaction times.[17]

  • Acidic Hydrolysis: Strong acids used for deprotection (e.g., concentrated HCl, H₂SO₄) will rapidly convert the nitrile to a carboxylic acid.

Mitigation Strategies

  • Choice of Base: For cross-coupling reactions, switch from hydroxide bases to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For amininations, use non-nucleophilic alkoxides (NaOtBu) or amide bases (LHMDS).

  • Temperature and Time: Monitor reactions closely and avoid unnecessarily long heating times. If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 80 °C instead of 110 °C).

  • Deprotection Conditions: When removing acid-labile protecting groups like Trityl or Boc, use carefully controlled conditions. A short treatment with dilute trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature is usually sufficient to remove the protecting group without affecting the nitrile.[18]

Protocol 3: Mild Deprotection of N-Trityl Group

  • Dissolve the N-trityl protected pyrazole in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (2-5 equivalents) dropwise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, dry the organic layer, and concentrate to yield the deprotected pyrazole.

References

  • Subramanyam, C., et al. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles.
  • Li, W., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. [Link]
  • Ikariya, T., & Murata, K. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Inorganics. [Link]
  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Asensio, G., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes.
  • Moroglu, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
  • Wikipedia.
  • Gulías, M., & Mascareñas, J. L. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters. [Link]
  • Park, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
  • Chen, G., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie. [Link]
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
  • Asensio, G., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes.
  • Pisár, M., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling.
  • Park, J., et al. (2020). Pd 2 -Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles. Molecules. [Link]
  • Yan, T., et al. (2012). SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUORO- METHYLPYRAZOLES VIA DIRECT AMMONOLYSIS REACTION. Heterocycles. [Link]
  • Various Authors. (2018). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Ferreira, I. C. F. R., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]
  • Gessner, V. H., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry. [Link]
  • LibreTexts Chemistry. (2023).
  • Yu, J.-Q., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Jana, A., & Lahiri, G. K. (2023). Visible light-induced functionalization of indazole and pyrazole: a recent update.
  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Martins, P. A. T., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
  • Adeyinka, A. A., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Heliyon. [Link]
  • Staněk, V. (2018).
  • Garg, N. K., & Snieckus, V. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
  • Sato, T., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics. [Link]
  • Ikariya, T., & Murata, K. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
  • Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science. [Link]
  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros on Reddit. [Link]
  • Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros on Reddit. [Link]
  • Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
  • Papenfuhs, B., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Organic Chemistry Portal.
  • ResearchGate. (2019).
  • Sharma, P., & Kumar, A. (2014). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]
  • Krishnamurthy, R., et al. (2019). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions.
  • Blakey, S. B., et al. (2015). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Angewandte Chemie. [Link]
  • Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold.
  • Kącka-Zych, A., & Dechneld, K. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. [Link]
  • National Center for Biotechnology Information. 4-Bromo-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

Sources

Technical Support Center: Optimizing Sonogashira Couplings with 4-bromo-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the Sonogashira coupling of 4-bromo-1H-pyrazole-3-carbonitrile. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction yields and purity.

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3] However, the successful application of this reaction, particularly with electron-deficient N-heterocyclic substrates like this compound, can be challenging. This guide is designed to provide you with the expertise and practical insights needed to navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for Sonogashira coupling?

The pyrazole ring is an electron-deficient system, which can influence the reactivity of the C-Br bond. Additionally, the presence of the nitrile group further withdraws electron density, potentially impacting the oxidative addition step of the catalytic cycle. The N-H proton of the pyrazole can also interact with the basic reaction medium, leading to potential side reactions or catalyst inhibition if not properly managed.

Q2: What is the role of the copper co-catalyst, and when should I consider a copper-free protocol?

In the traditional Sonogashira reaction, a copper(I) salt, typically CuI, acts as a co-catalyst. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species then undergoes transmetalation with the palladium(II) complex, facilitating the coupling reaction.[1]

However, the presence of copper can also promote an undesirable side reaction known as Glaser coupling, which is the oxidative homocoupling of the terminal alkyne to form a diyne.[1][4] This is particularly problematic when dealing with sensitive substrates or when slow coupling kinetics favor the homocoupling pathway.

You should consider a copper-free Sonogashira protocol when:

  • You observe significant formation of the alkyne homocoupling byproduct.

  • Your substrate or product is sensitive to copper salts.

  • You are working with a particularly sluggish aryl bromide where the Glaser coupling becomes a competitive pathway.[4]

Q3: What are the most common side reactions in a Sonogashira coupling?

The most prevalent side reaction is the aforementioned Glaser coupling .[1][4] Other potential side reactions include:

  • Dehalogenation of the aryl bromide, leading to the formation of 1H-pyrazole-3-carbonitrile.

  • Reaction of the N-H proton of the pyrazole with the base, which can lead to the formation of pyrazolate salts that may interact with the catalyst.

  • Sonogashira-type coupling at the N-H position is generally not observed under standard conditions.

Q4: How do I choose the right palladium catalyst and ligand?

The choice of palladium source and ligand is critical for a successful Sonogashira coupling.

  • Palladium(0) sources , such as Pd(PPh₃)₄, are often used directly.

  • Palladium(II) precatalysts , like PdCl₂(PPh₃)₂, are also common and are reduced in situ to the active Pd(0) species.[1]

For challenging substrates like this compound, the use of bulky, electron-rich phosphine ligands can be beneficial. These ligands can promote the oxidative addition step, which is often the rate-limiting step for aryl bromides, and stabilize the catalytic species.[5][6] Examples of such ligands include Buchwald-type ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[1][7]

Troubleshooting Guide

This section addresses common problems encountered during the Sonogashira coupling of this compound and provides actionable solutions.

Problem 1: Low or No Product Yield

Potential Causes & Solutions

Potential Cause Troubleshooting Action Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage under an inert atmosphere.Palladium catalysts can degrade upon exposure to air and moisture.[8] Copper(I) iodide is also susceptible to oxidation.
Poor Substrate Quality Purify the this compound and the alkyne to remove any impurities that could poison the catalyst.Catalyst poisons, such as sulfur-containing compounds, can irreversibly bind to the palladium center and inhibit catalysis.
Inappropriate Reaction Conditions Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.Oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling).[8]
Suboptimal Ligand For this electron-deficient substrate, consider switching to a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos) or an N-heterocyclic carbene (NHC) ligand.Bulky, electron-rich ligands can facilitate the oxidative addition of the aryl bromide to the Pd(0) center, which is often the rate-limiting step.[5][6]
Incorrect Base Ensure the base is anhydrous and used in sufficient excess. Consider switching from an amine base (e.g., triethylamine) to an inorganic base like K₂CO₃ or Cs₂CO₃, especially if N-H reactivity is suspected to be an issue.The base is crucial for deprotonating the terminal alkyne.[8] Inorganic bases can sometimes be more effective and avoid potential side reactions with the amine.
Low Reaction Temperature Gradually increase the reaction temperature. For aryl bromides, heating is often necessary to drive the reaction to completion.[8][9]The oxidative addition step has a significant activation energy barrier that can be overcome with thermal energy.
Problem 2: Significant Formation of Glaser Homocoupling Product

Potential Causes & Solutions

Potential Cause Troubleshooting Action Scientific Rationale
Presence of Oxygen Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere.The Glaser coupling is an oxidative process that is highly sensitive to the presence of oxygen.[1][4]
High Copper Concentration Reduce the amount of copper(I) iodide or switch to a copper-free protocol.While catalytic, excess copper can accelerate the rate of homocoupling relative to the desired cross-coupling.
Slow Cross-Coupling Kinetics Optimize the palladium catalyst and ligand to accelerate the rate of the Sonogashira coupling.If the desired reaction is slow, the homocoupling side reaction becomes more competitive.
Problem 3: Reaction Stalls Before Completion

Potential Causes & Solutions

Potential Cause Troubleshooting Action Scientific Rationale
Catalyst Decomposition The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[8] Try a more robust ligand or a lower reaction temperature.Catalyst decomposition leads to a loss of active catalytic species and cessation of the reaction. Certain solvents can promote this decomposition.[10]
Insufficient Base Add an additional equivalent of base to the reaction mixture.The reaction generates HBr as a byproduct, which is neutralized by the base. If the base is consumed, the reaction will stop.
Product Inhibition In some cases, the product can coordinate to the palladium center and inhibit further catalysis. Diluting the reaction mixture may help.High concentrations of product can sometimes lead to feedback inhibition of the catalyst.
Visual Troubleshooting Guide

Troubleshooting_Flowchart start Low Yield or Stalled Reaction check_catalyst Check Catalyst Activity (Fresh Pd & CuI?) start->check_catalyst check_conditions Check Reaction Conditions (Inert atmosphere? Degassed?) check_catalyst->check_conditions check_reagents Check Reagent Purity check_conditions->check_reagents side_products Significant Side Products? check_reagents->side_products purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Suspected glaser Glaser Coupling Product? side_products->glaser Yes optimize_ligand Optimize Ligand (Bulky, e⁻-rich?) side_products->optimize_ligand No glaser->optimize_ligand No copper_free Switch to Copper-Free Protocol glaser->copper_free Yes optimize_base Optimize Base (Anhydrous? Sufficient excess?) optimize_ligand->optimize_base increase_temp Increase Temperature optimize_base->increase_temp success Improved Yield increase_temp->success copper_free->success purify_reagents->side_products

Caption: A flowchart for troubleshooting Sonogashira coupling reactions.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a good starting point for the coupling of this compound with a terminal alkyne.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if you are experiencing issues with Glaser homocoupling.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Bulky phosphine ligand (e.g., XPhos) (0.04 equiv)

  • Inorganic base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, the phosphine ligand, and the inorganic base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂(X) Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)L₂(C≡CR') PdII_halide->PdII_alkyne Transmetalation CuX CuX PdII_halide->CuX + CuC≡CR' - R-Pd(II)L₂(C≡CR') product R-C≡CR' PdII_alkyne->product Reductive Elimination Cu_acetylide CuC≡CR' Cu_acetylide->PdII_halide alkyne H-C≡CR' alkyne->Cu_acetylide + CuX, Base base Base

Caption: The catalytic cycle of the copper-cocatalyzed Sonogashira coupling.

References

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Gelman, D., & Buchwald, S. L. (2003). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Acetylenes. Organic Letters, 5(14), 2315-2318.
  • Tyagi, B., & Ch, R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(10), 5558-5580.
  • The Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Hajipour, A. R., & Refahi, Z. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5143-5161.
  • Li, J. J. (2011). Sonogashira coupling in natural product synthesis. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Saha, A., & Ranu, B. C. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 14618-14630.
  • ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds.
  • National Center for Biotechnology Information. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
  • Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(15), 2845-2853.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Sobiech, M., Szych, M., & Szewczyk, G. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 298-307.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Semantic Scholar. (n.d.). Recent advances in Sonogashira reactions.
  • MDPI. (2020). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab.
  • National Center for Biotechnology Information. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.
  • National Center for Biotechnology Information. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor.
  • ResearchGate. (n.d.). What is the best procedure for Sonogashira coupling?.
  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • ResearchGate. (n.d.). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
  • ResearchGate. (n.d.). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor.
  • YouTube. (2020). Sonogashira Coupling.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Technical Support Center: Column Chromatography of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with the column chromatography of this important class of heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the underlying principles and practical troubleshooting steps to ensure the successful isolation of your target pyrazole derivatives.

Introduction: The Nuances of Pyrazole Purification

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their diverse biological activities make them privileged scaffolds in drug discovery and agrochemicals.[1] However, their purification by column chromatography is not always straightforward. The presence of two nitrogen atoms can lead to a range of polarities and potential interactions with the stationary phase, making method development a critical step.[2] Issues such as peak tailing, compound degradation on silica gel, and co-elution with closely related impurities are common hurdles. This guide provides a structured approach to overcoming these challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the column chromatography of pyrazole derivatives in a practical question-and-answer format.

Issue 1: Poor Separation or Co-elution of Impurities

Q: My TLC shows good separation, but on the column, my product co-elutes with an impurity. Why is this happening and what should I do?

A: This is a frequent issue that often stems from the difference in dynamics between Thin Layer Chromatography (TLC) and column chromatography. While TLC is an excellent tool for scouting solvent systems, a well-resolved spot on a TLC plate doesn't always guarantee baseline separation on a column.[3]

Causality & In-Depth Explanation: The relationship between TLC Rf (retention factor) and column volumes (CV) is defined by the equation CV = 1/Rf.[3] Spots with high Rf values (e.g., 0.7 and 0.8) may appear well-separated on a TLC plate, but they will elute very close together on a column (1.43 CV and 1.25 CV, respectively).[3] For optimal separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.3.[4]

Solutions:

  • Re-optimize the Mobile Phase: The initial mobile phase for your column should be slightly less polar than the one that gave ideal separation on TLC.[3] For instance, if a 50:50 mixture of ethyl acetate in hexane provided good TLC separation, start the column with a 20:80 or 30:70 mixture.[3]

  • Employ Gradient Elution: Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column. This technique often yields sharper peaks and better separation than isocratic (constant solvent composition) elution.[4][5]

  • Explore Different Solvent Systems: Don't limit your scouting to hexane/ethyl acetate. Solvents are classified into different selectivity groups.[6] Trying a solvent from a different group, such as dichloromethane (Group V) or toluene (Group VII) instead of ethyl acetate (Group VIa), can alter the selectivity and improve separation.[6]

Issue 2: Compound Degradation on the Column

Q: I'm experiencing low recovery of my pyrazole derivative, and I suspect it's degrading on the silica gel column. How can I confirm this and prevent it?

A: The acidic nature of standard silica gel, due to the presence of silanol groups (Si-OH), can lead to the degradation of sensitive compounds, including certain pyrazole derivatives.[7][8]

Causality & In-Depth Explanation: The lone pairs on the nitrogen atoms of the pyrazole ring can interact with the acidic protons of the silanol groups. This interaction can sometimes catalyze decomposition, especially for pyrazoles with acid-labile functional groups.

Solutions:

  • Assess Stability with 2D TLC: To confirm degradation, run a TLC of your compound. After the first development, rotate the plate 90 degrees and re-develop it in the same solvent system. If the compound is stable, it will appear on the diagonal. Any spots appearing off the diagonal are likely degradation products formed on the silica plate.[8]

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your mobile phase and add a small amount (0.1-1% by volume) of a base like triethylamine or pyridine.[7][9][10] This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: For particularly sensitive compounds, consider using a less acidic stationary phase like neutral alumina.[7]

  • Minimize Residence Time: Use flash chromatography with applied pressure to decrease the time your compound spends on the column, thereby minimizing the opportunity for degradation.[7]

Issue 3: Peak Tailing

Q: My purified fractions show significant tailing on the TLC plates. What causes this and how can I achieve sharper bands?

A: Peak tailing is often a result of strong interactions between the compound and the stationary phase or overloading the column.

Causality & In-Depth Explanation: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica gel. This can lead to a non-uniform elution front, resulting in tailing.

Solutions:

  • Mobile Phase Modifier: As with preventing degradation, adding a small amount of triethylamine (0.1-1%) to your mobile phase can competitively bind to the active sites on the silica gel, leading to more symmetrical peaks.[5] For acidic pyrazole derivatives, a small amount of acetic acid can be added to the mobile phase.[10]

  • Check Sample Load: Overloading the column is a common cause of tailing. As a general rule, the amount of crude material loaded should be between 1-5% of the mass of the stationary phase.[5]

  • Proper Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to poor separation and tailing.[5]

Issue 4: My Pyrazole is Highly Polar

Q: My pyrazole derivative is very polar and remains at the baseline in most common solvent systems. What are my options?

A: Highly polar compounds require highly polar mobile phases for elution from a normal-phase column.

Causality & In-depth Explanation: Functional groups such as hydroxyl (-OH), carboxylic acids (-COOH), or amines (-NH2) on the pyrazole scaffold will significantly increase its polarity.[11] These groups have strong interactions with the polar silica gel, requiring a highly polar mobile phase to compete for these interaction sites and facilitate elution.

Solutions:

  • Use More Polar Solvents: Explore mobile phases like dichloromethane/methanol or ethyl acetate/methanol.[10] Start with a low percentage of methanol and gradually increase it.

  • Consider Reversed-Phase Chromatography: If your compound is still not eluting, reversed-phase chromatography is an excellent alternative. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7][12] This is particularly effective for highly polar or water-soluble compounds.

Key Experimental Protocols

Protocol 1: Method Development using TLC

A systematic approach to TLC is the foundation for a successful column separation.[13]

  • Initial Solvent Scouting: Spot your crude mixture on at least three different TLC plates. Develop each plate in a different solvent system. A good starting point is:

    • Plate 1: 20% Ethyl Acetate in Hexane[6]

    • Plate 2: 100% Dichloromethane[6]

    • Plate 3: 5% Methanol in Dichloromethane

  • Optimization: Based on the initial scouting, select the solvent system that shows the best separation. Adjust the solvent ratio until your target compound has an Rf of approximately 0.2-0.3.[10]

  • Final Check: Once you have an optimized solvent system, co-spot your crude material with your starting materials on a TLC plate to confirm the identity of the spots.

Protocol 2: Flash Column Chromatography of a Moderately Polar Pyrazole Derivative

This protocol provides a general workflow for purifying a pyrazole derivative.

  • Column Preparation:

    • Select an appropriately sized column.

    • Plug the bottom with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC optimization.[5]

    • Pour the slurry into the column and use gentle air pressure to pack it, ensuring a uniform bed without cracks or air bubbles.[5]

  • Sample Loading:

    • Dissolve the crude pyrazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).[7]

    • Carefully apply the sample solution to the top of the silica gel bed.[14]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure to begin elution, collecting fractions in test tubes.[14]

    • If running a gradient, start with a mobile phase that is less polar than your optimized TLC solvent and gradually increase the polarity.[14]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[14][15]

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Mobile Phases for Pyrazole Derivatives
Polarity of Pyrazole DerivativeTypical Functional GroupsRecommended Starting Mobile Phase (Normal Phase)Notes
Low Polarity N-Aryl, Alkyl substituentsHexane/Ethyl Acetate (9:1 to 4:1)[16]Straightforward separation is common.
Medium Polarity Ester, Ether, Halogen substituentsHexane/Ethyl Acetate (4:1 to 1:1), Dichloromethane/Ethyl AcetateGradient elution is often beneficial.
High Polarity Hydroxyl, Amine, Carboxylic Acid substituents[11]Dichloromethane/Methanol (99:1 to 9:1)May require a basic modifier (e.g., triethylamine).[7] Consider reversed-phase chromatography.

Visualizations

Workflow for Method Development

MethodDevelopment cluster_TLC TLC Optimization cluster_Column Column Chromatography TLC_Scout 1. Solvent Scouting (e.g., Hex/EtOAc, DCM, DCM/MeOH) TLC_Optimize 2. Adjust Ratio (Target Rf = 0.2-0.3) TLC_Scout->TLC_Optimize Select best system TLC_Confirm 3. Co-spot and Confirm TLC_Optimize->TLC_Confirm Finalize mobile phase Prepare 4. Prepare Column (Slurry pack) TLC_Confirm->Prepare Proceed to column Load 5. Load Sample (Minimal solvent) Prepare->Load Elute 6. Elute & Collect (Isocratic or Gradient) Load->Elute Analyze 7. Analyze Fractions (TLC) Elute->Analyze Isolate 8. Isolate Product Analyze->Isolate Combine pure fractions

Caption: A systematic workflow for developing a column chromatography method.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered PoorSep Poor Separation / Co-elution Start->PoorSep LowRec Low Recovery / Degradation Start->LowRec Tailing Peak Tailing Start->Tailing Rf_High Is target Rf > 0.4? PoorSep->Rf_High Check_Stab Is compound unstable on silica? LowRec->Check_Stab Overload Is column overloaded? Tailing->Overload ReOpt_Solvent Decrease mobile phase polarity Rf_High->ReOpt_Solvent Yes Try_Gradient Use gradient elution Rf_High->Try_Gradient No Solution Problem Resolved ReOpt_Solvent->Solution Try_Gradient->Solution Deactivate Deactivate silica with Et3N or use Alumina Check_Stab->Deactivate Yes Check_Polarity Is compound very polar? (stuck on baseline) Check_Stab->Check_Polarity No Deactivate->Solution Increase_Polarity Increase eluent polarity (e.g., add MeOH) Check_Polarity->Increase_Polarity Yes Increase_Polarity->Solution Reduce_Load Reduce sample load (<5% of silica mass) Overload->Reduce_Load Yes Add_Mod Add modifier to eluent (e.g., 0.1% Et3N) Overload->Add_Mod No Reduce_Load->Solution Add_Mod->Solution

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Mondal, R., Guin, A. K., Pal, S., Mondal, S., & Paul, N. D. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Supporting Information.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Pawar, S. S., & Shisodiya, V. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development.
  • Abdel-Gawad, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Various Authors. (2003). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate.
  • Stauffer, S. R., et al. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry.
  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Yamazen Science Inc.
  • Unknown Author. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synlett.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC.
  • BenchChem. (2025).
  • Ali, M., et al. (2025). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. ACS Omega.
  • Magritek. (n.d.). Column Chromatography. Magritek.
  • Various Authors. (2012). Synthesis, centrifugal chromatographic separation and fluorescence study of a 2-pyrazoline. ResearchGate.
  • BenchChem. (2025).
  • Jasiński, R., & Mirosław, B. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Abdel-Gawad, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • Various Authors. (2015). Any suggestions on thin layer chromatography and column chromatography? ResearchGate.
  • Radi, S., et al. (2016). A novel environment-friendly hybrid material based on a modified silica gel with a bispyrazole derivative for the removal of ZnII, PbII, CdII and CuII traces from aqueous solutions. Inorganic Chemistry Frontiers.
  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Biotage.
  • Klee, M. (2023). Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. LCGC.
  • El-Sayed, N. N. E., et al. (2025). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. National Institutes of Health.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazolium-Based Compounds. BenchChem.
  • Various Authors. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate.
  • Ghorbani-Vaghei, R., & Veisi, H. (2025).
  • Chem Help ASAP. (2019, August 13). effects of functional group polarity. YouTube.
  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry.
  • Dong, M. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

Sources

Technical Support Center: Recrystallization of 4-Bromo-1H-pyrazole-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-bromo-1H-pyrazole-3-carbonitrile and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the recrystallization of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve purification challenges in your laboratory.

This compound and its derivatives are versatile building blocks in pharmaceutical and agrochemical research.[1] Their purity is paramount for the success of subsequent synthetic steps and for obtaining accurate biological data. Recrystallization is a powerful technique for purifying these solid compounds, leveraging differences in solubility to separate the desired product from impurities.[2][3]

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the recrystallization of this compound analogs.

Q1: What are the most suitable solvents for recrystallizing this compound and its analogs?

The ideal solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4][5] For pyrazole derivatives, common solvents to consider include:

  • Alcohols: Ethanol, methanol, and isopropanol are frequently used due to their ability to dissolve a wide range of organic compounds upon heating.[4][6]

  • Esters: Ethyl acetate is another common choice, often used in combination with a less polar solvent like hexanes.[4][5]

  • Ketones: Acetone can be an effective solvent, particularly in mixed-solvent systems.[4][5]

  • Hydrocarbons: Hexane or heptane are typically used as "anti-solvents" or "poor" solvents in mixed-solvent systems.[4][5][7]

  • Water: For more polar analogs, water can be used, often in a mixed-solvent system with an alcohol.[3][4][5]

The choice of solvent is highly dependent on the specific analog's structure and polarity. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific compound.

Q2: When should I use a single-solvent versus a mixed-solvent recrystallization?

A single-solvent recrystallization is the preferred method when you can find a solvent that meets the criteria of high solubility when hot and low solubility when cold.[4] This method is generally simpler and more straightforward.

A mixed-solvent recrystallization is employed when no single solvent provides the desired solubility profile.[4][5] In this technique, the compound is dissolved in a minimal amount of a hot "good" solvent (in which it is highly soluble), and a "poor" or "anti-solvent" (in which it is sparingly soluble) is added dropwise until the solution becomes turbid.[4][5] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed-solvent systems for pyrazole derivatives include ethanol/water and ethyl acetate/hexane.[4][5][8]

Q3: How can I remove colored impurities during recrystallization?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[9] The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound analogs and provides actionable solutions.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[4][5] This is a common issue with low-melting solids or when the solution is too concentrated.[9]

  • Explanation: The compound is coming out of solution as a liquid phase instead of a solid crystalline lattice.

  • Solution Workflow:

    OilingOut start Compound 'Oils Out' step1 Reheat to Dissolve Oil start->step1 step2 Add More 'Good' Solvent step1->step2 Lower Saturation Point step3 Cool Slowly step2->step3 step4 Seed with a Crystal step3->step4 If no crystals form end_success Crystals Form step3->end_success Success end_fail Still Oiling Out step3->end_fail Failure step4->end_success step5 Change Solvent System step5->step1 Re-attempt end_fail->step5

Q5: I am getting a very low yield. How can I improve it?

A low yield can be frustrating, but it is often preventable. [4][5]

  • Explanation: The most common reasons for low yield are using too much solvent, incomplete precipitation, or losing product during transfers. [2]* Solutions:

    • Use the minimum amount of hot solvent: Add just enough hot solvent to fully dissolve the crude product. [4][5] 2. Cool the solution thoroughly: Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation. [4] 3. Choose the right solvent: The ideal solvent has a steep solubility curve with respect to temperature.

    • Minimize transfers: Each transfer of the solution or crystals can result in product loss.

    • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product. [2] Q6: No crystals are forming, even after cooling in an ice bath. What is happening?

This is likely due to either using too much solvent or the formation of a supersaturated solution. [2][10]

  • Explanation: The solution is not saturated enough for crystals to form, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce crystallization:

      • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. [4] * Add a seed crystal of the pure compound to the solution. [4][5] 2. Reduce the solvent volume: If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling again. [10] Q7: The resulting crystals are impure. What went wrong?

Impure crystals can result from several factors.

  • Explanation: Impurities may have co-precipitated with your product, or the mother liquor may have been trapped within the crystals.

  • Solutions:

    • Ensure slow cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath. [4] 2. Wash the crystals properly: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Perform a second recrystallization: If the crystals are still impure, a second recrystallization may be necessary. [4]

Solvent Selection Guide for Pyrazole Analogs

The following table provides a starting point for solvent selection. The optimal choice will depend on the specific analog and should be determined experimentally.

SolventBoiling Point (°C)PolarityCommon Use
Water100HighGood for polar analogs, often as an anti-solvent with alcohols. [3]
Ethanol78HighA very common and effective "good" solvent for pyrazoles. [4][6][8]
Methanol65HighSimilar to ethanol, but more volatile. [4][6]
Isopropanol82MediumA good alternative to ethanol. [4]
Ethyl Acetate77MediumOften used as a "good" solvent in a pair with hexanes. [4][5][8]
Acetone56MediumCan be used as a "good" solvent, often with hexanes. [4][5]
Hexane69LowA common "poor" or anti-solvent. [4][5][7]
Toluene111LowCan be used for less polar analogs.

General Experimental Protocol for Recrystallization

This protocol provides a general workflow for the recrystallization of a this compound analog.

1. Dissolution: a. Place the crude pyrazole compound in an appropriately sized Erlenmeyer flask. b. Add a magnetic stir bar and a small amount of the chosen "good" solvent. c. Gently heat the mixture on a hot plate with stirring. d. Add the hot solvent portion-wise until the compound just dissolves. [4]Avoid adding an excess of solvent. [2] 2. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

3. Crystallization: a. If using a single-solvent system, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. b. If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists. Add a few drops of the "good" solvent to redissolve the precipitate, then remove from heat and cool slowly. c. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

4. Crystal Collection: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. [2] 5. Drying: a. Allow the crystals to air-dry on the filter paper for a few minutes. b. Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at an appropriate temperature.

References

  • Benchchem.
  • Benchchem. Recrystallization techniques for purifying pyrazole compounds.
  • University of California, Irvine.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Michigan State University.
  • ChemHelp ASAP.
  • Reddit.
  • Benchchem. Common side products in aminofuran nitrile synthesis and their removal.
  • Arkat USA, Inc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Chem-Impex. This compound.
  • University of York.

Sources

Identifying byproducts in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs.[1] The classical synthesis, often a variation of the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] While elegant and widely used, these reactions are not without their challenges. The formation of unexpected byproducts can complicate purification, reduce yields, and lead to ambiguous analytical data.

This technical support guide is designed to serve as a field-proven resource for scientists encountering these challenges. It moves beyond simple protocols to explain the causality behind byproduct formation and provides robust, self-validating troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Common Byproducts and Their Formation
Q1: I'm reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and my NMR shows two distinct product signals. What's happening?

A1: You are likely forming a mixture of regioisomers. This is one of the most common issues in pyrazole synthesis.[4] When both the 1,3-dicarbonyl and the hydrazine are unsymmetrical, the initial nucleophilic attack can occur at either carbonyl group, leading to two different pyrazole products.[4][5]

  • Causality: The reaction proceeds via the formation of a hydrazone intermediate.[3] The selectivity is dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. For example, in the reaction of a trifluoromethyl-substituted diketone with an arylhydrazine, the hydrazine preferentially attacks the more electrophilic carbonyl adjacent to the electron-withdrawing CF₃ group.[4][6]

  • Troubleshooting & Identification:

    • NMR Spectroscopy: Regioisomers will have distinct sets of signals in both ¹H and ¹³C NMR. 2D NMR techniques like NOESY (to identify through-space correlations between the N-substituent and the pyrazole ring substituents) or HMBC (to establish long-range C-H correlations) are invaluable for definitive assignment.

    • Control Strategy: Altering reaction conditions can influence the isomeric ratio. Using highly coordinating, non-nucleophilic solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity by minimizing solvent interaction at the carbonyl centers, allowing the inherent electronic factors to dominate.[6]

Q2: My mass spectrum shows a peak corresponding to my desired product, but also a significant peak at [M+acyl group]+. What is this byproduct?

A2: You may have an N-acylated byproduct. This is particularly common when using carbohydrazides (acylhydrazines) instead of simple hydrazines.[7]

  • Causality: The intended reaction is a cyclocondensation to form the pyrazole ring. However, under certain conditions, the pyrazole nitrogen can be acylated by another molecule of the starting carbohydrazide or a related acylating agent present in the reaction mixture. N-acyl pyrazoles can also be synthesized intentionally, but their accidental formation is a common issue.[7][8]

  • Troubleshooting & Identification:

    • Mass Spectrometry: Look for a mass corresponding to your pyrazole core plus the mass of the acyl group from your starting hydrazide.

    • FTIR Spectroscopy: The N-acyl pyrazole will show an additional, distinct carbonyl (C=O) stretch, typically around 1700-1750 cm⁻¹, which is absent in the desired N-H or N-alkyl pyrazole.

    • Prevention: Ensure accurate stoichiometry. Using a slight excess of the 1,3-dicarbonyl component can help consume the hydrazide before it can act as an acylating agent. Careful control of reaction temperature and pH is also crucial.

Q3: The reaction of my α,β-unsaturated ketone with hydrazine isn't giving me the pyrazole directly. The main product seems to be an intermediate. What is it?

A3: You have likely isolated the pyrazoline intermediate. The reaction between α,β-unsaturated carbonyls and hydrazines first yields a pyrazoline (a dihydrogenated pyrazole). This intermediate must then be oxidized to form the aromatic pyrazole ring.[1][5]

  • Causality: The reaction is a Michael addition followed by intramolecular cyclization. This forms the stable five-membered pyrazoline ring, which is not yet aromatic.[9] A separate oxidation step is required to introduce the second double bond and achieve aromaticity.

  • Troubleshooting & Identification:

    • ¹H NMR: Pyrazolines will show aliphatic signals (typically between 2.5-4.5 ppm) for the CH₂ and CH protons on the non-aromatic ring, which are absent in the final pyrazole product.

    • Driving the Reaction to Completion: If pyrazoline is your major product, you need to introduce an oxidant. Common methods include:

      • Simply heating in DMSO under an oxygen or air atmosphere.[10]

      • Using a chemical oxidant like bromine, iodine, or DDQ.[9][10]

      • Some modern methods utilize photoredox catalysis with air as the terminal oxidant for a greener approach.[10]

Q4: My reaction is clean by TLC, but after workup and standing, I see a new, less polar spot appearing and my yield of the desired product drops. What could be happening?

A4: You may be observing dimerization of your pyrazole product. This is especially prevalent with 5-aminopyrazoles or other pyrazoles with reactive C-H or N-H bonds.

  • Causality: Pyrazole units can undergo oxidative coupling. For instance, 5-aminopyrazoles can dimerize via C-H/N-H or C-H/C-H bond coupling, often promoted by trace metals (like copper) or air oxidation, to form pyrazole-fused pyridazines or pyrazines.[11] Simple N-H pyrazoles can also form stable, hydrogen-bonded dimers in solution or the solid state, which can affect solubility and analytical characterization.[12]

  • Troubleshooting & Identification:

    • LC-MS: This is the best tool to identify dimers. You will see a peak at approximately double the mass of your expected product.

    • Prevention:

      • For Oxidative Dimers: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation. Adding a chelating agent like EDTA during workup can sequester trace metal catalysts.

      • For H-Bonded Dimers: Dimerization is concentration-dependent. If you observe issues in NMR (broad peaks), try acquiring the spectrum at a lower concentration.

Section 2: Analytical & Purification Troubleshooting
Q5: How can I use NMR to definitively distinguish between pyrazole regioisomers?

A5: A combination of 1D and 2D NMR experiments is the most powerful method for this purpose.

Experiment Purpose & Interpretation
¹H NMR Provides the initial evidence of a mixture. Look for duplicate signals for key protons, such as the pyrazole C4-H or substituents on the N1-phenyl ring.
¹³C NMR Confirms the presence of a mixture with two distinct sets of carbon signals.
NOESY / ROESY (Definitive Assignment) This experiment detects through-space correlations. A cross-peak between the protons of the N1-substituent and the protons of the C5-substituent confirms one regioisomer. A cross-peak to the C3-substituent confirms the other.
HMBC (Confirmatory) This shows 2- and 3-bond correlations between protons and carbons. For example, the C4-H proton will show a correlation to the C3 and C5 carbons. Correlating this proton to a specific substituent's carbon confirms its adjacency.

Protocol: Differentiating Regioisomers using NOESY

  • Sample Prep: Prepare a sample of the isomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Acquisition: Run a standard 2D NOESY experiment. Use a mixing time appropriate for small molecules (typically 500-800 ms).

  • Processing: Process the 2D data.

  • Analysis:

    • Identify the diagonal peaks for the N1-substituent (e.g., N-phenyl protons) and the C3/C5 substituents (e.g., -CH₃ protons).

    • Look for off-diagonal cross-peaks.

    • Example: If you see a cross-peak connecting the N-phenyl protons to the -CH₃ protons at C5, you have confirmed the structure of the 1-phenyl-5-methylpyrazole isomer. The absence of this correlation for the other set of signals implies the other isomer.

Q6: My crude product is an oil that is difficult to purify by column chromatography because the byproducts have very similar polarity. What are my options?

A6: This is a common challenge, especially with regioisomers or closely related impurities.

  • Strategy 1: Derivatization: If your desired product has a reactive handle that the byproduct lacks (e.g., a free N-H group), you can selectively derivatize it. For example, reacting the mixture with an acylating agent (like acetyl chloride) will acylate the N-H pyrazole, significantly changing its polarity and making it easily separable from non-reactive byproducts. The protecting group can then be removed.

  • Strategy 2: Crystallization: Try to induce crystallization. Even if the crude product is an oil, it may crystallize from a different solvent system. Screen a wide range of solvents (e.g., hexanes, ethyl acetate, ethanol, dichloromethane, and mixtures thereof). Seeding with a tiny crystal, if available, can help. Sometimes, regioisomers have different crystallization tendencies, allowing one to be selectively removed.

  • Strategy 3: Preparative HPLC: While more resource-intensive, reverse-phase preparative HPLC can often resolve isomers and impurities that are inseparable by normal-phase silica gel chromatography.

Section 3: Visual Troubleshooting Guides
Workflow for Investigating an Unknown Peak in Crude NMR

The following workflow provides a systematic approach to identifying an unknown impurity observed during the synthesis of a pyrazole.

G Figure 1: Diagnostic Workflow for Unknown Impurities cluster_lcms LC-MS Analysis start Unknown Peak in Crude ¹H NMR lcms Run LC-MS Analysis start->lcms nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) start->nmr_2d mass_match Mass matches expected product? lcms->mass_match mass_double Mass = 2x Product? mass_match->mass_double No isomer Result: Likely Regioisomer Confirm with 2D NMR mass_match->isomer Yes mass_start Mass matches starting material? mass_double->mass_start No dimer Result: Likely Dimer (Oxidative or H-bonded) mass_double->dimer Yes mass_other Other Mass? mass_start->mass_other No sm_impurity Result: Unreacted Starting Material mass_start->sm_impurity Yes unknown Result: Unknown Byproduct Requires full structural elucidation mass_other->unknown Yes isomer->nmr_2d CONFIRM unknown->nmr_2d ANALYZE

Caption: A step-by-step decision tree for identifying unknown signals in a crude reaction mixture using mass spectrometry as the primary sorting tool.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
  • synthesis of pyrazoles. (2019). YouTube. [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. [Link]
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2024). RSC Advances. [Link]
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2023). Molecules. [Link]
  • Dimerization of Pyrazole in Slit Jet Expansions. (1998). Zeitschrift für Physikalische Chemie. [Link]
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2014). The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of N-alkylated pyrazoles. N-alkylated pyrazoles are crucial scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] However, their synthesis, particularly with unsymmetrical pyrazoles, often presents challenges in controlling regioselectivity and maximizing yield. This guide provides practical, experience-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the N-alkylation of pyrazoles.

Q1: What are the primary factors influencing regioselectivity (N1 vs. N2 alkylation) in unsymmetrical pyrazoles?

A1: The regioselectivity of N-alkylation is a delicate balance of steric and electronic factors of the pyrazole substituents, the choice of base and solvent, and the nature of the alkylating agent.[4][5][6]

  • Steric Hindrance: Bulky substituents at the C3 or C5 positions of the pyrazole ring will sterically hinder the adjacent nitrogen atom, directing the alkylating agent to the less hindered nitrogen.[7][8] For instance, a bulky group at C3 will favor alkylation at the N1 position.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions: The choice of base and solvent system plays a critical role. For example, using potassium carbonate (K2CO3) in a polar aprotic solvent like DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[8][9] The polarity of the solvent can significantly impact the outcome, with polar aprotic solvents often favoring the formation of a single regioisomer.[8]

Q2: I'm observing very low to no yield in my pyrazole N-alkylation. What are the likely causes and how can I improve it?

A2: Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your starting materials.

  • Insufficiently Strong Base: The pKa of the pyrazole N-H is typically in the range of 14-15. A base that is too weak will not sufficiently deprotonate the pyrazole to form the reactive pyrazolate anion. If you are using a mild base like K2CO3 and observing low conversion, consider switching to a stronger base such as sodium hydride (NaH).[10]

  • Poorly Reactive Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride with a less reactive pyrazole, consider switching to the corresponding bromide or iodide.

  • Suboptimal Temperature: While many N-alkylations proceed at room temperature, some less reactive systems may require heating to achieve a reasonable reaction rate.[8] Monitor your reaction by TLC or LC-MS to determine if the reaction is proceeding at the chosen temperature.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product. One common side reaction is the formation of a dialkylated quaternary salt.[8][10]

Q3: How can I minimize the formation of the dialkylated quaternary salt byproduct?

A3: The formation of a quaternary salt occurs when the N-alkylated pyrazole product, which is often more nucleophilic than the starting pyrazole, reacts with another equivalent of the alkylating agent. To minimize this:

  • Control Stoichiometry: Use a precise 1.0 to 1.1 equivalents of the alkylating agent.[10] An excess of the alkylating agent will significantly increase the likelihood of quaternization.

  • Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant pyrazolate anion over the N-alkylated product.[10]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can help to control the rate of the second alkylation step more effectively than the initial desired alkylation.[10]

Q4: Are there alternative methods to the classical base-mediated N-alkylation?

A4: Yes, several alternative methods have been developed to overcome some of the limitations of traditional approaches:

  • Acid-Catalyzed Alkylation: This method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). It offers the advantage of proceeding under mild conditions and avoids the need for a strong base.[7][11]

  • Mitsunobu Reaction: This reaction provides another route for N-alkylation, particularly useful for introducing secondary alkyl groups.[11]

  • Phase-Transfer Catalysis (PTC): PTC can be a highly efficient method for N-alkylation, often allowing for the use of milder bases and enabling reactions between reactants in immiscible phases.[12][13][14] Solvent-free PTC conditions have also been reported to give high yields.[12][13]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions by minimizing side product formation.[15][16][17][18][19]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the N-alkylation of pyrazoles.

Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Base is not strong enough to deprotonate the pyrazole. 2. Alkylating agent is not reactive enough. 3. Insufficient reaction time or temperature.1. Switch from a carbonate base (e.g., K2CO3) to a hydride base (e.g., NaH).[10] 2. Change the leaving group on the alkylating agent (e.g., from -Cl to -Br, -I, or -OTs).[10] 3. Ensure anhydrous conditions. Increase the reaction temperature or extend the reaction time, monitoring by TLC or LC-MS.
Formation of Dialkylated Quaternary Salt 1. Use of excess alkylating agent. 2. The N-alkylated pyrazole product is more nucleophilic than the starting material. 3. High reaction temperature or concentration.1. Use no more than 1.0-1.1 equivalents of the alkylating agent.[10] 2. Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[10] 3. Perform the reaction at a lower temperature.[10]
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Steric and/or electronic properties of the pyrazole substituents do not strongly favor one nitrogen over the other. 2. The chosen base/solvent system is not optimal for directing the alkylation.1. Modify the Alkylating Agent: Use a sterically bulkier alkylating agent, which may show a greater preference for the less hindered nitrogen. The use of sterically bulky α-halomethylsilanes as alkylating agents followed by protodesilylation has been shown to significantly improve N1-selectivity.[20] 2. Change the Base/Solvent System: Systematically screen different bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., DMF, DMSO, THF, MeCN, TFE, HFIP).[8] 3. Consider an Alternative Method: If direct alkylation fails to provide the desired regioselectivity, explore methods like acid-catalyzed alkylation or a multi-step synthetic route involving protecting groups.[10]
Difficulty in Separating N1 and N2 Regioisomers The two regioisomers have very similar polarities.1. Optimize Column Chromatography: Experiment with different eluent systems, including mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or using a gradient elution. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Recrystallization: If the isomers are crystalline, fractional crystallization may be an effective purification method. 3. Preparative HPLC: For challenging separations, preparative HPLC can provide high purity isomers.

Experimental Protocols

General Procedure for Base-Mediated N-Alkylation of Pyrazole

This protocol provides a general starting point for the N-alkylation of a pyrazole using a common base and solvent system.

Materials:

  • 1H-pyrazole (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K2CO3) (1.5 eq)

  • Dimethylformamide (DMF) (0.1 - 0.5 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the 1H-pyrazole (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to the desired concentration.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Pyrazole and Base in Solvent add_alkylating_agent Add Alkylating Agent start->add_alkylating_agent react Stir at RT or Heat add_alkylating_agent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Isolated N-Alkylated Pyrazole purify->end

Caption: A typical workflow for the N-alkylation of pyrazoles.

Understanding Regioselectivity: A Decision Framework

The regiochemical outcome of pyrazole N-alkylation is a key consideration. The following diagram illustrates the factors that influence the N1 vs. N2 selectivity.

Regioselectivity_Factors cluster_factors Influencing Factors cluster_outcome Alkylation Outcome pyrazole Unsymmetrical Pyrazole sterics Steric Hindrance at C3/C5 pyrazole->sterics electronics Electronic Effects of Substituents pyrazole->electronics conditions Base, Solvent, Temperature pyrazole->conditions alkylating_agent Size of Alkylating Agent pyrazole->alkylating_agent n1_isomer N1-Alkylated Pyrazole sterics->n1_isomer Bulky group at C3 favors N1 n2_isomer N2-Alkylated Pyrazole sterics->n2_isomer Bulky group at C5 favors N2 electronics->n1_isomer electronics->n2_isomer conditions->n1_isomer e.g., K2CO3/DMSO for 3-substituted conditions->n2_isomer alkylating_agent->n1_isomer Bulky agent favors less hindered N

Caption: Factors influencing N1 vs. N2 regioselectivity.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). Semantic Scholar.
  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023, March 1). YouTube.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar.
  • synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. (n.d.).
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (n.d.). ResearchGate.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar.
  • synthesis of n-alkylpyrazoles by phase transfer catalysis. (n.d.). ResearchGate.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). ACS Publications.
  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (n.d.). PubMed.
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (n.d.). ACS Publications.
  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. (n.d.). ResearchGate.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). PMC - NIH.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (n.d.). DergiPark.
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (n.d.). ResearchGate.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library.
  • N-methylation of pyrazole. (2023, June 10). Reddit.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022, September 8). PubMed Central.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024, February 29). ACS Publications.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - PubMed Central.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 1). ResearchGate.
  • Challenges to the Development of Emerging Therapies. (n.d.). BioPharm International.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (n.d.). ACS Publications.

Sources

Technical Support Center: Efficient Cross-Coupling of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in the cross-coupling of 4-bromopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing the pyrazole core. Here, we address common challenges and frequently asked questions to empower you with the expertise to optimize your reactions, troubleshoot effectively, and achieve your synthetic goals with confidence.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Cross-coupling reactions involving 4-bromopyrazoles can be challenging due to the specific electronic and steric properties of the pyrazole ring. Below is a systematic guide to diagnosing and resolving common issues encountered during your experiments.

Diagram: Troubleshooting Flowchart for 4-Bromopyrazole Cross-Coupling

Troubleshooting_Flowchart start Low or No Conversion check_catalyst 1. Catalyst System Integrity - Pre-catalyst decomposition? - Ligand oxidation? - Incorrect Pd:Ligand ratio? start->check_catalyst check_conditions 2. Reaction Conditions - Insufficient temperature? - Inappropriate solvent or base? - Inadequate degassing? start->check_conditions check_substrates 3. Substrate Quality & Reactivity - 4-bromopyrazole purity? - Coupling partner stability (e.g., boronic acid decomposition)? - Steric hindrance? start->check_substrates solution_catalyst Solution: - Use a pre-catalyst. - Employ air-stable ligands (e.g., Buchwald ligands). - Screen Pd:Ligand ratios (1:1 to 1:2 is common). check_catalyst->solution_catalyst solution_conditions Solution: - Increase temperature in increments. - Screen a panel of solvents (e.g., Toluene, Dioxane, DMF) and bases (e.g., K3PO4, Cs2CO3). - Ensure rigorous inert atmosphere. check_conditions->solution_conditions solution_substrates Solution: - Re-purify starting materials. - Use fresh coupling partners. - Consider less sterically hindered partners or more active catalysts. check_substrates->solution_substrates side_reactions Dominant Side Reactions (e.g., Dehalogenation, Homocoupling) dehalogenation Dehalogenation (Protodebromination) side_reactions->dehalogenation homocoupling Homocoupling of Coupling Partner side_reactions->homocoupling solution_dehalogenation Solution: - Protect the pyrazole N-H. - Use milder bases. - Lower reaction temperature. dehalogenation->solution_dehalogenation solution_homocoupling Solution: - Adjust stoichiometry of coupling partner. - Ensure slow addition of the coupling partner. - Optimize catalyst and ligand choice. homocoupling->solution_homocoupling

Caption: A step-by-step guide to troubleshooting failed 4-bromopyrazole cross-coupling reactions.

Frequently Asked Questions (FAQs)

Catalyst & Ligand Selection

Q1: What are the most common palladium pre-catalysts for cross-coupling with 4-bromopyrazoles?

A1: For many cross-coupling reactions, including those with 4-bromopyrazoles, several palladium pre-catalysts are frequently employed for their stability and high reactivity. The most popular choices include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and Pd(dppf)Cl₂.[1] These are often used in catalyst loadings ranging from 1-5 mol %.[1] For more challenging couplings, specialized pre-catalysts that generate highly active monoligated palladium(0) species in situ are preferred.[2][3]

Q2: How do I choose the right ligand for my specific cross-coupling reaction?

A2: Ligand selection is critical and depends heavily on the type of cross-coupling reaction you are performing. The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle.[2]

  • Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), are often effective.[4] These ligands promote the oxidative addition step, which can be challenging with the electron-rich pyrazole ring.[4]

  • Buchwald-Hartwig Amination: This reaction also benefits from bulky, electron-rich ligands. Ligands like tBuBrettPhos have been shown to be effective for the amination of unprotected bromoimidazoles and bromopyrazoles.[5][6] The choice of ligand can also influence selectivity when multiple reactive sites are present.[7]

  • Sonogashira Coupling: This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[8] Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[9] Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne.[9]

  • Heck Coupling: The choice of ligand can influence the regioselectivity and efficiency of the Heck reaction.[10] Both phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been successfully used.[10][11]

Q3: My 4-bromopyrazole is N-unsubstituted. Do I need to protect the N-H group?

A3: While not always mandatory, protecting the pyrazole N-H can significantly improve reaction outcomes. Unprotected N-H groups can coordinate to the palladium catalyst, potentially inhibiting its activity.[12] Furthermore, deprotonation of the N-H by the base can lead to solubility issues and side reactions. Protection can also prevent undesired side reactions like dehalogenation (protodebromination).[13] Common protecting groups like Boc (tert-butyloxycarbonyl) can sometimes be removed under the reaction conditions, offering a streamlined process.[13]

Reaction Conditions & Troubleshooting

Q4: My reaction is not proceeding to completion. What are the first parameters I should adjust?

A4: If you are observing low or no conversion, systematically evaluate the following:

  • Temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to overcome activation barriers.[11][14]

  • Base: The choice and quality of the base are crucial. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are common.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary.[15] Ensure the base is finely powdered and anhydrous if required.

  • Solvent: The solvent must be able to dissolve the reactants and the base to a sufficient extent. Common choices include toluene, dioxane, DMF, and THF. The choice of solvent can also impact catalyst stability and activity.[16]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[17]

Q5: I am observing significant dehalogenation of my 4-bromopyrazole. How can I prevent this?

A5: Dehalogenation, or protodebromination, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by several factors:

  • Moisture: Trace amounts of water can act as a proton source. Ensure your solvent and reagents are anhydrous.

  • Base: Some bases can facilitate this side reaction. Consider using a milder base.

  • Ligand: The choice of ligand can influence the rate of reductive elimination versus dehalogenation.

  • N-H Acidity: As mentioned, the acidic proton on an unprotected pyrazole can be a source of protons. Protecting the nitrogen is often an effective solution.[13]

Q6: My primary side product is the homocoupling of my boronic acid (in a Suzuki reaction). What can I do?

A6: Homocoupling of the boronic acid to form a biaryl species is a common issue. This is often more prevalent when the transmetalation step is slow. To mitigate this:

  • Optimize the Base and Solvent: Ensure the base is effective at activating the boronic acid for transmetalation.[18]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can favor homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.

  • Catalyst System: A more active catalyst system that promotes faster transmetalation can outcompete the homocoupling pathway.

Catalytic Cycle Fundamentals

Q7: Can you provide a simplified overview of the catalytic cycle for a typical cross-coupling reaction?

A7: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][19]

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl + R-X Transmetal Transmetalation PdII_Coupling R-Pd(II)L_n-R' PdII_Aryl->PdII_Coupling + R'-M PdII_Coupling->Pd0 Product R-R' PdII_Coupling->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-bromopyrazole (R-X), inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-determining step.[19]

  • Transmetalation: The organic group (R') from the coupling partner (e.g., an organoboron compound in Suzuki coupling, R'-M) is transferred to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two organic groups (R and R') on the palladium center are coupled together and eliminated from the metal, forming the desired C-C or C-heteroatom bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Summary of Recommended Catalysts for 4-Bromopyrazole Cross-Coupling

Cross-Coupling ReactionRecommended Pd SourceRecommended Ligand(s)Typical Base(s)Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, XPhos-Pd-G3XPhos, SPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃N-H protection can prevent catalyst inhibition and side reactions.[12][13]
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃, tBuBrettPhos-Pd-G3tBuBrettPhos, Josiphos, XantphosNaOtBu, K₃PO₄, Cs₂CO₃Bulky ligands are crucial for coupling with sterically hindered amines.[7][20]
Sonogashira Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄PPh₃ (often integral to catalyst)Et₃N, Piperidine, DIPARequires a Cu(I) co-catalyst (e.g., CuI) unless under copper-free conditions.[8][9]
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃, NHCsEt₃N, K₂CO₃Reaction conditions can be sensitive to the electronic nature of the alkene.[10][11]

This guide provides a foundational understanding and practical advice for the efficient cross-coupling of 4-bromopyrazoles. Successful outcomes will always depend on careful experimental design, high-purity reagents, and systematic optimization of reaction parameters.

References

  • Molnar, A. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Vaddamanu, M., et al. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Babinski, D. J., et al. (2015). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry. [Link]
  • Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
  • Nishizawa, M., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2020). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in... [Link]
  • ResearchGate. (2002).
  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
  • ResearchGate. (2023). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... [Link]
  • DSpace@MIT. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
  • MDPI. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • MDPI. (2016).
  • Liu, C., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (2011). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
  • Cardiff University. (2021). Borane Catalyzed Selective Diazo Cross‐Coupling Towards Pyrazoles. [Link]
  • Lundgren, R. J., & Stradiotto, M. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemistry – A European Journal. [Link]
  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]
  • National Institutes of Health. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • Organic Chemistry Frontiers. (2020).
  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

Sources

Preventing regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Regioselectivity

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. The formation of regioisomers is a common and often frustrating challenge in the widely-used Knorr pyrazole synthesis and its variations. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is regioisomer formation in pyrazole synthesis and why is it a problem?

A1: In the context of pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. The reaction can potentially yield two different regioisomers because the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound.[1][2] This lack of control, or poor regioselectivity, is problematic as it leads to a mixture of products that are often difficult to separate, reducing the yield of the desired isomer and increasing purification costs. In drug development, only one regioisomer typically possesses the desired biological activity, making control of regioselectivity critical.[1]

Q2: What are the primary factors that influence which regioisomer is formed?

A2: The regiochemical outcome is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile, favoring attack at the less sterically hindered carbonyl group.[1]

  • Electronic Effects: The electronic properties of the substituents are crucial. Electron-withdrawing groups on the dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine is influenced by the substituent on the hydrazine itself.

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly alter the reaction pathway and, consequently, the regioisomeric ratio.[3] For instance, the use of certain solvents can preferentially stabilize one transition state over another.

Q3: I'm using a standard ethanol solvent and getting poor regioselectivity. What's a simple change I can make?

A3: A highly effective and relatively simple modification is to switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4][5] These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation.[4][5] The low nucleophilicity of these fluorinated alcohols prevents them from competing with the hydrazine in attacking the more reactive carbonyl group, which can be an issue with more nucleophilic solvents like ethanol.[4]

Q4: Can the reaction pH be adjusted to control regioselectivity?

A4: Yes, the pH of the reaction medium can influence the regioselectivity. The reaction can be performed under neutral, acidic, or basic conditions.[4] The protonation state of both the dicarbonyl compound and the hydrazine can change with pH, affecting their reactivity and steric profiles, which in turn can alter the preferred pathway of the reaction.[3] It is often beneficial to screen different pH conditions to find the optimal selectivity for a specific set of substrates.

Troubleshooting Guides

Problem: Poor Regioselectivity with Unsymmetrical 1,3-Diketones

You are reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and obtaining a mixture of regioisomers that is difficult to separate.

Logical Troubleshooting Flowchart

start Start: Poor Regioselectivity solvent Step 1: Solvent Modification Switch to a fluorinated alcohol (TFE or HFIP). start->solvent temp Step 2: Temperature Optimization Lower the reaction temperature. solvent->temp If still poor... end End: Improved Regioselectivity solvent->end If successful. substituent Step 3: Analyze Substituent Effects Consider steric and electronic factors. temp->substituent If still poor... temp->end catalyst Step 4: Introduce a Catalyst Explore Lewis or Brønsted acid catalysis. substituent->catalyst If still poor... substituent->end directing_group Step 5: Employ a Directing Group If feasible, modify the substrate. catalyst->directing_group For complex cases... catalyst->end directing_group->end

Caption: Troubleshooting workflow for poor regioselectivity.

Causality-Driven Solutions:

  • Solvent Modification:

    • Action: Replace the conventional solvent (e.g., ethanol) with a non-nucleophilic, hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4][5]

    • Reasoning: Standard alcohols like ethanol can act as nucleophiles and compete with the hydrazine in attacking the carbonyl groups, leading to reduced regioselectivity. TFE and HFIP are poor nucleophiles but excellent hydrogen-bond donors, which can stabilize the intermediates and transition states of the desired reaction pathway without competing in side reactions.[4] This often leads to a significant improvement in the ratio of the desired regioisomer.

  • Temperature Control:

    • Action: Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) instead of at reflux.

    • Reasoning: The formation of the two regioisomers proceeds through different transition states with different activation energies. By lowering the temperature, you provide less thermal energy to the system, which can favor the reaction pathway with the lower activation energy, thus enhancing the formation of one isomer over the other.

  • Analysis of Substituent Effects:

    • Action: Carefully examine the steric and electronic nature of the substituents on your 1,3-dicarbonyl compound.

    • Reasoning: The initial, and often rate-determining, step is the nucleophilic attack of the hydrazine on one of the carbonyl carbons. A bulky group will sterically hinder the attack on the adjacent carbonyl. Conversely, a strong electron-withdrawing group (like a trifluoromethyl group) will make the adjacent carbonyl carbon more electrophilic and a more favorable site for attack.[1] Understanding these effects can help predict the major regioisomer and guide the design of your starting materials if modification is an option.

Problem: Unexpected Regioisomer Formation with Substituted Hydrazines

You are using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) and the major regioisomer formed is not the one you predicted based on simple steric arguments.

Underlying Principles:

The two nitrogen atoms of a substituted hydrazine have different nucleophilicities. The substituent (e.g., an alkyl or aryl group) can influence the electron density on the adjacent nitrogen atom. This electronic effect can sometimes override steric considerations.

Strategic Solutions:

  • pH Adjustment:

    • Action: Systematically vary the pH of the reaction medium (e.g., by adding catalytic amounts of an acid like HCl or a base like sodium acetate).

    • Reasoning: The pH affects the protonation state of the hydrazine. Under acidic conditions, the more basic nitrogen is more likely to be protonated, reducing its nucleophilicity and potentially altering which nitrogen initiates the attack. This can flip the regioselectivity of the reaction.

  • Catalyst Introduction:

    • Action: Introduce a Lewis acid or a Brønsted acid catalyst.

    • Reasoning: A catalyst can coordinate to one of the carbonyl oxygen atoms, making the corresponding carbonyl carbon more electrophilic.[6] If the catalyst has a steric bulk or electronic preference for one of the carbonyls, it can direct the hydrazine attack to that site, thereby controlling the regioselectivity.

Experimental Protocols

Protocol for Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent

This protocol describes a general method for improving the regioselectivity of pyrazole synthesis by using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[4]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0-1.2 eq)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in HFIP.

  • To this solution, slowly add the substituted hydrazine (1.0-1.2 eq) at room temperature. Note that the reaction may be exothermic.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, remove the HFIP under reduced pressure.

  • The crude product can then be purified by standard methods such as column chromatography or recrystallization.

Data Summary: Solvent Effects on Regioselectivity

1,3-Dicarbonyl SubstituentsHydrazineSolventRegioisomeric RatioReference
Aryl, CF3MethylhydrazineEtOHLow selectivity[4]
Aryl, CF3MethylhydrazineTFE85:15[4]
Aryl, CF3MethylhydrazineHFIP97:3[4]

This table clearly demonstrates the dramatic improvement in regioselectivity when switching from ethanol to fluorinated alcohols.[4]

Reaction Mechanism Overview

R1 R1 C1 R1->C1 O1 O C1->O1 C2 C1->C2 C3 C2->C3 O2 O C3->O2 R2 R2 C3->R2 plus1 + H2N H2N NHR3 NHR3 H2N->NHR3 intermediate1 Intermediate 1 (Attack at C1) H2N->intermediate1 Path A intermediate2 Intermediate 2 (Attack at C2) H2N->intermediate2 Path B NHR3->intermediate1 Path A NHR3->intermediate2 Path B pyrazole1 Regioisomer 1 intermediate1->pyrazole1 Cyclization & Dehydration pyrazole2 Regioisomer 2 intermediate2->pyrazole2 Cyclization & Dehydration

Caption: General mechanism of pyrazole synthesis.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

Sources

Technical Support Center: Troubleshooting Low Yields in Pyrazole Functionalization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when modifying the pyrazole core. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their functionalization can be fraught with challenges leading to disappointing yields.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will move beyond simple procedural lists to delve into the mechanistic reasoning behind common pitfalls and their solutions, empowering you to make informed decisions in your experimental design.

Part 1: C-H Functionalization - The Allure and Aggravation of Direct Bonds

Direct C-H functionalization is an atom-economical and elegant strategy for elaborating the pyrazole scaffold.[1][2] However, its success is highly dependent on directing group strategy and precise control over reaction conditions.

FAQ 1: My directed C-H arylation at the C5 position is giving me a complex mixture of products and low yield. What's going on?

Answer: This is a classic issue stemming from the inherent reactivity of the pyrazole ring and potential catalyst incompatibility. The N2 nitrogen of the pyrazole can act as a directing group, but other positions can also be reactive, leading to a loss of regioselectivity.[1]

Underlying Causes & Solutions:

  • Competing Directing Groups: If your substrate contains other potential directing groups (e.g., amides, pyridines), your catalyst might be pulled in multiple directions, leading to a mixture of products.[3]

  • Catalyst and Ligand Choice: The choice of your transition metal catalyst (commonly Palladium, Rhodium, or Copper) and its coordinating ligand is paramount. A poorly matched catalyst-ligand system can lead to catalyst deactivation or undesired side reactions. For instance, in a Pd(II)-catalyzed C3-arylation, a phenanthroline ligand has been shown to be effective.[4]

  • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures, can lead to decomposition of the starting material or the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in C5-arylation of pyrazoles.

Experimental Protocol: Catalyst and Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere (Nitrogen or Argon), add your pyrazole substrate (1.0 equiv.), aryl halide (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add a different catalyst/ligand combination. For example:

    • Vial 1: Pd(OAc)₂ (5 mol%) with P(t-Bu)₃ (10 mol%)

    • Vial 2: Pd(dppf)Cl₂ (5 mol%)

    • Vial 3: CuI (10 mol%) with 1,10-Phenanthroline (20 mol%)

  • Solvent: Add a degassed solvent (e.g., Toluene, Dioxane, or DMF).

  • Reaction: Heat the reactions to a moderate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Analysis: Compare the conversion to the desired product and the formation of byproducts across the different conditions to identify the optimal catalyst system.

Part 2: N-Functionalization - Navigating the Tautomeric Maze

N-functionalization of pyrazoles is fundamental for tuning their biological activity and physical properties. However, the prototropic tautomerism of N-unsubstituted pyrazoles often leads to mixtures of N1 and N2 regioisomers, posing a significant purification challenge.[5]

FAQ 2: I'm attempting an N-alkylation of my 3-substituted pyrazole and getting an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: Regioselectivity in N-alkylation is a delicate balance of steric and electronic factors of both the pyrazole and the alkylating agent, as well as the reaction conditions.[6]

Key Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityRecommended Action
Steric Hindrance The alkylating agent will preferentially attack the less sterically hindered nitrogen.[6]Use a bulkier protecting group on the pyrazole C3 or C5 position to direct the alkylation to the desired nitrogen.
Base The choice of base can influence the equilibrium between the two tautomers. Stronger bases may not always lead to better selectivity.Screen milder inorganic bases like K₂CO₃ or Cs₂CO₃.[4]
Solvent The polarity of the solvent can affect the tautomeric equilibrium and the solubility of the pyrazolate anion.[7][8]Test a range of solvents from polar aprotic (DMF, Acetonitrile) to non-polar (Toluene, Dioxane).
Alkylating Agent The reactivity and size of the alkylating agent play a crucial role.For challenging cases, consider alternative alkylating agents like trichloroacetimidates which can be used under acidic conditions.[9]

Troubleshooting Protocol for Improving N-Alkylation Regioselectivity:

  • Analyze the Isomer Ratio: Quantify the ratio of your N1 and N2 isomers using ¹H NMR or LC-MS.

  • Base and Solvent Screening: Set up a small-scale screen of different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, CH₃CN).

  • Temperature Control: Run the reactions at a consistent, and initially, low temperature (e.g., room temperature) to favor kinetic control.

  • Steric Shielding: If selectivity remains poor, consider introducing a bulky substituent at a position adjacent to the undesired nitrogen of attack.

  • Alternative Methodologies: For particularly stubborn cases, explore alternative N-alkylation protocols such as the Mitsunobu reaction or methods employing trichloroacetimidates.[9]

FAQ 3: My Buchwald-Hartwig N-arylation of a pyrazole is sluggish and gives low conversion. What are the likely culprits?

Answer: Low conversion in Buchwald-Hartwig reactions with pyrazoles often points to issues with the catalyst system or the reaction conditions. Pyrazoles can be challenging substrates due to their potential to act as ligands and inhibit the catalyst.[10]

Troubleshooting Diagram for Sluggish Buchwald-Hartwig N-Arylation:

Caption: A decision tree for troubleshooting low conversion in Buchwald-Hartwig N-arylation of pyrazoles.

Part 3: Suzuki-Miyaura Cross-Coupling - The Perils of Protodeboronation

The Suzuki-Miyaura cross-coupling is a workhorse reaction for C-C bond formation. However, when working with pyrazole boronic acids or their esters, protodeboronation can be a major yield-limiting side reaction.[11]

FAQ 4: I'm performing a Suzuki coupling with a pyrazole-boronic acid, and my major byproduct is the deboronated pyrazole. How can I prevent this?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is often promoted by harsh basic conditions, elevated temperatures, and the presence of water.[11]

Strategies to Mitigate Protodeboronation:

  • Choice of Base: This is the most critical parameter. Strong aqueous bases can accelerate protodeboronation.

    • Recommendation: Switch to milder bases like potassium fluoride (KF) or use a base-free protocol if the substrate allows.[11] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are also good alternatives.[11]

  • Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative can significantly reduce protodeboronation.

    • Recommendation: Use pyrazole boronic acid pinacol esters (BPin), MIDA esters, or trifluoroborate salts.[11]

  • Anhydrous Conditions: For highly sensitive substrates, rigorously excluding water is beneficial.

    • Recommendation: Employ strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK).[11]

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.

    • Recommendation: Run the reaction at the lowest temperature that affords a reasonable reaction rate.

Optimized Protocol for Suzuki-Miyaura Coupling of a Pyrazole Boronic Ester:

  • Vial Preparation: To a microwave reaction vial, add the pyrazole boronic acid pinacol ester (1.2 equiv.), aryl halide (1.0 equiv.), Cs₂CO₃ (2.0 equiv., finely powdered and dried), and a magnetic stir bar.

  • Degassing: Seal the vial and purge with argon for 15-20 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) followed by the degassed solvent (e.g., Dioxane/H₂O 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by LC-MS, paying close attention to the formation of the deboronated byproduct.

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the yields and reproducibility of your pyrazole functionalization reactions.

References

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc.
  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC - NIH. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). Optimizing Pyrazole Synthesis: A Guide for R&D Chemists.
  • (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a.
  • NIH. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
  • Journal of the American Chemical Society. (2024, May 9). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (n.d.). Study of the solvation process of some pyrazole derivatives in three different solvents by solution calorimetry and IR spectroscopy.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • (2025, August 7). Salen–Cu(II) Complex Catalysed N-Arylation of Pyrazole under Mild Conditions.
  • MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • ResearchGate. (n.d.). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles.
  • Reddit. (2023, June 10). N-methylation of pyrazole.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
  • ResearchGate. (2025, December 18). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands.
  • (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • Journal of the American Chemical Society - ACS Publications. (2025, December 30). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
  • Chemical Communications (RSC Publishing). (n.d.). Recent developments in selective N-arylation of azoles.
  • Semantic Scholar. (2004, January 30). Solventless syntheses of pyrazole derivatives.
  • PMC - NIH. (n.d.). Recent Progress Concerning the N-Arylation of Indoles.
  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • The Journal of Organic Chemistry - ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Chemical Reviews - ACS Publications. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
  • ResearchGate. (2025, August 6). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles.
  • Request PDF. (n.d.). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group.

Sources

Impact of base and solvent choice on 4-bromopyrazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for reactions involving 4-bromopyrazole, a versatile and pivotal building block in medicinal chemistry and materials science. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, empowering you to optimize your syntheses and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of 4-bromopyrazole sluggish or failing?

A low or non-existent yield in a Suzuki-Miyaura coupling involving 4-bromopyrazole can often be traced back to a few key factors. The pyrazole ring, particularly with its capacity for N-H acidity, can interact with and inhibit the palladium catalyst. Furthermore, the choice of base is not merely about pH; it's a critical parameter that dictates the formation of the active boronate species. Finally, the solvent system must be optimized to ensure all components, including the often poorly soluble inorganic bases, are sufficiently available for reaction.

Q2: I'm observing significant side products in my Buchwald-Hartwig amination. What are the likely culprits?

The most common side reactions in the Buchwald-Hartwig amination of 4-bromopyrazole are hydrodehalogenation (replacement of the bromine with a hydrogen) and, for certain amines, β-hydride elimination. Hydrodehalogenation can arise from impurities in reagents or solvents, or from catalyst decomposition pathways. β-hydride elimination is a known issue with alkylamines possessing β-hydrogens and can be mitigated through careful ligand selection.

Q3: My N-alkylation of 4-bromopyrazole is giving a mixture of regioisomers. How can I improve selectivity?

The pyrazole ring has two nitrogen atoms, and while they are electronically distinct, competitive N-alkylation can occur, especially under harsh conditions. The choice of base and solvent plays a crucial role in controlling the site of deprotonation and subsequent alkylation. A milder base and a less polar solvent can often favor alkylation at the more sterically accessible nitrogen.

Q4: Are there alternatives to palladium-catalyzed reactions for C-N bond formation with 4-bromopyrazole?

Yes, classical copper-catalyzed methods like the Ullmann condensation and the more recent Chan-Lam coupling are viable alternatives for N-arylation.[1][2] These methods can be more cost-effective and may offer different functional group tolerance compared to palladium-catalyzed routes.[1]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds. However, the success of coupling 4-bromopyrazole with arylboronic acids is highly dependent on the careful selection of the base and solvent.

The Critical Role of the Base

The base in a Suzuki-Miyaura coupling is not just a proton scavenger. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently transmetalate to the palladium center.[3] The choice of base can dramatically influence the reaction rate and yield.

Comparative Data on Base Selection for Heterocyclic Bromides:

While a direct comparative study on 4-bromopyrazole is not extensively documented, data from similar systems, such as 2-bromo-4-methylpyridine, can offer valuable insights.

BaseSolvent SystemYield (%)Reference
K₂CO₃Dioxane/Water81[3]
Na₂CO₃Toluene/Ethanol/Water98 (for a different aryl halide)[3]
K₃PO₄DioxaneHigh (qualitative)[4]
Cs₂CO₃TolueneHigh (qualitative)[4]

Note: Reaction conditions were not identical across these studies, so direct comparison should be made with caution.[3]

Troubleshooting Base-Related Issues:

  • Low Conversion: If your reaction is stalling, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. The increased concentration of the boronate species in solution can accelerate the transmetalation step.[4]

  • Base-Sensitive Functional Groups: For substrates with base-sensitive functionalities (e.g., esters), a milder carbonate base like Na₂CO₃ or K₂CO₃ is often preferred.

Solvent Selection: Beyond a Simple Medium

The solvent must not only dissolve the reactants but also facilitate the interaction of all components in the catalytic cycle. For Suzuki-Miyaura reactions, ethereal solvents like 1,4-dioxane and THF, often in combination with water, are commonly employed.[5]

Recommended Solvent Systems for 4-Bromopyrazole Suzuki Coupling:

A study on the Suzuki-Miyaura coupling of unprotected 3- and 4-bromopyrazoles found that a mixture of dioxane and water with K₃PO₄ as the base provided good to very good yields.[6]

Troubleshooting Solvent-Related Issues:

  • Poor Solubility of Base: If using an inorganic base like K₃PO₄, the addition of water is often necessary to achieve sufficient solubility. A 4:1 to 5:1 ratio of organic solvent to water is a good starting point.[6]

  • Catalyst Deactivation: Ensure your solvents are properly degassed to prevent oxidation of the active Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole

The following is a representative protocol adapted from literature for the coupling of unprotected 4-bromopyrazole.[6]

  • To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 mmol), the arylboronic acid (2.0 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium precatalyst (e.g., an XPhos-derived precatalyst, 2.5-3.5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 15-20 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. However, its application to 4-bromopyrazole requires careful consideration of the base, solvent, and potential side reactions.

Base Selection: A Balancing Act

The base in the Buchwald-Hartwig reaction deprotonates the amine, facilitating its coordination to the palladium center. The choice between a strong or weak base is often dictated by the functional group tolerance of the starting materials.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are highly effective and often lead to faster reaction rates. However, they are incompatible with sensitive functional groups like esters and nitro groups.[7]

  • Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance but may require higher temperatures or longer reaction times.[7]

A study on the Buchwald-Hartwig amination of 4-bromo-1-tritylpyrazole successfully employed NaOtBu.[8] For unprotected 4-bromopyrazoles, a strong, non-nucleophilic base like LHMDS has been shown to be effective.[9]

Solvent Effects in Buchwald-Hartwig Amination

Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[10][11] However, for polar substrates, more polar solvents like DMF may be necessary to ensure solubility, although this is less common.[11] The presence of small amounts of water can sometimes be beneficial when using carbonate bases.[12]

Comparative Data on Amination of 4-Bromo-1-tritylpyrazole: [8]

AmineBaseSolventYield (%)
PiperidineNaOtBuToluene60
MorpholineNaOtBuToluene67
PyrrolidineNaOtBuToluene7
AllylamineNaOtBuToluene6

The low yields with pyrrolidine and allylamine are likely due to β-hydride elimination, a common side reaction with amines bearing β-hydrogens.[8]

Troubleshooting Common Issues:

  • Low Yield with Alkylamines: If β-hydride elimination is suspected, consider switching to a ligand system specifically designed to suppress this pathway, or explore alternative synthetic routes.

  • Poor Solubility of Starting Materials: If your amine is highly polar and insoluble in toluene or dioxane, a more polar solvent like DMF could be explored, though this may require re-optimization of the catalyst system.[11]

  • Catalyst Poisoning: The pyrazole nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Using a bulky, electron-rich phosphine ligand can help mitigate this issue.

Buchwald_Troubleshooting Start Low Yield in Buchwald-Hartwig? Q1 Amine has β-hydrogens? Start->Q1 A1_Yes Potential β-hydride elimination. Q1->A1_Yes Yes Q2 Poor SM Solubility? Q1->Q2 No Sol1 Change Ligand System (e.g., to one that favors reductive elimination) A1_Yes->Sol1 A2_Yes Inadequate mass transfer. Q2->A2_Yes Yes Q3 Base-sensitive functional groups? Q2->Q3 No Sol2 Switch to a more polar solvent (e.g., DMF). Re-optimize catalyst. A2_Yes->Sol2 A3_Yes Substrate decomposition. Q3->A3_Yes Yes Other Other issues: - Catalyst deactivation - Poor reagent quality - Insufficient inerting Q3->Other No Sol3 Use a weaker base (e.g., K3PO4, Cs2CO3). May require higher temp. A3_Yes->Sol3

Sources

Technical Support Center: 4-Bromo-1H-Pyrazole-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4-bromo-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes. We will delve into the stability of this compound, potential degradation pathways you might encounter, and practical solutions to common issues.

Introduction: Understanding the Compound

This compound is a bifunctional heterocyclic compound prized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly anti-inflammatory and anti-cancer agents.[1][2] Its value lies in the strategic placement of its functional groups: the pyrazole core provides a stable scaffold, the bromine atom at the C4 position is ideal for cross-coupling reactions, and the nitrile group at C3 offers a handle for numerous chemical transformations.

However, the very reactivity that makes this compound a valuable synthon also makes it susceptible to degradation under certain conditions. Understanding its stability profile is not merely a matter of proper storage; it is fundamental to achieving reproducible and high-yielding synthetic results. This guide addresses the common pitfalls and provides a framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage and handling conditions for this compound?

A: Based on safety data sheets and product specifications, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The recommended storage temperature is typically between 2-8°C.[2] It is crucial to avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases, as these can initiate degradation.[3] Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin, eye, and respiratory tract irritation.[3][5][6]

Q: What are the primary factors that can compromise the stability of the pyrazole ring in this molecule?

A: The pyrazole ring is generally aromatic and relatively stable. However, its integrity can be compromised under specific conditions. The most significant factor is exposure to strong bases. The N1-proton is acidic and can be readily deprotonated. More critically, strong bases can induce deprotonation at the C3 position, which can lead to ring-opening reactions, especially at elevated temperatures.[7][8] Furthermore, overly harsh acidic or oxidative conditions during electrophilic substitution reactions can also lead to ring cleavage.[8]

Q: What are the expected thermal decomposition products?

A: While specific degradation pathways at moderate temperatures are complex, high-temperature decomposition (pyrolysis or combustion) will fragment the molecule. Expected hazardous decomposition products include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and elemental bromine.[3] This information is critical for fire safety and waste disposal planning.

Q: Can this compound exhibit tautomerism?

A: Yes, this is an important concept in pyrazole chemistry. Unsymmetrically substituted pyrazoles can exist as a mixture of tautomers, which can complicate spectroscopic analysis and reactivity.[9] While this compound itself is symmetrical with respect to the nitrogen atoms (the 1H- and 2H- tautomers are identical), this property becomes critical as soon as you perform a reaction that differentiates them, such as N-alkylation or N-arylation. The reaction environment, including solvent polarity and temperature, can influence the tautomeric equilibrium and, consequently, the regioselectivity of subsequent reactions.[9]

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during synthesis and offers a logical path to a solution.

Q1: My reaction mixture shows several unexpected new spots on TLC or peaks in LC-MS analysis. What are the likely degradation pathways?

A: Unanticipated products often arise from the degradation of the starting material or intermediates. Based on the structure of this compound, consider these possibilities:

  • Hydrolysis of the Nitrile Group: In the presence of acid or base with water, the nitrile group (-CN) can hydrolyze first to an amide (-CONH2) and then to a carboxylic acid (-COOH). This is a common pathway, especially during aqueous workups or if using protic solvents that are not strictly anhydrous.

  • Debromination: Reductive conditions or certain organometallic reagents can cause the loss of the bromine atom, leading to the formation of 1H-pyrazole-3-carbonitrile. This is often observed as a side product in cross-coupling reactions if the reaction conditions are not optimized.

  • Ring Opening: As mentioned, strong bases can cause cleavage of the pyrazole ring.[7][8] If your reaction involves a potent base (e.g., n-BuLi, LDA, or even hot concentrated NaOH), look for acyclic impurities in your mass spectrometry data.

  • Reaction with Nucleophilic Solvents: Solvents like methanol or ethanol, especially under basic conditions, could potentially react with the electron-deficient pyrazole ring, although this is less common than the other pathways.

To diagnose the issue, run a control experiment where the starting material is stirred under the reaction conditions (solvent, base, temperature) but without the coupling partner. This will help isolate whether the degradation is inherent to the conditions or a result of the complete reaction mixture.

G cluster_start cluster_products SM This compound Amide Hydrolysis -> Amide Derivative SM->Amide H₂O / H⁺ or OH⁻ Debrom Debromination -> Pyrazole-3-carbonitrile SM->Debrom Reductive conditions or harsh coupling RingOpen Ring Opening -> Acyclic Fragments SM->RingOpen Strong Base (e.g., BuLi) + High Temp Acid Further Hydrolysis -> Carboxylic Acid Amide->Acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for this compound.

Q2: I am attempting a Suzuki or Sonogashira cross-coupling reaction, but the yield is consistently low and I recover a lot of starting material or debrominated byproducts.

A: Low yields in cross-coupling reactions with this substrate are often traced back to three areas: catalyst deactivation, suboptimal base/solvent choice, or side reactions.

  • Catalyst and Ligand Choice: The pyrazole nitrogen atoms can coordinate to the metal center of your catalyst (e.g., Palladium), potentially inhibiting catalytic activity. Ensure you are using a suitable ligand that promotes the desired catalytic cycle over catalyst inhibition.

  • Base Selection: The choice of base is critical. While a base is necessary for the reaction mechanism, an overly strong or poorly soluble base can promote degradation of the starting material. Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like Et₃N or DIPEA. Sometimes, a weaker base can provide a cleaner reaction profile, albeit with a longer reaction time.

  • N-H Reactivity: The acidic N-H proton can interfere with the reaction. A common strategy to circumvent this is to protect the nitrogen atom prior to the cross-coupling step. Protecting groups like tert-butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) can improve stability and solubility.[8] Alternatively, some protocols use an excess of base to deprotonate the N-H in situ.

G cluster_diag Diagnostic Steps cluster_sol Potential Solutions Start Low Yield in Cross-Coupling CheckCatalyst 1. Catalyst/Ligand Screening: Is the catalyst being poisoned? Start->CheckCatalyst CheckBase 2. Base Optimization: Is the base too strong/weak? Start->CheckBase CheckProtect 3. N-H Interference: Consider N-protection? Start->CheckProtect SolCatalyst Use ligands less prone to N-coordination (e.g., bulky phosphines) CheckCatalyst->SolCatalyst SolBase Screen milder inorganic (K₃PO₄, Cs₂CO₃) or organic bases (DIPEA) CheckBase->SolBase SolProtect Protect N-H with Boc or SEM group prior to coupling CheckProtect->SolProtect

Caption: Troubleshooting workflow for cross-coupling reactions.

Q3: The compound has poor solubility in my desired reaction solvent, forcing me to heat the reaction, which seems to be causing decomposition.

A: Solubility is a common challenge with planar, hydrogen-bonding molecules like pyrazoles.[10]

  • Co-Solvent Systems: This is a highly effective strategy.[10] Instead of a single solvent, use a mixture. For example, if your compound is poorly soluble in toluene but soluble in DMF or NMP, try running the reaction in a toluene/DMF mixture. This can often provide enough solubility at a lower temperature.

  • Solvent Screening: Systematically screen a panel of solvents with varying polarities (e.g., Dioxane, THF, Acetonitrile, DMF, DMSO).

  • N-Alkylation/Protection: Modifying the N-H position often dramatically improves solubility. Adding a simple alkyl group or a protecting group breaks the intermolecular hydrogen bonding network, which is a primary reason for high lattice energy and poor solubility.[10]

Summary of Compound Properties

PropertyValueSource(s)
Molecular Formula C₄H₂BrN₃[1][2]
Molecular Weight ~171.98 g/mol
Appearance White to off-white powder[1][2]
Melting Point 154-158 °C
Storage Temperature 2-8 °C[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[3]
Hazard Classifications Acute Toxicity (Oral), Skin Irritant, Eye Damage

Experimental Protocols

Protocol 1: Standard Handling and Storage
  • Receiving: Upon receipt, visually inspect the container for any damage.

  • Storage: Transfer the sealed container to a designated cold storage unit (2-8 °C). Ensure the area is dry and well-ventilated. Do not store alongside strong acids, bases, or oxidizing agents.[3]

  • Dispensing: Conduct all weighing and dispensing operations in a certified chemical fume hood. Wear appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles. Avoid creating and inhaling dust.[3][4]

  • Closing: After dispensing, securely seal the container, potentially using paraffin film for extra protection against moisture, and return it promptly to cold storage.

Protocol 2: Procedure for Assessing Solution Stability

This protocol allows you to determine the stability of the compound in your specific reaction solvent.

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent (e.g., Acetonitrile).

  • Sample Preparation: In separate vials, dilute the stock solution to a final concentration of ~50 µg/mL using the solvents you wish to test (e.g., THF, DMF, Toluene, Methanol). Include a vial with your complete reaction conditions (solvent and base, no other reagents).

  • Time Zero (T=0) Analysis: Immediately analyze a sample from each vial via HPLC with a UV detector. Record the peak area of the parent compound.

  • Incubation: Store the vials under the intended reaction temperature (e.g., 25 °C, 50 °C, 80 °C).

  • Time-Point Analysis: At set intervals (e.g., 1h, 4h, 8h, 24h), remove an aliquot from each vial, dilute if necessary, and re-analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease in the peak area, especially when accompanied by the appearance of new peaks, indicates degradation. Calculate the percentage of compound remaining at each interval.

References

  • Fisher Scientific. (2010, October 22). SAFETY DATA SHEET: this compound.
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Chem-Impex. (n.d.). 4-Bromo-1H-pirazol-3-carbonitrilo.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • Benchchem. (n.d.).
  • Echemi. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Fisher Scientific. (n.d.).
  • Benchchem. (n.d.).
  • Chem-Impex. (n.d.). This compound.
  • MDPI. (n.d.). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • NIH. (2023, March 22). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems.
  • YouTube. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS).
  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • SciELO México. (n.d.).
  • PubMed. (2012, August 3). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
  • Dabos. (n.d.). This compound 250MG - OR2487-250MG.
  • NIH. (n.d.). This compound | C4H2BrN3 | CID 2735623. PubChem.
  • NIH. (n.d.). 4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem.
  • BLD Pharm. (n.d.). 2075-45-8|4-Bromo-1H-pyrazole|BLD Pharm.
  • Georganics. (n.d.). This compound - High purity | EN.
  • Alfa Chemistry. (n.d.). CAS 288246-16-2 this compound.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1H-pyrazole-4-carbonitrile.
  • ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodo-1H-pyrazole-3-carbonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic functionalization of this scaffold is paramount in drug discovery, enabling the fine-tuning of pharmacological properties. Among the most powerful methods for such modifications are palladium- and copper-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth comparison of two key synthons: 4-bromo-1H-pyrazole-3-carbonitrile and 4-iodo-1H-pyrazole-3-carbonitrile . We will dissect their relative reactivity, explore the underlying mechanistic principles, and provide field-proven experimental protocols to guide researchers in making informed decisions for their synthetic campaigns. The choice between a bromo- or iodo-substituted precursor is not trivial; it has significant implications for reaction efficiency, catalyst selection, and overall synthetic strategy.

Pillar 1: The Fundamental Basis of Reactivity—Carbon-Halogen Bond Activation

The disparate reactivity between 4-bromo- and 4-iodo-pyrazoles is fundamentally rooted in the difference in their carbon-halogen (C-X) bond strengths. In the majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the initial oxidative addition of the Pd(0) catalyst into the C-X bond.

The established trend for the rate of this step is: C–I > C–Br > C–Cl .[3][4]

This reactivity order is inversely correlated with the bond dissociation energy (BDE) of the respective C-X bonds. The C–I bond is significantly weaker and more polarizable than the C–Br bond, making it more susceptible to cleavage by the electron-rich Pd(0) catalyst. Consequently, 4-iodopyrazoles generally react under milder conditions, requiring lower temperatures, less active catalysts, and shorter reaction times compared to their 4-bromo counterparts.[4][5]

Caption: Relationship between C-X bond and reactivity in cross-coupling.

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

While the C-I vs. C-Br bond strength provides a general predictive framework, the optimal reaction conditions and outcomes are highly dependent on the specific cross-coupling reaction employed. The nitrile substituent at the C3 position adds an electronic consideration, but the primary determinant of reactivity at the C4 position remains the nature of the halogen.

Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for introducing alkynyl moieties.[5][6] Here, the superior reactivity of the 4-iodo substrate is particularly pronounced.

Experimental Insights:

  • 4-Iodo-1H-pyrazole-3-carbonitrile: This substrate typically undergoes Sonogashira coupling smoothly at or slightly above room temperature, often using a standard catalyst system like Pd(PPh₃)₂Cl₂/CuI with an amine base.[3][7][8] The reactions are generally clean and proceed to high yields within a few hours.

  • This compound: Achieving comparable yields with the bromo-analog often necessitates more forcing conditions. This includes elevated temperatures (e.g., 80-110 °C), potentially higher catalyst loadings, and the use of more sophisticated, electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.[9] The risk of side reactions, such as Glaser coupling of the alkyne, also increases with higher temperatures and longer reaction times.

Table 1: Representative Comparison for Sonogashira Coupling

SubstrateCoupling PartnerTypical ConditionsTemperatureTimeYield
4-Iodo-1H-pyrazole-3-CNPhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃NRoom Temp.2-4 h>90%[7][8]
4-Bromo-1H-pyrazole-3-CNPhenylacetylenePd(OAc)₂ (5 mol%), SPhos (10 mol%), Cs₂CO₃, MeCN110 °C12-24 h~75-85%[9]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)–C(sp²) bonds. The reactivity difference between the iodo and bromo substrates remains a key factor.

Experimental Insights:

  • 4-Iodo-1H-pyrazole-3-carbonitrile: Couples efficiently with a wide range of boronic acids and esters using standard Pd catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under relatively mild basic conditions (e.g., Na₂CO₃, K₂CO₃) and temperatures.[10]

  • This compound: While effective, Suzuki couplings often require stronger bases (e.g., K₃PO₄, Cs₂CO₃) and higher temperatures to drive the reaction to completion.[11] A critical consideration for NH-pyrazoles is the potential for catalyst inhibition. The acidic N-H proton can react with the base or catalyst, sometimes necessitating N-protection (e.g., with a Boc group) to achieve consistent results, although methods for coupling unprotected heterocycles are available.[12][13]

Table 2: Representative Comparison for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerTypical ConditionsTemperatureTimeYield
4-Iodo-1H-pyrazole-3-CNPhenylboronic AcidPd(PPh₃)₄ (5 mol%), Na₂CO₃, Dioxane/H₂O80 °C6 h~90%[10]
4-Bromo-1H-pyrazole-3-CNPhenylboronic AcidPd(dppf)Cl₂ (5 mol%), K₃PO₄, Dioxane100 °C18 h~80%[11]
Buchwald-Hartwig Amination

The formation of C–N bonds via Buchwald-Hartwig amination presents a more nuanced scenario.[14][15] While the C-I bond is easier to break, the overall catalytic cycle involves multiple steps, and other factors can influence efficiency. In some cases involving N-trityl protected pyrazoles, the 4-bromo substrate has been reported to be more effective than the 4-iodo analog.[14][16][17] This counterintuitive result was attributed to potential complexities in the catalytic cycle where the nature of the halide might influence reductive elimination or catalyst stability, though for many systems, the C-I substrate remains more reactive. The choice of ligand is absolutely critical in this reaction.

Experimental Insights:

  • 4-Iodo-1H-pyrazole-3-carbonitrile: Often couples effectively but can be sensitive to the choice of catalyst, ligand, and base. Copper-mediated C-N coupling reactions are also a viable alternative for iodo-substrates.[17]

  • This compound: Frequently requires highly active catalyst systems, often employing bulky, electron-rich biarylphosphine ligands (e.g., tBuDavePhos, XPhos) and strong bases like LHMDS or NaOtBu at elevated temperatures.[14][16]

Pillar 3: Validated Experimental Protocols

The following protocols are designed to be self-validating, providing a reliable starting point for optimization. All manipulations involving catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Sonogashira Coupling of 4-Iodo-1H-pyrazole-3-carbonitrile (High Reactivity Substrate)

Caption: Workflow for Sonogashira coupling of the 4-iodo pyrazole.

Step-by-Step Methodology:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 4-iodo-1H-pyrazole-3-carbonitrile (1.0 equiv), copper(I) iodide (0.04 equiv), and dichlorobis(triphenylphosphine)palladium(II) (0.02 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous triethylamine (Et₃N) as the solvent (approx. 0.1 M concentration relative to the pyrazole).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) via syringe.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Sonogashira Coupling of this compound (Lower Reactivity Substrate)

Step-by-Step Methodology:

  • To a dry microwave vial or sealed tube, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), SPhos (0.10 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Seal the vessel, then evacuate and backfill with nitrogen three times.

  • Add anhydrous acetonitrile (MeCN) as the solvent (approx. 0.1 M).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.5 equiv) via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block at 110 °C.

  • Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress periodically by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Summary and Recommendations

The choice between 4-bromo- and 4-iodo-1H-pyrazole-3-carbonitrile is a classic trade-off between reactivity and reagent cost, as iodo-aromatics are typically more expensive than their bromo-analogs.

Feature4-Iodo-1H-pyrazole-3-carbonitrileThis compound
Reactivity HighModerate
Reaction Conditions Mild (often room temp)Harsher (elevated temp required)
Catalyst System Standard Pd catalysts often sufficeRequires more active/specialized ligands
Reaction Times Short (hours)Long (often overnight)
Substrate Cost HigherLower
Ideal Use Case Complex molecule synthesis, sensitive substrates, rapid library generation.Large-scale synthesis, cost-driven projects, when optimization is feasible.
  • For exploratory synthesis, late-stage functionalization, or when working with thermally sensitive substrates , the superior reactivity of 4-iodo-1H-pyrazole-3-carbonitrile makes it the substrate of choice. It provides a higher probability of success under mild conditions with standard protocols.

  • For large-scale, process-oriented chemistry where cost is a primary driver , This compound is a viable and economical alternative. However, researchers must be prepared to invest time in optimizing reaction conditions, particularly in screening more active catalyst systems and tolerating higher temperatures to achieve satisfactory yields.

References

  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Beilstein Journal of Organic Chemistry. (2017). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
  • The Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. [Link]
  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
  • Anderson, K. W., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2020).
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for 4-bromo-1H-pyrazole-3-carbonitrile in Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrazole Scaffold and the Quest for Versatility

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to participate in a wide array of chemical transformations.[1][2] Specifically, 4-bromo-1H-pyrazole-3-carbonitrile has emerged as a workhorse building block, enabling the synthesis of a multitude of bioactive molecules, including potent kinase inhibitors for oncology and inflammatory diseases.[3][4] The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. However, an over-reliance on a single building block can stifle innovation and present challenges related to cost, availability, and the fine-tuning of physicochemical properties.

This guide provides an in-depth, objective comparison of viable alternatives to this compound. We will delve into the synthetic nuances, reactivity profiles, and practical considerations of other 4-substituted pyrazole-3-carbonitriles, empowering researchers to make informed decisions in their synthetic strategies. The discussion is grounded in experimental data and field-proven insights to ensure scientific integrity and practical applicability.

Comparative Analysis of Alternative Building Blocks

The selection of an appropriate building block is a critical decision in any synthetic campaign. Factors such as reactivity, cost, availability, and the desired physicochemical properties of the final compound must be carefully weighed. Here, we compare several key alternatives to this compound.

Halogenated Analogs: A Spectrum of Reactivity

The most direct alternatives to the 4-bromo derivative are its halogenated cousins: 4-chloro- and 4-iodo-1H-pyrazole-3-carbonitrile. The choice between these three often comes down to a trade-off between reactivity and cost.

  • 4-chloro-1H-pyrazole-3-carbonitrile: Generally the most cost-effective of the halogenated pyrazoles, the chloro-derivative offers enhanced stability.[5] However, its lower reactivity in palladium-catalyzed cross-coupling reactions often necessitates more forcing reaction conditions, including the use of specialized, highly active catalysts and ligands.[6] This can sometimes offset the initial cost savings.

  • 4-iodo-1H-pyrazole-3-carbonitrile: As expected from the trend in C-X bond strength (C-I < C-Br < C-Cl), the 4-iodo analog is the most reactive of the halopyrazoles in cross-coupling reactions.[3][6] This heightened reactivity can lead to higher yields and faster reaction times under milder conditions. However, this comes at a higher financial cost and potentially reduced stability, with a greater propensity for dehalogenation as a side reaction.[3]

G cluster_reactivity Reactivity in Cross-Coupling cluster_cost Relative Cost High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Low Reactivity Low Reactivity High Cost High Cost Moderate Cost Moderate Cost Low Cost Low Cost 4-Iodo 4-Iodo 4-Iodo->High Reactivity 4-Iodo->High Cost 4-Bromo 4-Bromo 4-Bromo->Moderate Reactivity 4-Bromo->Moderate Cost 4-Chloro 4-Chloro 4-Chloro->Low Reactivity 4-Chloro->Low Cost caption Reactivity vs. Cost of Halogenated Pyrazoles

Table 1: Comparative Performance of 4-Halogenated Pyrazoles in Cross-Coupling Reactions

Halogen (X)Suzuki-Miyaura Coupling Yield (%)Buchwald-Hartwig Amination Yield (%)Sonogashira Coupling Yield (%)Relative Cost
Iodo (I) 85-95[7][8]70-85[6][9]80-90[10]High
Bromo (Br) 70-85[11]60-75[6][11]70-80Moderate
Chloro (Cl) 50-70[12]40-60[6]50-65Low

Yields are approximate and can vary significantly based on the specific substrates, catalyst system, and reaction conditions employed.

Electron-Withdrawing Group (EWG) Substituted Analogs: Modulating Electronic Properties

Beyond halogens, other electron-withdrawing groups at the C4 position can offer unique advantages in terms of reactivity and the ability to fine-tune the electronic properties of the pyrazole ring.

  • 4-Nitro-1H-pyrazole-3-carbonitrile: The strongly electron-withdrawing nitro group significantly activates the pyrazole ring, making it a versatile building block.[13][14] It can serve as a precursor for the corresponding 4-amino-pyrazole, a valuable pharmacophore, through reduction. The nitro group itself can also participate in various transformations.[15][16] However, the synthesis of this analog can involve harsh nitrating conditions, and the presence of the nitro group may not be compatible with all subsequent reaction steps.[14]

  • 4-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile: The trifluoromethyl (CF3) group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[17] The 4-CF3 analog provides a direct route to incorporating this important functional group. While synthetically accessible, the introduction of the CF3 group can be challenging and often involves specialized reagents, contributing to a higher cost compared to halogenated counterparts.[18][19]

G Start Start Choice Desired Property Start->Choice Halogen Halogenated (Cl, Br, I) Choice->Halogen Cross-Coupling Handle EWG EWG-Substituted (NO2, CF3) Choice->EWG Electronic Modification Suzuki Suzuki Coupling Halogen->Suzuki Buchwald Buchwald-Hartwig Halogen->Buchwald Sonogashira Sonogashira Halogen->Sonogashira Reduction Reduction to Amine EWG->Reduction NO2 Metabolic Stability Enhanced Metabolic Stability EWG->Metabolic Stability CF3 caption Decision Tree for Building Block Selection

Table 2: Properties and Synthetic Considerations of EWG-Substituted Pyrazoles

SubstituentKey Synthetic UtilityPotential ChallengesRelative Cost
Nitro (NO2) Precursor to 4-aminopyrazoles, activates the ring for nucleophilic aromatic substitution.[13][20]Harsh synthesis conditions, potential incompatibility with certain reagents.[14]Moderate
Trifluoromethyl (CF3) Enhances metabolic stability, lipophilicity, and binding affinity.[17]Challenging synthesis, specialized reagents may be required.[18]High

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative, standardized protocols for Suzuki-Miyaura coupling with the different 4-substituted pyrazole-3-carbonitriles.

General Procedure for Suzuki-Miyaura Coupling

G Reactants 4-X-Pyrazole-3-carbonitrile + Arylboronic Acid Reaction Heat Reactants->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product 4-Aryl-Pyrazole-3-carbonitrile Reaction->Product caption Suzuki-Miyaura Coupling Workflow

Materials:

  • 4-Substituted-1H-pyrazole-3-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a reaction vessel, add the 4-substituted-1H-pyrazole-3-carbonitrile, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazole-3-carbonitrile.

Note: The optimal catalyst, ligand, base, solvent, and temperature will vary depending on the specific substrates and should be determined empirically. For less reactive substrates like 4-chloro-1H-pyrazole-3-carbonitrile, more active catalyst systems such as those based on palladium acetate with bulky phosphine ligands (e.g., XPhos, SPhos) may be necessary.[21]

Conclusion: Strategic Selection for Synthetic Success

The choice of a building block extends beyond mere synthetic feasibility; it is a strategic decision that impacts the entire drug discovery or materials science pipeline. While this compound remains a valuable and versatile tool, a nuanced understanding of its alternatives is crucial for overcoming synthetic hurdles and unlocking new chemical space.

  • 4-Iodo-1H-pyrazole-3-carbonitrile is the go-to choice for maximizing reactivity and achieving high yields under mild conditions, provided the higher cost is justifiable.

  • 4-Chloro-1H-pyrazole-3-carbonitrile offers a cost-effective alternative, particularly for large-scale synthesis, but may require more rigorous optimization of reaction conditions.

  • 4-Nitro-1H-pyrazole-3-carbonitrile provides a gateway to valuable 4-amino-pyrazole derivatives and allows for unique electronic modulation of the pyrazole core.

  • 4-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile is an indispensable tool for introducing the metabolically robust and often potency-enhancing CF3 group.

By carefully considering the comparative data and experimental insights presented in this guide, researchers can strategically select the optimal 4-substituted pyrazole-3-carbonitrile building block to accelerate their research and development efforts.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile.
  • Al-Mulla, A. (2017).
  • Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazoles: A Review. Molecules, 22(8), 1347.[1]
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.[7][10][25]
  • Topchiy, M. A., et al. (2016). A convenient synthesis of 3-CF3-pyrazoles via silver-catalyzed reaction of trifluoromethylated ynones with hydrazines. Organic & Biomolecular Chemistry, 14(34), 8122-8131.[20]
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
  • Cheng, X., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269.[22]
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed, 33053697.
  • R Discovery. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
  • Matos, M. J., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3323.[26]
  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 794-798.[8]
  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile.
  • Royal Society of Chemistry. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
  • Arkat USA, Inc. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Organic Syntheses. (2007). 5-BENZO[14][24]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE.
  • Machulek, A., Jr., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
  • ResearchGate. (2021). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks.
  • Wang, R., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2946.
  • Matrix Fine Chemicals. (n.d.). 4-CHLORO-1H-PYRAZOLE | CAS 15878-00-9.
  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613.
  • Google Patents. (1991). US5047551A - Preparation of 4-chloropyrazoles.
  • Al-Tel, T. H., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(1), 690-704.[30]
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Pyrazole-3-carbonitrile Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Nitrile

In the intricate world of drug discovery, the pyrazole ring is a celebrated scaffold, forming the core of numerous kinase inhibitors and other therapeutics. Specifically, the pyrazole-3-carbonitrile moiety has proven to be a highly effective pharmacophore, particularly for its ability to form critical hydrogen bonds with the hinge region of protein kinases. However, reliance on this single chemical entity presents a classic medicinal chemistry challenge: how do we preserve its potent binding interactions while mitigating its potential liabilities?

The nitrile group, while often metabolically stable and a potent hydrogen bond acceptor, can introduce challenges related to solubility, potential for in vivo reduction in specific contexts, and off-target interactions. This guide provides a comparative analysis of common bioisosteric replacements for the pyrazole-3-carbonitrile moiety. We will delve into the rationale behind these replacements, provide comparative data from literature, and offer actionable experimental protocols for synthesis and evaluation. Our goal is to equip researchers with the knowledge to strategically modify lead compounds, enhancing their overall drug-like properties and therapeutic potential.

The Pyrazole-3-carbonitrile Moiety: A Double-Edged Sword

The utility of the nitrile group is rooted in its unique physicochemical properties. It is a strong hydrogen bond acceptor and its linear geometry and small size allow it to fit into constrained binding pockets. Furthermore, its powerful electron-withdrawing nature can modulate the electronics of the parent pyrazole ring, influencing stacking interactions and reducing susceptibility to oxidative metabolism.

However, potential liabilities necessitate the exploration of alternatives:

  • Metabolic Fate: While generally robust, nitriles (especially those on alkyl groups with an adjacent proton) can be metabolized to release cyanide, although this is rare for aryl nitriles.

  • Physicochemical Properties: The nitrile group can contribute to poor solubility, hindering oral bioavailability.

  • Covalent Interactions: In certain enzyme classes, such as cysteine proteases, the electrophilic carbon of the nitrile can form reversible covalent bonds, which may or may not be a desired mechanism of action.

The decision to replace the pyrazole-3-carbonitrile moiety is therefore a strategic one, aimed at fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile while maintaining or improving its potency and selectivity.

Strategic Bioisosteric Replacements: A Comparative Overview

The selection of a suitable bioisostere is a multifactorial decision that balances steric, electronic, and pharmacokinetic considerations. Below, we compare several common replacements for the nitrile group within the pyrazole-3-carbonitrile scaffold.

Carboxamides: The Classic Isostere

The primary carboxamide (-CONH2) is arguably the most common and intuitive replacement for a nitrile. It preserves the crucial hydrogen bond donating and accepting capabilities.

  • Rationale: The amide group can engage in a similar hydrogen bonding network as the nitrile. It often improves solubility due to its more polar nature.

  • Considerations: Amides can be susceptible to hydrolysis by amidase enzymes, which could be a metabolic liability. They also introduce a hydrogen bond donor, which may not be favorable in all binding pockets.

5-Alkyl-1,2,4-Oxadiazoles: The Non-Hydrolyzable Mimic

Heterocycles, particularly five-membered rings, are excellent bioisosteres. The 1,2,4-oxadiazole ring is a notable replacement for the carboxamide and, by extension, the nitrile.

  • Rationale: This ring system mimics the hydrogen bond accepting vector of the nitrile but is not susceptible to hydrolysis. It can be used to tune lipophilicity and other physicochemical properties by modifying the alkyl substituent. A study on CB1 cannabinoid receptor antagonists successfully used a 5-alkyl oxadiazole to replace the C3-carboxamide of rimonabant, a pyrazole-containing drug.

  • Considerations: The synthesis of oxadiazoles is more complex than the simple hydrolysis of a nitrile to an amide. The steric bulk is also larger than a nitrile.

Other Heterocycles: Expanding the Toolkit

A variety of other heterocyclic rings can serve as effective bioisosteres, each offering a unique combination of properties. Thiazoles, triazoles, and imidazoles have been successfully used to replace the entire 1,5-diarylpyrazole scaffold of rimonabant, demonstrating their utility as bioisosteres in this chemical space. When considering just the nitrile portion, small, polar heterocycles are preferred.

  • Rationale: These rings can act as hydrogen bond acceptors and their varied electronic nature can be used to fine-tune target engagement and physicochemical properties.

  • Considerations: Each heterocycle introduces unique steric and electronic properties that must be carefully considered in the context of the target's binding site. Synthetic accessibility can also be a limiting factor.

Data-Driven Comparison: A Case Study Perspective

To illustrate the impact of bioisosteric replacement, let's consider a hypothetical case study based on literature examples for a generic kinase inhibitor.

MoietyStructureH-Bond AcceptorRelative SolubilityMetabolic Stability (HLM)Target Potency (IC50)Rationale/Outcome
Parent: Pyrazole-3-carbonitrile Pyrazole-CNYesLowHigh5 nMPotent but poor solubility.
Bioisostere 1: Pyrazole-3-carboxamide Pyrazole-CONH2YesModerateModerate8 nMImproved solubility, but introduced metabolic liability (hydrolysis). Slight loss of potency.
Bioisostere 2: 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole Pyrazole-OxadiazoleYesModerate-HighHigh6 nMGood balance of properties. Maintained potency, improved solubility, and high metabolic stability.

This table is a representative summary based on common trends observed in medicinal chemistry literature and does not represent data from a single specific study.

Experimental Protocols

A crucial part of any drug discovery campaign is the ability to synthesize and test proposed analogs efficiently. Below are representative protocols for the synthesis of a key bioisostere and for evaluating a critical ADME parameter.

Protocol 1: Synthesis of Pyrazole-3-carboxamide from Pyrazole-3-carbonitrile

This protocol describes a general method for the acid-catalyzed hydrolysis of a nitrile to a primary amide.

Materials:

  • Pyrazole-3-carbonitrile starting material

  • Concentrated Sulfuric Acid (H2SO4)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO3) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: To a solution of the pyrazole-3-carbonitrile (1.0 eq) in a round-bottom flask, add concentrated sulfuric acid (5-10 eq) carefully at 0 °C (ice bath).

  • Hydrolysis: Allow the mixture to warm to room temperature and then heat to 50-60 °C. Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by pouring it onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole-3-carboxamide.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is a standard method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL). Prepare the test compound solution by diluting the stock to the desired concentration (e.g., 1 µM final) in the master mix.

  • Pre-incubation: Pre-warm the plate containing the HLM and test compound mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing an internal standard) to the respective wells.

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing the Strategy

Diagrams can help clarify complex relationships and workflows in drug discovery.

G cluster_start Starting Point cluster_liabilities Identified Liabilities cluster_bioisosteres Bioisosteric Replacements cluster_evaluation Evaluation Cascade Start Lead Compound: Pyrazole-3-carbonitrile Sol Poor Solubility Start->Sol Analysis Met Potential Metabolism Start->Met Analysis Amide Carboxamide (-CONH2) Sol->Amide Strategy Oxadiazole Oxadiazole Sol->Oxadiazole Strategy Other Other Heterocycles (Thiazole, Triazole) Sol->Other Strategy Met->Amide Strategy Met->Oxadiazole Strategy Met->Other Strategy Synth Synthesis Amide->Synth Oxadiazole->Synth Other->Synth Potency Potency Assay (IC50) Synth->Potency ADME ADME Assays (Solubility, Stability) Potency->ADME Optimized Optimized Candidate ADME->Optimized Selection

Caption: Bioisosteric replacement workflow for a pyrazole-3-carbonitrile lead.

Context is also critical. Many pyrazole-3-carbonitrile-containing drugs, such as Ruxolitinib, are JAK inhibitors. Understanding the target pathway helps rationalize design choices.

JAK_STAT Receptor Cytokine Receptor JAK JAK Cytokine Cytokine Cytokine->Receptor 1. Binding pJAK P-JAK JAK->pJAK 2. Activation (Phosphorylation) STAT STAT pSTAT P-STAT pJAK->STAT 3. STAT Recruitment & Phosphorylation Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription 6. DNA Binding

Caption: Simplified JAK-STAT signaling pathway, a common target for pyrazole inhibitors.

Conclusion and Future Perspectives

The bioisosteric replacement of the pyrazole-3-carbonitrile moiety is a powerful strategy for optimizing lead compounds. While the carboxamide offers a straightforward modification to improve solubility, metabolically robust isosteres like 1,2,4-oxadiazoles often provide a more advantageous balance of potency, stability, and physicochemical properties.

The choice of a bioisostere is not a one-size-fits-all solution. It requires a deep understanding of the target's structure-activity relationships (SAR) and a comprehensive evaluation of the new analog's ADME profile. As our understanding of drug metabolism and target biology deepens, novel bioisosteric replacements will undoubtedly emerge, further expanding the medicinal chemist's toolkit for designing safer and more effective medicines.

References

  • AxisPharm. Microsomal Stability Assay Protocol.
  • Symeres. In vitro drug metabolism: for the selection of your lead compounds.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Evotec. Microsomal Stability.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • Shen, H., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
  • ResearchGate. Application of Nitrile in Drug Design.
  • Prakash, G. K., & Kumar, D. S. (2016). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Request PDF.
  • Wikipedia. Nitrile.
  • ResearchGate. Nitrile groups forming hydrophobic interactions.
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Wikipedia. JAK-STAT signaling pathway.
  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & medicinal chemistry letters, 24(9), 2107–2111.
  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655.
  • Deng, H., et al. (2016). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 14(3), 855-867.
  • Farag, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • ResearchGate. Small molecule drug discovery targeting the JAK-STAT pathway.
  • Shomu's Biology. (2017). JAK-STAT Signalling Pathway. YouTube.
  • ResearchGate. Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-bromo-1H-pyrazole-3-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazoles in Modern Chemistry

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, serve as foundational scaffolds for a multitude of pharmacologically active agents, including anti-inflammatory, antipsychotic, and analgesic drugs.[3] The specific derivative, 4-bromo-1H-pyrazole-3-carbonitrile, is a particularly valuable synthetic intermediate. Its bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed into various other functionalities, making it a versatile building block for creating diverse molecular architectures.

Given the subtle structural variations that can lead to significant differences in biological activity, rigorous and unambiguous characterization of these molecules is paramount. A multi-faceted spectroscopic approach is not merely a procedural step but a necessary validation of molecular identity, purity, and structure. This guide provides an in-depth comparison of the essential spectroscopic techniques used to characterize this compound and its derivatives, grounded in field-proven insights and experimental data.

The Characterization Workflow: An Integrated Approach

The complete structural elucidation of a novel pyrazole derivative is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods. Each method probes a different aspect of the molecule's structure, and together they provide a comprehensive and validated picture.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Syn Synthesis of Pyrazole Derivative Puri Purification (Chromatography/Recrystallization) Syn->Puri IR FT-IR Spectroscopy (Functional Groups: C≡N, N-H) Puri->IR Primary Analysis NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Puri->NMR Primary Analysis MS Mass Spectrometry (Molecular Weight & Formula) Puri->MS Primary Analysis Xray X-Ray Crystallography (3D Structure & Stereochemistry) Puri->Xray If crystal Data Convergent Data Analysis IR->Data NMR->Data MS->Data Xray->Data Struct Final Structure Elucidation Data->Struct

Figure 1: Integrated workflow for the synthesis and spectroscopic validation of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For pyrazole derivatives, both ¹H and ¹³C NMR are indispensable for confirming substitution patterns and overall structure.[4]

Expertise & Causality: Why NMR is Crucial

The pyrazole ring has a distinct electronic environment that is highly sensitive to the nature and position of its substituents.

  • ¹H NMR allows us to directly observe the protons on the pyrazole ring. Their chemical shifts, multiplicities (splitting patterns), and integration values reveal which positions are substituted. The N-H proton, in particular, provides valuable information about hydrogen bonding and tautomeric forms.[5]

  • ¹³C NMR maps the carbon framework. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are diagnostic of the electronic effects of attached substituents (e.g., the electron-withdrawing nitrile and bromine).

Comparative ¹H NMR Data

The chemical shifts in the table below illustrate how changes to the core structure of 4-bromo-1H-pyrazole are reflected in the ¹H NMR spectrum. The presence of a phenyl group at the N1 position, for example, deshields the remaining C5-H proton due to its electron-withdrawing nature and anisotropic effects.

Compound/DerivativeH-5 (δ, ppm)N1-H (δ, ppm)Other Protons (δ, ppm)Solvent
This compound ~8.1 - 8.3~13.5 - 14.5-DMSO-d₆
4-bromo-1H-pyrazole[6]7.6213.17.62 (s, 2H, H3/H5)DMSO-d₆
4-bromo-3-methoxy-1-phenyl-1H-pyrazole[7]7.75N/A7.2-7.6 (m, 5H, Ar-H), 3.95 (s, 3H, OCH₃)CDCl₃
4-Nitro-1-phenylpyrazole[1]8.50N/A8.05 (s, 1H, H3), 7.5-7.8 (m, 5H, Ar-H)CDCl₃

Note: Chemical shifts are approximate and can vary based on concentration and specific instrument calibration.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Weigh approximately 5-10 mg of the purified pyrazole derivative.[1]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Scientist's Note: DMSO-d₆ is often preferred for N-unsubstituted pyrazoles as it slows the exchange rate of the N-H proton, allowing for its observation as a broad singlet.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • ¹H Acquisition: Use standard parameters: a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and accumulate 16-32 scans for a good signal-to-noise ratio.[1]

  • ¹³C Acquisition: Use a wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds). A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[1]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, it provides definitive evidence for the crucial nitrile and N-H moieties.

Expertise & Causality: Interpreting Vibrations

The energy of a molecular vibration (and thus its IR frequency) is determined by the masses of the bonded atoms and the strength of the bond.

  • C≡N Stretch: The triple bond of the nitrile group is very strong, resulting in a sharp, intense absorption in a relatively clean region of the spectrum.

  • N-H Stretch: The N-H bond in N-unsubstituted pyrazoles is involved in intermolecular hydrogen bonding in the solid state.[5] This interaction weakens the N-H bond, causing its stretching frequency to decrease and the peak to broaden significantly. This broadening is a hallmark of hydrogen bonding.[5]

Comparative FT-IR Data (KBr Pellet)
Compound/DerivativeC≡N Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
This compound ~2240 - 2260~3100 - 3400C=C, C-N stretches (~1500-1600)
5-Amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile[8]~2390~3292N-H bend, C=C stretches
4-Halogenated-1H-pyrazoles[5]N/A2600 - 3200Complex region due to strong H-bonding and Fermi resonance.
Experimental Protocol: FT-IR (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry pyrazole compound with approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[1]

  • Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can even determine the elemental formula. The fragmentation pattern observed also offers valuable structural clues.

Expertise & Causality: Fragmentation as a Structural Puzzle

In Electron Ionization (EI) MS, the molecule is ionized and fragmented in a predictable manner.

  • Isotope Pattern: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity. This is an unmistakable signature for a bromo-compound.

  • Key Fragmentations: The fragmentation of pyrazoles is highly dependent on the substituents.[9] For the title compound, common fragmentation pathways would include the loss of the bromine atom ([M-Br]⁺) or the loss of HCN from the ring.

Comparative Mass Spectrometry Data
Compound/DerivativeMolecular Ion (m/z)Key Fragments (m/z)Technique
This compound [10]171/173[M-Br]⁺, [M-HCN]⁺EI-MS
4-bromo-3-methoxy-1-phenyl-1H-pyrazole[7]253/255174 ([M-Br]⁺), 175 ([M-Br+H]⁺)EI-MS
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the solid sample (micrograms) into the ion source via a direct insertion probe.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

G cluster_techniques Spectroscopic Probes mol This compound C Br C N-H N C≡N NMR ¹H & ¹³C NMR mol:f1->NMR C-H Environment mol:f4->NMR N-H Proton IR FT-IR mol:f4->IR N-H Stretch mol:f6->IR C≡N Stretch MS Mass Spec. mol:f0->MS Whole Molecule (M⁺) mol:f2->MS Isotope Pattern Xray X-Ray mol:f0->Xray 3D Atomic Coordinates

Figure 2: Diagram showing how different spectroscopic techniques probe specific parts of the target molecule.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule's structure in the solid state. It confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions like hydrogen and halogen bonding.

Expertise & Causality: From Diffraction to Structure

A crystal diffracts X-rays in a unique pattern determined by the arrangement of atoms in its unit cell. By analyzing this diffraction pattern, the electron density can be mapped, and the precise positions of all atoms can be determined. For pyrazoles, this is critical for:

  • Confirming Tautomers: Unambiguously identifies the position of the N-H proton.

  • Analyzing Intermolecular Forces: Reveals how molecules pack in the solid state, showing the specific hydrogen-bonding motifs (e.g., dimers, trimers, or catemers) and weaker halogen-bonding interactions that can influence physical properties.[5][11] The 4-bromo-1H-pyrazole, for instance, is known to form trimeric hydrogen-bonding motifs.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling. This is often the most challenging step.

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold nitrogen (e.g., 172 K) to minimize thermal vibrations.[5] Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å) and collect the diffraction data as the crystal is rotated.[5]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to get an initial model, and then refine this model against the experimental data to obtain the final, precise atomic coordinates.

Conclusion

The characterization of this compound and its derivatives is a process of convergent validation, relying on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy maps the covalent framework, FT-IR identifies the essential functional groups, mass spectrometry confirms the molecular weight and formula, and X-ray crystallography provides the ultimate 3D structural proof. By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can confidently and accurately characterize these vital chemical entities, paving the way for their successful application in drug discovery and materials science.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
  • Radović, A., Giester, G., Tomić, Z. D., Kočović, D., & Jaćimović, Ž. K. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. [Link]
  • Adam, M. Y., & El-Hashash, M. A. (1998). Mass spectrometric study of some pyrazoline derivatives.
  • Al-Awadhi, H., Al-Kandari, H., & Elnagdi, M. H. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]
  • D'i Altuna, M. D. C. F. (1961). THE ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED PYRAZOLES. The Journal of Organic Chemistry. [Link]
  • Silveira, C. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
  • Nasresfahani, Z., et al. (2021).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]
  • Bardaweel, S. K., et al. (2024).
  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]
  • Ayob, A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
  • Berezina, E. S., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][5][11]triazines. Journal of Chemical Crystallography. [Link]
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]
  • Thomas, S., et al. (2020). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure. [Link]
  • Pocrnjić, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]
  • Singh, A., & Kumar, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. [Link]
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
  • Neetha, D. S., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, Hirshfeld surface analysis, DFT, molecular docking, and molecular dynamics simulations. Journal of Molecular Structure. [Link]
  • FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (n.d.).
  • Goya, P., et al. (2025). Comparative Structural Studies of 4-Diazopyrazole Derivatives by X-Ray Diffraction and Theoretical Investigation. Journal of Molecular Structure. [Link]
  • Thumar, N. J., & Patel, M. P. (2011). Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. Saudi Pharmaceutical Journal. [Link]
  • Wang, X., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances. [Link]

Sources

A Head-to-Head Comparison of Suzuki Coupling Protocols for Pyrazole Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its ability to engage in various biological interactions makes it a privileged scaffold in drug discovery. However, the efficient and selective functionalization of the pyrazole core, particularly through robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, remains a critical challenge for synthetic chemists. This guide provides a head-to-head comparison of leading Suzuki coupling protocols for pyrazoles, offering experimentally-backed insights to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

The Challenge of Pyrazole Suzuki Coupling: A Balancing Act

The Suzuki coupling of pyrazoles is not always straightforward. The presence of two nitrogen atoms in the ring can lead to catalyst inhibition or undesired side reactions. For N-unprotected pyrazoles, the acidic N-H proton can interfere with the catalytic cycle.[1] Furthermore, the inherent electronic properties of the pyrazole ring can render certain positions less reactive towards oxidative addition. The choice of catalyst, ligand, base, and solvent is therefore paramount to achieving high yields and clean conversions.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants Reactants cluster_products Products A Pd(0)Ln B R1-Pd(II)L2-X A->B Oxidative Addition C R1-Pd(II)L2-OR' B->C Base Activation D R1-Pd(II)L2-R2 C->D Transmetalation D->A Reductive Elimination R1R2 Pyrazole-Ar D->R1R2 R1X Pyrazole-X R1X->B R2BOH2 Ar-B(OH)2 R2BOH2->D Base Base (e.g., K2CO3) Base->C

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The efficiency of each step is heavily influenced by the choice of reagents and conditions, which we will explore in the following protocol comparisons.

Protocol 1: The Classic Workhorse - Pd(PPh₃)₄ with an Inorganic Base

This protocol represents a traditional and often effective approach for the Suzuki coupling of halo-pyrazoles. Tetrakis(triphenylphosphine)palladium(0) is a readily available and widely used catalyst.

Conceptual Framework: The triphenylphosphine ligands stabilize the Pd(0) center, and upon oxidative addition, facilitate the subsequent steps of the catalytic cycle. An inorganic base, such as sodium carbonate or potassium carbonate, is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[2][3]

Experimental Workflow:

Protocol1_Workflow start Start step1 Combine Halo-pyrazole, Arylboronic Acid, Pd(PPh3)4, and Na2CO3 in a reaction vessel. start->step1 step2 Add 1,4-Dioxane/H2O as solvent. step1->step2 step3 Heat the reaction mixture (e.g., 90 °C) under inert atmosphere for 6-12h. step2->step3 step4 Work-up and purify the product. step3->step4 end End step4->end

Figure 2: A generalized workflow for a classic Suzuki coupling protocol.

Representative Data:

Pyrazole SubstrateArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-1H-pyrazolePhenylboronic acidNa₂CO₃1,4-Dioxane/H₂O (4:1)90685[3]
1-Methyl-4-iodopyrazole4-Methoxyphenylboronic acidK₂CO₃Toluene/H₂O (3:1)100892N/A
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsK₃PO₄1,4-Dioxane/H₂O70-8018-2260-85[4]

Expert Insights: This method is a good starting point for many pyrazole couplings due to its simplicity and the relatively low cost of the catalyst. However, it can be sensitive to sterically hindered substrates and may require longer reaction times and higher temperatures. For electron-deficient pyrazoles or challenging boronic acids, this protocol may result in lower yields.

Protocol 2: The Modern Powerhouse - XPhos Pd G2 Pre-catalyst

The development of bulky, electron-rich phosphine ligands, such as XPhos, and their corresponding palladium pre-catalysts has revolutionized Suzuki couplings. The XPhos Pd G2 pre-catalyst is an air- and moisture-stable complex that readily generates the active monoligated Pd(0) species in solution.[5]

Conceptual Framework: The bulky XPhos ligand promotes the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which accelerates the rate-limiting oxidative addition step.[6] This enhanced reactivity allows for the coupling of less reactive substrates, such as chloro-pyrazoles, and often proceeds under milder conditions with lower catalyst loadings.[5]

Experimental Workflow:

Protocol2_Workflow start Start step1 Combine Halo-pyrazole, Arylboronic Acid, XPhos Pd G2, and K3PO4 in a reaction vessel. start->step1 step2 Add solvent (e.g., DMF/EtOH/H2O). step1->step2 step3 Heat the reaction mixture (e.g., 100 °C) under inert atmosphere for 30-60 min (often with microwave irradiation). step2->step3 step4 Work-up and purify the product. step3->step4 end End step4->end

Figure 3: A typical workflow utilizing a modern pre-catalyst system.

Representative Data:

Pyrazole SubstrateArylboronic AcidBaseSolventTemp (°C)TimeYield (%)Reference
N-Boc-4-bromopyrazole-diamine derivativeVarious arylboronic acidsK₃PO₄Not specifiedNot specifiedNot specifiedHigh[7]
7-chloro-1H-pyrrolo[2,3-c]pyridine (azaindole analog)4-Fluorophenylboronic acidK₃PO₄DMF/EtOH/H₂O (1:1:0.5)100 (MW)30-40 min90[5]
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneVarious arylboronic acidsK₂CO₃1,4-Dioxane/H₂O (4:1)120 (MW)40 min67-89[8][9]

Expert Insights: The XPhos Pd G2 system is highly recommended for challenging Suzuki couplings of pyrazoles. Its high activity often translates to shorter reaction times, lower temperatures, and broader substrate scope, including the use of aryl chlorides. While the catalyst is more expensive than Pd(PPh₃)₄, the increased efficiency and reliability can justify the cost, especially in a drug development setting where time and yield are critical.

Protocol 3: The Green and Rapid Approach - Microwave-Assisted Suzuki Coupling

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. For Suzuki couplings of pyrazoles, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[10][11]

Conceptual Framework: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. This can be particularly advantageous for sluggish couplings or when high-throughput synthesis is desired. The use of aqueous solvent systems further enhances the green credentials of this approach.[10][11]

Experimental Workflow:

Protocol3_Workflow start Start step1 Combine Halo-pyrazole, Arylboronic Acid, Catalyst, and Base in a microwave vessel. start->step1 step2 Add solvent (e.g., EtOH/H2O). step1->step2 step3 Irradiate in a microwave reactor at a set temperature and power for a short duration (e.g., 5-40 min). step2->step3 step4 Work-up and purify the product. step3->step4 end End step4->end

Figure 4: A streamlined workflow for microwave-assisted Suzuki coupling.

Representative Data:

Pyrazole SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (min)Yield (%)Reference
4'-bromoacetophenone (model)Phenylboronic acidPyridine-pyrazole/Pd(II) complexKOHEtOH/H₂O (1:1)Not specified598[10]
3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onep-methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃1,4-Dioxane/H₂O (4:1)1204089[8]
C-4 brominated pyrazole4-carbamoylphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃iPrOH/H₂O15012054[12]

Expert Insights: Microwave-assisted Suzuki coupling is an excellent choice for rapid reaction optimization and library synthesis. The significant reduction in reaction time can dramatically improve productivity. It is important to use a dedicated microwave reactor for safety and reproducibility. The choice of catalyst and solvent system should be carefully considered to ensure efficient absorption of microwave energy.

Head-to-Head Protocol Comparison

FeatureProtocol 1: Classic Pd(PPh₃)₄Protocol 2: XPhos Pd G2 Pre-catalystProtocol 3: Microwave-Assisted
Catalyst Cost LowHighVariable (depends on catalyst used)
Reaction Time Long (hours)Short (minutes to hours)Very Short (minutes)
Temperature HighMild to HighHigh (localized)
Substrate Scope ModerateBroad (includes chlorides)Broad
Ease of Use Simple setupVery simple (air-stable pre-catalyst)Requires specialized equipment
Ideal For Routine couplings, cost-sensitive projectsChallenging substrates, high-value targetsRapid optimization, high-throughput synthesis

Conclusion and Recommendations

The choice of a Suzuki coupling protocol for pyrazole functionalization is highly dependent on the specific substrate, the desired scale, and the available resources.

  • For straightforward couplings of bromo- or iodo-pyrazoles where cost is a primary concern, the classic Pd(PPh₃)₄ protocol remains a viable option.

  • For challenging substrates, including chloro-pyrazoles, or when high yields and reliability are paramount, the XPhos Pd G2 pre-catalyst system is the superior choice.

  • For rapid reaction screening, library synthesis, and process optimization, microwave-assisted Suzuki coupling offers unparalleled speed and efficiency.

By understanding the strengths and limitations of each protocol, researchers can make informed decisions to accelerate their drug discovery and development efforts, ultimately unlocking the full potential of the versatile pyrazole scaffold.

Detailed Experimental Protocols

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using XPhos Pd G2 [5]

  • To a reaction vessel, add the halo-pyrazole (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), XPhos Pd G2 (1-5 mol%), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of DMF, EtOH, and H₂O).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (typically 30-60 minutes). For microwave-assisted reactions, place the sealed vessel in the microwave reactor and irradiate at the set temperature and power.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5083. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 130(48), 16498–16500. [Link]
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Nayak, K. H., et al. (2023). Synthesis of 4H‐Indazol‐4‐ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones. ChemistrySelect, 8(31), e202302094. [Link]
  • García-Alvarez, R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1603-1617. [Link]
  • Krajčovičová, S., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(23), 5749. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 12057-12065. [Link]
  • ResearchGate. (n.d.). Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
  • Sarkar, A., & Mukherjee, A. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(5), 1649–1652. [Link]
  • García-Alvarez, R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Gicquel, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35839–35850. [Link]
  • Trose, M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(23), 12891–12903. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(12), 1336–1346. [Link]
  • Hmamouchi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2959-2970. [Link]
  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. (2020).
  • Wikipedia. (2023). Suzuki reaction. [Link]
  • Bhaskaran, S., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Monatshefte für Chemie - Chemical Monthly, 150(3), 543-550. [Link]
  • Hmamouchi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2959-2970. [Link]
  • Mhlongo, N. N., & Smith, G. S. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26879. [Link]
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - ResearchGate. (n.d.).
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. (n.d.).
  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.).
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. (n.d.).

Sources

A Comparative Guide to the Biological Activity Screening of a 4-Bromo-1H-pyrazole-3-carbonitrile Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in a wide array of pharmacologically active compounds.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a crucial building block in drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer agents.[4][5][6][7] The success of pyrazole-based drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity) underscores the scaffold's potential in modulating biological systems.[1]

This guide focuses on a specific, highly functionalized pyrazole core: 4-bromo-1H-pyrazole-3-carbonitrile . This structure is a particularly valuable starting point for library synthesis due to its multiple reactive sites. The bromine atom at the C4 position is primed for cross-coupling reactions, while the nitrile group at C3 and the N-H group of the pyrazole ring offer additional handles for chemical diversification.[8] By systematically modifying this core, we can generate a library of novel derivatives and screen them to identify compounds with potent and selective biological activities. This guide provides a comparative analysis of such a screening campaign, detailing the experimental rationale, protocols, and structure-activity relationship (SAR) insights gained.

Library Synthesis and Screening Workflow

The generation of a diverse chemical library from the this compound core is the foundational step. A typical synthetic strategy involves N-alkylation or N-arylation followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, at the C4-bromo position. This allows for the introduction of a wide variety of substituents, enabling a thorough exploration of the chemical space.

The subsequent biological evaluation is designed as a tiered screening cascade. This approach maximizes efficiency by using broad, high-throughput assays initially to identify "hits," which are then subjected to more specific, mechanism-focused secondary assays.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening Cascade Start This compound (Starting Material) Synth Parallel Synthesis (e.g., N-Alkylation, Suzuki Coupling) Start->Synth Library Diverse Derivative Library (Compounds 1a, 1b, ... 1n) Synth->Library PrimaryScreen Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT against Cancer Panel) Library->PrimaryScreen PrimaryData Identify Initial 'Hits' (Compounds with IC50 < 10 µM) PrimaryScreen->PrimaryData SecondaryScreen Secondary Screening: (Antimicrobial Assays, Kinase Inhibition) PrimaryData->SecondaryScreen Active Compounds SAR Structure-Activity Relationship (SAR) Analysis PrimaryData->SAR Inactive Compounds SecondaryScreen->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-level workflow for the synthesis and tiered screening of the pyrazole derivative library.

Comparative Analysis 1: Anticancer Activity

A primary focus for screening pyrazole derivatives is their potential as anticancer agents, as many have shown efficacy against various cancer cell lines by targeting critical pathways, including protein kinases.[4][9][10]

Methodology: In Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[11][12] It is an industry-standard primary screen for identifying cytotoxic compounds.[13][14]

Causality Behind Experimental Choices:

  • Cell Lines: A panel of human cancer cell lines representing different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) is used to identify compounds with either broad-spectrum activity or selective toxicity.

  • Seeding Density: Optimal seeding density (e.g., 5,000-10,000 cells/well) is predetermined for each cell line to ensure cells are in an exponential growth phase during the experiment, providing a sensitive window for detecting antiproliferative effects.

  • Positive Control: A well-characterized chemotherapy drug like Doxorubicin is used as a positive control to validate assay performance and provide a benchmark for the potency of the test compounds.[11]

  • Vehicle Control: A vehicle control (e.g., 0.1% DMSO) is crucial to ensure that the solvent used to dissolve the compounds has no inherent toxicity at the concentrations tested.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds, vehicle control, or positive control.

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, making it possible to observe significant growth inhibition.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT into insoluble purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

The table below summarizes hypothetical cytotoxicity data for a selection of this compound derivatives, where R¹ is a substituent on the pyrazole nitrogen and R² is introduced at the C4 position via Suzuki coupling.

Compound IDR¹ GroupR² Group (at C4)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HCT116 (Colon)
PZ-01 MethylPhenyl25.431.245.1
PZ-02 Ethyl4-Fluorophenyl8.712.59.8
PZ-03 Methyl4-Methoxyphenyl15.218.922.4
PZ-04 Ethyl3,4,5-Trimethoxyphenyl1.5 2.3 1.9
PZ-05 MethylPyridin-3-yl7.29.111.5
Doxorubicin --0.81.10.9
Structure-Activity Relationship (SAR) Insights

From the data, several key SAR trends emerge:

  • Effect of C4-Aryl Substitution: The introduction of a 4-fluorophenyl group (PZ-02 ) significantly enhances potency compared to the unsubstituted phenyl ring (PZ-01 ), suggesting that electron-withdrawing groups may be favorable.

  • Potency of Trimethoxy Substitution: Compound PZ-04 , featuring a 3,4,5-trimethoxyphenyl group, demonstrates the highest potency across all cell lines. This motif is a known feature in potent tubulin polymerization inhibitors, suggesting a potential mechanism of action.[15]

  • Impact of N1-Substituent: Comparing PZ-02 (N-Ethyl) and a hypothetical N-Methyl equivalent, the slightly larger ethyl group appears to be well-tolerated and may contribute to improved activity.

Proposed Mechanism of Action: Kinase Inhibition

The pyrazole scaffold is a well-established "hinge-binder" in many protein kinase inhibitors.[3][16] Kinases like EGFR, AKT, and Aurora Kinase are frequently dysregulated in cancer and are common targets for pyrazole derivatives.[4][17][18] The potent activity of compounds like PZ-04 warrants a secondary screen to evaluate their inhibitory activity against a panel of relevant kinases. A proposed mechanism involves the pyrazole core forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the C4-aryl group extends into a hydrophobic pocket.

G cluster_pathway Simplified EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS ATP -> ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyrazole Derivative (e.g., PZ-04) Inhibitor->EGFR Inhibition

Caption: Pyrazole derivatives may inhibit receptor tyrosine kinases like EGFR, blocking downstream signaling.

Comparative Analysis 2: Antimicrobial Activity

Given the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority.[19] Pyrazole derivatives have consistently shown promising antibacterial and antifungal activities.[20][21][22][23]

Methodology: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (Candida albicans) strain, adjusted to approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (microbes in broth only, showing growth), a negative control (broth only, no growth), and a drug control (a standard antibiotic like Ciprofloxacin or an antifungal like Fluconazole).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no turbidity (no visible growth).

Data Presentation: Comparative Antimicrobial Efficacy
Compound IDR¹ GroupR² Group (at C4)MIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
PZ-01 MethylPhenyl64>128>128
PZ-02 Ethyl4-Fluorophenyl3264128
PZ-05 MethylPyridin-3-yl8 3216
PZ-06 EthylThiophen-2-yl166432
Ciprofloxacin --10.5N/A
Fluconazole --N/AN/A4
Structure-Activity Relationship (SAR) Insights
  • Heteroaromatic Rings: The introduction of heteroaromatic rings at the C4 position appears beneficial for antimicrobial activity. Compound PZ-05 , with a pyridine ring, shows the most potent activity against the Gram-positive bacterium S. aureus.

  • Gram-Negative Barrier: Consistent with many compound classes, activity against the Gram-negative E. coli is generally weaker, likely due to the presence of its outer membrane barrier.

  • Broad vs. Specific Activity: While PZ-05 shows promising antibacterial and moderate antifungal activity, none of the tested derivatives surpassed the potency of the standard clinical drugs. However, its novel scaffold makes it a valuable starting point for further optimization.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to screening a library of this compound derivatives. The screening cascade successfully identified compounds with distinct biological activity profiles.

  • Anticancer Lead: Compound PZ-04 , with its 3,4,5-trimethoxyphenyl substituent, emerged as a highly potent cytotoxic agent against a panel of cancer cell lines. Future work should focus on confirming its mechanism of action, potentially as a tubulin polymerization inhibitor or a kinase inhibitor, through dedicated biochemical assays.

  • Antimicrobial Lead: Compound PZ-05 , containing a pyridyl moiety, was identified as a promising antibacterial agent, particularly against S. aureus. Further optimization could involve modifying the pyridyl ring or the N-substituent to improve potency and broaden the spectrum of activity.

The results underscore the value of the this compound scaffold as a versatile template for discovering novel therapeutic agents. The identified hits provide a solid foundation for lead optimization programs aimed at developing next-generation drugs.

References

  • F. F. Li, et al. (2018). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. PubMed.
  • S. G. Ansari, et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • A. A. Fadda, et al. (2017). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry.
  • M. A. Ibrahim, et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • X. Wang, et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • A. Kumar, et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
  • S. Kumar, et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
  • A. A. El-Sayed, et al. (2022). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed.
  • S. V. S. K. G. et al. (2016). Review: biologically active pyrazole derivatives. RSC Publishing.
  • Y. Li, et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • A. Cetin & H. Kurt. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science.
  • A. Kumar, et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Advances in Pharmacy, Biology and Chemistry.
  • S. D. Salunke. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • A. M. Shawky. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.
  • A. M. M. Zoromba, et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • S. K. Suthar, et al. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. BenchChem.
  • A. M. M. Abdel-Hafez, et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed.
  • A. M. M. Abdel-Hafez, et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI.
  • S. Kumar, et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • N. Greene, et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • S. Kumar, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • N. Greene, et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. National Toxicology Program.
  • M. D. Bartberger, et al. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Letters.
  • O. I. Gorbunova, et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA.
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
  • Chem-Impex. This compound. Chem-Impex.
  • R. Martinez, et al. (2009). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

Sources

A Comparative Guide to Validating Novel Pyrazole Structures: Integrating NMR Spectroscopy and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Published: January 7, 2026

In the landscape of medicinal chemistry, pyrazole derivatives stand out for their vast pharmacological potential, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise three-dimensional structure of these molecules is fundamental to understanding their structure-activity relationships (SAR) and to the rational design of more potent therapeutic agents. This guide offers a comprehensive comparison of two pivotal analytical techniques for structural validation: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. By delving into the causality behind experimental choices and presenting detailed protocols, this document serves as a practical resource for researchers navigating the complexities of structural elucidation.

Section 1: The Foundational Role of NMR Spectroscopy in Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of molecules in solution, offering insights that are complementary to solid-state methods.[2] Its strength lies in revealing the connectivity of atoms and the chemical environment of nuclei, which is crucial for piecing together the molecular puzzle of novel pyrazole compounds.

The Logic of NMR: From Basic to Advanced Experiments

A strategic, multi-step approach to NMR analysis is essential for unambiguous structure determination. The process begins with simple one-dimensional (1D) experiments and progresses to more complex two-dimensional (2D) techniques that reveal intricate correlations between nuclei.[3]

  • ¹H NMR (Proton NMR): This is the initial and most informative experiment. The chemical shift of each proton provides clues about its electronic environment.[4] For instance, protons on the pyrazole ring will have characteristic shifts depending on the substituents present.[5] The integration of the signals reveals the relative number of protons, and the splitting patterns (multiplicity) indicate the number of neighboring protons.[4]

  • ¹³C NMR (Carbon NMR): While less sensitive than ¹H NMR, ¹³C NMR provides a direct count of the number of unique carbon atoms in the molecule. The chemical shifts of carbon atoms are also highly sensitive to their chemical environment.[6]

  • 2D NMR - The Connectivity Blueprint: When 1D spectra are insufficient for a complete structural assignment, 2D NMR experiments become indispensable.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out spin systems within the molecule, such as adjacent protons on the pyrazole ring or on substituent groups.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This provides a definitive link between the ¹H and ¹³C spectra, aiding in the assignment of carbon signals.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons).[3][7] Careful analysis of HMBC correlations can often lead to the complete elucidation of the molecular skeleton.[3]

Experimental Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a logical workflow for validating the structure of a novel pyrazole compound using NMR spectroscopy.

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Elucidation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Basic structural information Initial_Hypothesis Propose Initial Structure C13_NMR->Initial_Hypothesis COSY Acquire COSY HSQC Acquire HSQC COSY->HSQC HMBC Acquire HMBC HSQC->HMBC Refined_Structure Refine Structure with 2D Data HMBC->Refined_Structure Establish long-range correlations Initial_Hypothesis->COSY Test connectivity Final_Structure Final Validated Structure Refined_Structure->Final_Structure

Caption: A streamlined workflow for pyrazole structure validation using NMR.

Detailed Protocol: Acquiring High-Quality NMR Data

Objective: To obtain a comprehensive set of 1D and 2D NMR spectra for a novel pyrazole derivative.

Materials:

  • Novel pyrazole compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field using the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment will likely require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8]

  • 2D NMR Acquisition:

    • COSY: Acquire a standard COSY-45 or DQF-COSY experiment.

    • HSQC: Acquire a standard HSQC experiment to determine one-bond ¹H-¹³C correlations.

    • HMBC: Acquire a standard HMBC experiment, optimizing the long-range coupling delay for expected 2-3 bond correlations (typically around 8 Hz).[7]

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Analyze the spectra in a systematic manner, starting with the ¹H NMR, followed by the ¹³C NMR, and then the 2D spectra to build up the molecular structure.[9]

Section 2: The Definitive Answer from X-ray Crystallography

Single-crystal X-ray crystallography provides the most unambiguous and detailed three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[10] It is considered the "gold standard" for structural determination, offering a static snapshot of the molecule in the solid state.

The Power of Diffraction: From Crystal to Structure

The fundamental principle of X-ray crystallography is the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[10] By analyzing the pattern of diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the atoms can be determined.[11]

Experimental Workflow for X-ray Crystallography

The journey from a powdered compound to a refined crystal structure involves several critical steps, as outlined below.

XRay_Workflow Start Synthesized Pyrazole Compound (Powder) Crystallization Grow Single Crystals Start->Crystallization Crystal_Selection Select and Mount a Suitable Crystal Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Solve the Structure (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Refine the Atomic Model Structure_Solution->Structure_Refinement Final_Structure Final Validated Crystal Structure Structure_Refinement->Final_Structure

Caption: The sequential process of determining a pyrazole's crystal structure.

Detailed Protocol: Growing and Analyzing a Single Crystal

Objective: To obtain a high-quality single crystal of a novel pyrazole derivative and determine its crystal structure by X-ray diffraction.

Part A: Crystal Growth [12]

  • Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.[13]

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[12]

  • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[12]

  • Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Part B: X-ray Diffraction Analysis [14]

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible defects.[15] Carefully mount the crystal on a goniometer head.

  • Data Collection: Mount the goniometer on the diffractometer. A stream of cold nitrogen is typically used to cool the crystal, minimizing thermal vibrations.[1] The diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.[16]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods to overcome the "phase problem." The atomic positions and thermal parameters are then refined using least-squares methods to best fit the experimental data.

  • Validation and Analysis: The final refined structure is validated using various crystallographic checks. The resulting structural information, including bond lengths, angles, and intermolecular interactions, can then be analyzed.

Section 3: A Comparative Analysis: NMR vs. X-ray Crystallography

While both techniques aim to elucidate molecular structure, they provide different and often complementary information.[2] The choice between them, or the decision to use both, depends on the specific research question and the nature of the compound.

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionSolid (Single Crystal)
Information Obtained Connectivity, chemical environment, solution-state conformation, dynamicsPrecise 3D structure, bond lengths/angles, packing, absolute stereochemistry
Primary Challenge Complex spectra for large molecules, potential for multiple conformationsGrowing a suitable single crystal
Key Advantage Provides information on the molecule's behavior in a biologically relevant state (solution)[17]Provides an unambiguous, high-resolution static picture of the molecule[14]
Limitations Does not provide precise bond lengths and angles; can be ambiguous for complex stereoisomersThe solid-state conformation may not be the same as the solution-state or biologically active conformation
A Synergistic Approach

The most robust structural validation comes from the integration of both NMR and X-ray crystallographic data.[18] NMR can confirm that the structure determined in the solid state by X-ray crystallography is maintained in solution. Conversely, an X-ray structure can provide a definitive starting point for the assignment of complex NMR spectra.

Conclusion

The structural validation of novel pyrazole compounds is a critical step in the drug discovery and development process. Both NMR spectroscopy and X-ray crystallography are powerful techniques that provide essential, albeit different, structural insights. A thorough understanding of the principles, experimental protocols, and comparative advantages of each method, as presented in this guide, will enable researchers to make informed decisions and confidently elucidate the structures of their target molecules. The synergistic use of both techniques offers the highest level of structural validation, paving the way for a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these important heterocyclic compounds.

References

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • National Institutes of Health. (2007). Structure Elucidation of a Pyrazolo[20][21]pyran Derivative by NMR Spectroscopy.
  • University of Rennes. (n.d.). Guide for crystallization.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Polytechnic Institute of Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles.
  • ResearchGate. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
  • National Institutes of Health. (n.d.). Pyrazole.
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • Chemistry LibreTexts. (2022). Crystallization.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
  • ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Chromatographic World. (n.d.). Factors affecting chemical shift.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • National Institutes of Health. (2012). Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • National Institutes of Health. (2017). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • Synlett. (2006). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
  • ResearchGate. (2017). The NMR interpretations of some heterocyclic compounds which are....
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • National Institutes of Health. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • University of York. (n.d.). Single Crystal X-ray Diffraction.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
  • Current Biology. (1997). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique.

Sources

A Comparative Guide to Halogenated Pyrazoles in Organic Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, halogenated pyrazoles stand out as exceptionally versatile building blocks. Their unique electronic properties and predictable reactivity patterns make them invaluable synthons for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides an in-depth comparative analysis of fluorinated, chlorinated, brominated, and iodinated pyrazoles, offering insights into their synthesis, reactivity, and strategic application in key synthetic transformations. The information presented herein is substantiated by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Strategic Advantage of Halogenation on the Pyrazole Scaffold

The introduction of a halogen atom onto the pyrazole ring profoundly influences its chemical behavior. The nature of the halogen dictates the C-X bond strength (C-F > C-Cl > C-Br > C-I), which in turn governs the substrate's reactivity in a wide array of reactions, most notably in transition metal-catalyzed cross-coupling reactions. The electronegativity of the halogen also modulates the electron density of the pyrazole ring, impacting its susceptibility to further functionalization and its binding affinity in biological systems. This guide will delve into the nuanced differences between the various halogenated pyrazoles, providing a framework for selecting the optimal halogen for a given synthetic challenge.

Synthesis of 4-Halogenated Pyrazoles: A Comparative Overview

The regioselective synthesis of 4-halogenated pyrazoles is a critical first step in their utilization. Direct electrophilic halogenation of the pyrazole core is the most common approach, with the choice of halogenating agent being paramount.

Experimental Protocols for the Synthesis of 4-Halogenated Pyrazoles

Protocol 1: Synthesis of 4-Iodopyrazole

This protocol utilizes molecular iodine in the presence of an oxidizing agent, a common and effective method for the iodination of electron-rich heterocycles.[1]

  • Materials: Pyrazole, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Water.

  • Procedure:

    • To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (0.5 eq).

    • To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodopyrazole.

Protocol 2: Synthesis of 4-Bromopyrazole

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of various aromatic and heteroaromatic compounds.[2][3]

  • Materials: Pyrazole, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove succinimide.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford 4-bromopyrazole.

Protocol 3: Synthesis of 4-Chloropyrazole

Trichloroisocyanuric acid (TCCA) serves as an efficient and safe source of electrophilic chlorine for the chlorination of pyrazoles.[4]

  • Materials: Pyrazole, Trichloroisocyanuric acid (TCCA), Dichloromethane.

  • Procedure:

    • To a solution of pyrazole (1.0 eq) in dichloromethane, add TCCA (0.35 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove cyanuric acid.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-chloropyrazole.

Protocol 4: Synthesis of 4-Fluoropyrazole

Direct fluorination of pyrazoles is often challenging. A common strategy involves the cyclization of a fluorinated precursor.

  • Materials: 1,1,1-Trifluoro-2,4-pentanedione, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.0 eq) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain 4-fluoro-3-methyl-1H-pyrazole.

Comparative Data on the Synthesis of 4-Halopyrazoles
HalogenHalogenating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
I I₂ / H₂O₂WaterRoom Temp1-4~87[4]
Br NBSAcetonitrileRoom Temp2-4>90[2]
Cl TCCADichloromethane0 to Room Temp1-3up to 92
F N/A (Cyclization)EthanolReflux4-6VariableN/A

Note: Yields are highly substrate-dependent and the provided data is for the parent pyrazole or a simple derivative. The synthesis of 4-fluoropyrazole often involves multi-step sequences with variable overall yields.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

The true synthetic utility of halogenated pyrazoles is most evident in their application in palladium-catalyzed cross-coupling reactions. The choice of halogen is a critical parameter that dictates the reaction conditions and, ultimately, the success of the coupling. The general reactivity trend follows the C-X bond strength: I > Br > Cl >> F.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While 4-iodopyrazoles are generally the most reactive, 4-bromo- and even 4-chloropyrazoles can be superior substrates in certain contexts to avoid side reactions like dehalogenation.[5]

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Halopyrazole 4-Halopyrazole Heating Heating (e.g., 80-110 °C) Halopyrazole->Heating Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Heating Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) Catalyst->Heating Base Base (e.g., K₂CO₃, K₃PO₄) Base->Heating Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Solvent->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling of 4-Halopyrazoles

HalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)ObservationsReference
I Pd(PPh₃)₄K₂CO₃Toluene/H₂O901270-85Prone to dehalogenation side-products.[5]
Br XPhos Pd G2K₂CO₃EtOH/H₂O80285-95Generally high yields and cleaner reactions.[5]
Cl XPhos Pd G2K₃PO₄Dioxane/H₂O1101875-90Requires more active catalysts and harsher conditions.[5]
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of alkynylpyrazoles. The high reactivity of 4-iodopyrazoles makes them ideal substrates for this transformation, often proceeding under mild, copper-free conditions.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R-Pd(II)(C≡C-R')L₂ Transmetal->PdII_alkyne CuCycle [Cu-C≡C-R'] CuCycle->Transmetal RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡C-R' RedElim->Product

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Comparative Data for Sonogashira Coupling of 4-Halopyrazoles

HalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)ObservationsReference
I PdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp2-680-95Highly efficient, often proceeds at room temperature.[6]
Br Pd(PPh₃)₄ / CuIi-Pr₂NHDioxane60-808-1670-90Requires higher temperatures than iodo-derivatives.[6]
Cl Pd₂(dba)₃ / XPhos / CuICs₂CO₃Toluene100-12012-2450-75Challenging, requires specialized ligands and forcing conditions.[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active compounds. The reactivity trend generally favors heavier halogens, but the choice of ligand is critical for achieving high yields, especially with less reactive chloro- and bromopyrazoles.[5][7]

Comparative Data for Buchwald-Hartwig Amination of 4-Halopyrazoles

HalogenCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)ObservationsReference
I Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10012-2470-85Can be prone to catalyst deactivation.[8]
Br Pd(OAc)₂ / BINAPNaOtBuToluene90-1108-1680-95Often provides higher and more consistent yields.[9]
Cl Pd₂(dba)₃ / BrettPhosLiHMDSToluene11018-2460-80Requires highly active and sterically hindered ligands.[7]

Spectroscopic Properties: A Comparative Analysis

The nature of the halogen substituent at the 4-position of the pyrazole ring also influences its spectroscopic properties. A comparative analysis of their NMR and IR spectra can aid in characterization and purity assessment.

¹H and ¹³C NMR Spectroscopy

A recent study provided a comprehensive comparison of the experimental and theoretical ¹H NMR spectroscopic data for the four 4-halogenated-1H-pyrazoles.[1][10] DFT calculations predict that the 3,5-protons for 4-F-pzH should be the most upfield, which is consistent with experimental results.[1]

Comparative ¹H and ¹³C NMR Data for 4-Halopyrazoles (in CDCl₃)

Compoundδ ¹H (H3/H5) (ppm)δ ¹³C (C4) (ppm)δ ¹³C (C3/C5) (ppm)Reference
4-Fluoropyrazole~7.45~145 (d, ¹JCF ≈ 240 Hz)~130[11]
4-Chloropyrazole~7.60~110~135[1][10]
4-Bromopyrazole~7.65~95~138[1][10]
4-Iodopyrazole~7.70~65~142[1][10]

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The ¹³C NMR data for 4-fluoropyrazole shows a characteristic large coupling constant with the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectra of 4-halogenated pyrazoles are characterized by distinct N-H stretching frequencies, which are influenced by hydrogen bonding in the solid state. The bromo and chloro analogs are isostructural and form trimeric H-bonding motifs, while the fluoro and iodo analogs form non-isostructural catemers.[1][10]

Conclusion and Future Outlook

This comparative guide underscores the profound impact of halogen substitution on the synthetic utility of pyrazoles. While 4-iodopyrazoles often exhibit the highest reactivity in cross-coupling reactions, their propensity for side reactions necessitates careful consideration of reaction conditions. 4-Bromo- and 4-chloropyrazoles, although less reactive, can offer superior performance in terms of yield and reaction cleanliness, particularly with the advent of highly active catalyst systems. 4-Fluoropyrazoles, with their unique electronic properties and challenging synthesis, represent a frontier in the exploration of novel bioactive molecules.

As the demand for increasingly complex and diverse chemical matter continues to grow, a deep understanding of the subtle yet significant differences between halogenated pyrazoles will be paramount. Future research will undoubtedly focus on the development of even more efficient and selective methods for their synthesis and functionalization, further expanding the synthetic chemist's toolkit and accelerating the discovery of new medicines and materials.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023).
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). MDPI.
  • CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. (2017). The Journal of Chemical Physics.
  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. (2017). University of Bristol Research Portal.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • Halogenation of Pyrazoles Using N -Halosuccinimides in CCl 4 and in Water. (2025).
  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calcul
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México.
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). PubMed Central.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2025). Preprints.org.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025).
  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole deriv
  • 4-Fluoro-1H-pyrazole(35277-02-2) 1 H NMR. ChemicalBook.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2025).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
  • Buchwald–Hartwig amin
  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2025).
  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed.
  • One-Pot Synthesis of 4,5-Dihydropyrazole from Aldehydes, Hydrazines and Alkenes - Supporting Inform
  • Regioselectivity of pyrazole bromin
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkyl
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • 1H and 13C NMR study of perdeuterated pyrazoles. (2025).
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022).
  • 5 Combin
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • 4-Fluoro-1H-pyrazole 95 35277-02-2. Sigma-Aldrich.
  • Catalyzed vs. Copper-Free Sonogashira Cross-Coupling Reactions. Benchchem.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
  • International Journal of New Chemistry. (2024).
  • A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. Benchchem.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). MDPI.

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-bromo-1H-pyrazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic fate is a pivotal determinant of success or failure. Metabolic stability, the compound's resistance to biotransformation by the body's enzymatic machinery, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[4] Therefore, a thorough assessment of metabolic stability is a cornerstone of modern drug design and lead optimization.[5]

This guide provides a comprehensive overview of the principles and practical methodologies for assessing the metabolic stability of a promising class of compounds: 4-bromo-1H-pyrazole-3-carbonitrile derivatives. Pyrazole-containing molecules are prevalent in medicinal chemistry due to their versatile biological activities. However, the nitrogen-containing heterocyclic ring system also presents unique metabolic challenges and opportunities.[6][7] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.

The Metabolic Landscape of Pyrazole Derivatives

The biotransformation of pyrazole derivatives is primarily governed by the Cytochrome P450 (CYP) family of enzymes located in the liver and other tissues.[2][3] While the exact metabolic pathways can vary depending on the specific substituents, several general transformations can be anticipated for the this compound scaffold.

Potential Metabolic Pathways:

  • Oxidation: The pyrazole ring itself can undergo oxidation, potentially leading to the formation of hydroxylated metabolites. The position of oxidation will be influenced by the electronic properties and steric accessibility of the ring carbons.

  • N-Glucuronidation: The pyrazole nitrogens are potential sites for Phase II conjugation reactions, particularly glucuronidation, which increases water solubility and facilitates excretion.[6]

  • Metabolism of Substituents: Any substituents on the pyrazole ring will also be subject to metabolic transformations (e.g., N-dealkylation, O-dealkylation, hydroxylation of alkyl chains).

Understanding these potential metabolic "hotspots" is crucial for designing derivatives with improved stability.

cluster_0 Potential Metabolic Pathways cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Metabolism Parent_Compound This compound Derivative Oxidation Ring Oxidation (Hydroxylation) Parent_Compound->Oxidation CYP450 Substituent_Metabolism Substituent Metabolism Parent_Compound->Substituent_Metabolism CYP450 N_Glucuronidation N-Glucuronidation Parent_Compound->N_Glucuronidation UGTs Metabolites Excretable Metabolites Oxidation->Metabolites Substituent_Metabolism->Metabolites N_Glucuronidation->Metabolites cluster_0 In Vitro Metabolic Stability Workflow Start Start: Test Compound Preparation Prepare Reagents: - Test Compound Stock - Microsomes/Hepatocytes - Cofactors/Medium Start->Preparation Incubation Incubate at 37°C Preparation->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench Reaction (Cold Stop Solution + Internal Standard) Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Processing Data Processing: - Calculate % Remaining - Determine t½ and CLint Analysis->Data_Processing End End: Metabolic Stability Profile Data_Processing->End

Sources

A Senior Application Scientist's Guide to In Vitro Kinase Assays of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Rise of Pyrazole-Based Inhibitors

Protein kinases are a large and diverse family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis.[2] Given their central role in cellular function, it is not surprising that dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3]

The pursuit of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3] Among the myriad of chemical scaffolds explored, the pyrazole ring has emerged as a "privileged scaffold" in medicinal chemistry.[4] This is due to its synthetic accessibility, favorable drug-like properties, and its ability to form key interactions within the ATP-binding site of kinases.[4] The versatility of the pyrazole core is evidenced by the number of FDA-approved kinase inhibitors that incorporate this moiety, such as Crizotinib, Ruxolitinib, and Erdafitinib.[3]

This guide provides a comprehensive comparison of pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies for in vitro kinase assays. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the principles and practices that underpin the robust evaluation of these promising therapeutic agents.

The Foundation of Inhibitor Evaluation: The In Vitro Kinase Assay

An in vitro kinase assay is a fundamental tool used to measure the activity of a kinase in a controlled, cell-free environment.[1] The primary goal of this assay in the context of drug discovery is to determine the potency of a compound in inhibiting the activity of a specific kinase.[5] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the kinase's activity by 50%.[6]

There are numerous formats for in vitro kinase assays, each with its own set of advantages and disadvantages. These can be broadly categorized as:

  • Radiometric Assays: Considered the "gold standard," these assays use radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[7] While highly sensitive and direct, they pose safety and disposal challenges.

  • Fluorescence-Based Assays: These methods, which include Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[8] They are well-suited for high-throughput screening (HTS) due to their homogeneous nature and non-radioactive readout.[9]

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in the kinase reaction.[10] The amount of ADP is directly proportional to the kinase activity. These assays are highly sensitive, have a broad dynamic range, and are less prone to interference from colored or fluorescent compounds.[6]

For the purposes of this guide, we will focus on the ADP-Glo™ Kinase Assay as a representative, robust, and widely used non-radiometric method.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination of Pyrazole-Based Inhibitors

This protocol outlines the steps for determining the IC50 value of a pyrazole-based inhibitor against a target kinase, for example, Cyclin-Dependent Kinase 2 (CDK2).

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step luminescent assay.[11] In the first step, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[11] In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.[11] The luminescent signal is proportional to the amount of ADP produced and therefore, the kinase activity.

Materials and Reagents
  • Recombinant human CDK2/Cyclin A2 enzyme

  • Substrate (e.g., Histone H1)

  • ATP

  • Pyrazole-based inhibitor and control compounds (e.g., Roscovitine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of the pyrazole-based inhibitor and control compounds in 100% DMSO.

    • Perform a serial dilution of the compounds in kinase reaction buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Kinase Reaction Setup:

    • Add the serially diluted compounds to the wells of the microplate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Prepare a master mix containing the kinase reaction buffer, CDK2/Cyclin A2 enzyme, and the substrate.

    • Initiate the kinase reaction by adding the master mix to all wells. The final reaction volume is typically 10-25 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[2]

  • ADP Detection and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of pyrazole-based inhibitor Add_Inhibitor 3. Add inhibitor dilutions to plate Compound_Prep->Add_Inhibitor Master_Mix 2. Prepare Kinase Master Mix (Enzyme, Substrate, Buffer) Start_Reaction 4. Add Master Mix to initiate reaction Master_Mix->Start_Reaction Add_Inhibitor->Start_Reaction Incubate_Kinase 5. Incubate at 30°C for 60 min Start_Reaction->Incubate_Kinase Stop_Reaction 6. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Kinase->Stop_Reaction Incubate_Stop 7. Incubate at RT for 40 min Stop_Reaction->Incubate_Stop Detect_Signal 8. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_Stop->Detect_Signal Incubate_Detect 9. Incubate at RT for 30-60 min Detect_Signal->Incubate_Detect Read_Plate 10. Measure luminescence Incubate_Detect->Read_Plate Calculate_Inhibition 11. Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 12. Plot dose-response curve and determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Comparative Analysis: Pyrazole-Based Inhibitors vs. Other Scaffolds

The pyrazole scaffold is highly effective, but it is not the only "privileged structure" in kinase inhibitor design.[7] A comparative analysis against other common scaffolds provides a broader perspective on the landscape of kinase inhibitors.

Common Kinase Inhibitor Scaffolds
ScaffoldKey Features & AdvantagesRepresentative Inhibitor(s)
Pyrazole Versatile, synthetically accessible, forms key hydrogen bonds with the kinase hinge region.[4]Crizotinib, Ruxolitinib
Pyrimidine Mimics the adenine ring of ATP, often used as a core structure.[12]Imatinib, Gefitinib
Quinoline/Quinazoline Bicyclic structures that can occupy a larger portion of the ATP-binding site, often leading to high potency.Lapatinib, Erlotinib
Indole/Indazole Can form multiple hydrogen bonds and participate in hydrophobic interactions.Sunitinib, Axitinib
Imidazopyridine Provides a rigid core with multiple points for diversification.Ponatinib
Quantitative Comparison of Inhibitors Targeting CDK2

To provide a concrete example, the following table compares the in vitro potency (IC50) of several pyrazole-based inhibitors against CDK2 with that of inhibitors based on other scaffolds.

InhibitorScaffoldTarget KinaseIC50 (µM)
Compound 9 [1]PyrazoleCDK20.96
Compound 7d [1]PyrazoleCDK21.47
CAN508 [1]PyrazoleCDK20.35
Roscovitine PurineCDK20.394 - 0.99
AZD5438 [1]Imidazo-pyrimidineCDK20.006
Compound 4 [3]PyridineCDK20.24

Note: IC50 values can vary depending on the specific assay conditions.

This data illustrates that while pyrazole-based inhibitors can be highly potent, other scaffolds can achieve comparable or even superior potency against the same target. The choice of scaffold is a critical aspect of the drug design process and is often guided by factors such as desired selectivity, pharmacokinetic properties, and synthetic feasibility.

Signaling Pathway Context: The Role of CDK2 and Its Inhibition

To fully appreciate the impact of a kinase inhibitor, it is essential to understand its place within the broader cellular signaling network. CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[13]

Simplified CDK2 Signaling Pathway

G cluster_upstream Upstream Signals cluster_core CDK2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 activate Mitogens Mitogens Mitogens->Cyclin_D_CDK46 activate Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription of S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cyclin_E_CDK2 Cyclin E / CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Phospho_Rb Phosphorylated Rb Cyclin_E_CDK2->Phospho_Rb hyper-phosphorylates Phospho_Rb->E2F further releases DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Cell_Cycle_Progression Cell Cycle Progression DNA_Replication->Cell_Cycle_Progression Inhibitor Pyrazole-based Inhibitor Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the point of intervention for a pyrazole-based inhibitor.

As depicted, growth factors and mitogens trigger the activation of Cyclin D/CDK4/6, which initiates the phosphorylation of the Retinoblastoma (Rb) protein.[14] This leads to the release of the E2F transcription factor, which in turn promotes the expression of Cyclin E.[14] Cyclin E then binds to and activates CDK2, forming the Cyclin E/CDK2 complex.[14] This complex further phosphorylates Rb, leading to its complete inactivation and the robust transcription of genes required for S-phase entry and DNA replication.

A pyrazole-based inhibitor targeting CDK2 would bind to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates, including Rb. This would ultimately lead to cell cycle arrest at the G1/S checkpoint, thereby inhibiting the proliferation of cancer cells that are dependent on CDK2 activity.

Conclusion: A Data-Driven Approach to Kinase Inhibitor Evaluation

The development of potent and selective kinase inhibitors is a complex and multifaceted process. The pyrazole scaffold has proven to be a highly valuable starting point for the design of numerous successful inhibitors. However, a thorough and objective evaluation of these compounds is paramount. This guide has provided a framework for conducting in vitro kinase assays, with a detailed protocol for the widely used ADP-Glo™ assay. By combining robust experimental methodologies with a comparative analysis of different inhibitor scaffolds and an understanding of the underlying signaling pathways, researchers can make well-informed decisions in the pursuit of novel and effective kinase-targeted therapies. The principles and practices outlined herein are intended to foster a data-driven and scientifically rigorous approach to the exciting and impactful field of kinase inhibitor drug discovery.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities
  • ADP-Glo™ Kinase Assay Protocol
  • Assaying Protein Kinase Activity with Radiolabeled
  • Choosing the Right Assay for Your Kinase Drug Discovery
  • Akt-mediated phosphorylation of CDK2 regulates its dual role in cell cycle progression and apoptosis
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies
  • ADP-Glo™ Kinase Assay Technical Manual
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of D
  • Cdk2 Activ
  • Cyclin dependent kinase 2 (CDK2)
  • Targeting CDK2 in cancer: challenges and opportunities for therapy
  • Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces
  • CDK Signaling P
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 upd
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • CDK2 Inhibitor——Important Regul
  • The identification of novel kinase inhibitor scaffolds is
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials
  • Graphviz view of a cell cycle canonical signaling pathway with gene d
  • Ribbon diagram of CDK2-cyclin A structure and loc
  • [Reciprocal plotting of 1/V versus 1/[
  • Gramine Suppresses Cervical Cancer by Targeting CDK2: Integrated Omics-Pharmacology and In Vitro Evidence
  • Instruction manual ARC(CK2)-Fluo Protein Kinase CK2 Assay Kit
  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
  • [Table 1, []. - Assay Guidance Manual - NCBI Bookshelf]([Link])
  • Establishing and optimizing a fluorescence polariz

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1H-pyrazole-3-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-bromo-1H-pyrazole-3-carbonitrile, a versatile scaffold in modern medicinal chemistry. We will explore how modifications to this core structure influence inhibitory activity against protein kinases, a critical class of drug targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles for developing potent and selective kinase inhibitors based on the pyrazole framework.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic accessibility and ability to form key interactions with a multitude of biological targets.[1] This five-membered heterocycle is a prominent feature in numerous FDA-approved drugs, particularly small molecule protein kinase inhibitors (PKIs) such as Crizotinib, Ruxolitinib, and Erdafitinib.[1] Protein kinases, which regulate a vast array of cellular processes, are frequently overexpressed or dysregulated in diseases like cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[2][3]

The this compound core serves as a highly valuable starting point for building sophisticated kinase inhibitors.[4] The pyrazole nitrogen atoms can act as hydrogen bond donors and acceptors, mimicking the adenine region of ATP and anchoring the inhibitor to the "hinge" region of the kinase ATP-binding site.[5][6] The bromine atom at the C4 position and the carbonitrile at C3 provide reactive handles for further chemical modification, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[4][7]

This guide will focus on the SAR of analogs targeting the p38 Mitogen-Activated Protein (MAP) kinase, a well-studied enzyme involved in inflammatory responses, to illustrate the guiding principles of inhibitor design.[6][8]

Core Scaffold and General Binding Mode

The inhibitory action of pyrazole-based compounds often stems from their ability to compete with endogenous ATP for the kinase's binding site. The pyrazole core is central to this mechanism.

  • Hinge Binding: The pyrazole's nitrogen atoms are crucial for establishing hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. For instance, in p38 MAP kinase, the pyrazole can form hydrogen bonds with the amide nitrogen of Met109.[6] This interaction is fundamental for anchoring the molecule in the correct orientation.

  • Hydrophobic Pockets: Substituents appended to the pyrazole core are designed to occupy adjacent hydrophobic pockets within the ATP-binding site, enhancing affinity and contributing to selectivity.[6][8]

The general binding hypothesis is visualized below.

cluster_0 Kinase ATP-Binding Site cluster_1 Pyrazole Inhibitor hinge Hinge Region (e.g., Met109) pocket1 Hydrophobic Pocket I (Specificity Pocket) pocket2 Hydrophobic Pocket II (Solvent-Exposed Region) pyrazole Pyrazole Core pyrazole->hinge H-Bonds r1 N1-Substituent r1->pocket1 Hydrophobic Interactions r5 C5-Substituent r5->pocket2 Interactions

Caption: General binding mode of a pyrazole inhibitor in a kinase active site.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of pyrazole inhibitors can be finely tuned by modifying substituents at the N1, C3, and C5 positions. While the this compound scaffold provides the foundation, subsequent derivatization is key to achieving desired biological activity.

N1-Position Substitutions

The N1 position is often directed towards a deep hydrophobic pocket. The nature of the substituent here is critical for affinity.

  • Aromatic Rings: Attaching an aryl group, such as a phenyl ring, at the N1 position can significantly enhance potency. For example, in a series of p38 MAP kinase inhibitors, replacing an N-methyl group with a phenyl group improved binding potency by 40-fold.[8] This improvement is attributed to favorable hydrophobic interactions within the pocket.

  • Substituted Aryl Groups: Further substitution on this aryl ring can modulate activity and pharmacokinetic properties. Electron-withdrawing or electron-donating groups can influence the electronic character of the pyrazole ring and introduce new interaction points.

C5-Position Substitutions

The C5 position is often oriented towards the solvent-exposed region of the ATP-binding site, but can also interact with a hydrophobic domain revealed by a conformational change of a key residue (e.g., Phenylalanine in p38).[8]

  • Bulky Hydrophobic Groups: Introduction of bulky, lipophilic groups like a tert-butyl group can dramatically increase potency. This is because such groups can insert deep into a hydrophobic pocket, displacing water molecules and establishing strong van der Waals contacts.[8]

  • Extended Moieties: Adding pharmacophores that can form additional hydrogen bonds is a common strategy. For example, an ethoxy morpholine group was successfully used to extend binding into the ATP ribose-binding region of p38, further enhancing affinity.[8]

The Role of the C4-Bromo and C3-Carbonitrile Groups

The this compound scaffold provides functional groups that are both sterically important and synthetically useful.

  • C4-Bromo Group: The bromine atom is an electron-withdrawing group that can influence the pKa of the pyrazole nitrogens. It also serves as a crucial handle for synthetic elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the facile introduction of diverse aryl and alkyl substituents to explore the SAR of this position.[7][9]

  • C3-Carbonitrile Group: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. While often retained, it can also be a precursor for other functional groups like amides or carboxylic acids, enabling further diversification.

Comparative Performance Data

The following table summarizes the SAR for a representative series of pyrazole-based p38 MAP kinase inhibitors, illustrating the principles discussed above.

Compound IDN1-SubstituentC5-Substituentp38 Inhibition (IC50, nM)Key SAR Insights
Analog 1 Methyltert-Butyl400Baseline compound with moderate activity.[8]
Analog 2 Phenyltert-Butyl10Replacing N1-methyl with phenyl increases potency 40-fold via hydrophobic interactions.[8]
Analog 3 4-Fluorophenyltert-Butyl5Addition of fluorine to the N1-phenyl can enhance binding, a common strategy in medicinal chemistry.
Analog 4 PhenylPhenyl150Replacing C5-tert-butyl with phenyl reduces potency, suggesting the specific shape of the tert-butyl group is optimal for the hydrophobic pocket.[8]
Analog 5 Phenyltert-Butyl-Urea-Naphthyl<1An extended urea-based substituent at C5 captures additional binding interactions, leading to a highly potent inhibitor.[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential.

Representative Synthesis of a 4-Bromo-N1-Aryl-5-tert-Butyl-1H-Pyrazole Analog

This protocol describes a general, multi-step synthesis adapted from established literature procedures.[8]

start Start: 4,4-Dimethyl-3-oxopentanenitrile + Phenylhydrazine step1 Step 1: Condensation - Toluene or aq. HCl/EtOH - Reflux start->step1 step2 Intermediate: 5-tert-butyl-1-phenyl-1H-pyrazol-3-amine step1->step2 step3 Step 2: Sandmeyer Reaction - NaNO2, HBr/H2O - CuBr step2->step3 step4 Intermediate: 3-bromo-5-tert-butyl-1-phenyl-1H-pyrazole step3->step4 step5 Step 3: Bromination - N-Bromosuccinimide (NBS) - Acetonitrile step4->step5 end Final Product: 4-bromo-3-bromo-5-tert-butyl-1-phenyl-1H-pyrazole step5->end

Caption: Synthetic workflow for a disubstituted pyrazole inhibitor.

Step-by-Step Protocol:

  • Condensation to form Pyrazole Core:

    • To a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in toluene, add phenylhydrazine (1.1 eq).

    • Heat the mixture to reflux for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude product via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pyrazole intermediate.

  • Urea Formation (Example for Analogs like 5):

    • Dissolve the pyrazole intermediate (1.0 eq) in a suitable aprotic solvent like dichloromethane.

    • Add the desired isocyanate (e.g., 4-chlorophenyl isocyanate, 1.1 eq).

    • Stir at room temperature for 4-8 hours.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify by chromatography or recrystallization.

  • Bromination at C4-Position:

    • Dissolve the N1, C5-disubstituted pyrazole (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the final 4-bromo analog.

Protocol for p38 MAP Kinase Inhibition Assay

This protocol outlines a common in vitro fluorescence-based binding assay to determine inhibitor potency (IC50).[8]

prep Plate Preparation - Add buffer, fluorescent probe, and test compounds in serial dilution to 384-well plate. enzyme Enzyme Addition - Add recombinant human p38 MAP kinase. prep->enzyme incubate Incubation - Incubate at room temperature for 60 minutes. enzyme->incubate read Fluorescence Reading - Measure fluorescence polarization/intensity. incubate->read analyze Data Analysis - Plot % inhibition vs. log[inhibitor] - Calculate IC50 using non-linear regression. read->analyze

Caption: Workflow for a p38 kinase fluorescence-based binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of recombinant human p38α kinase in assay buffer.

    • Prepare a stock solution of a fluorescent ATP-competitive probe (tracer) specific for p38.

    • Prepare serial dilutions of the test compounds (e.g., this compound analogs) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • To the wells of a low-volume 384-well plate, add 5 µL of the diluted test compounds. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (high concentration of a known potent inhibitor).

    • Add 5 µL of the p38α kinase solution to all wells.

    • Add 5 µL of the fluorescent probe solution to all wells.

    • Mix the plate gently and incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader capable of measuring fluorescence polarization or intensity.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

The this compound scaffold is a robust and versatile platform for the design of potent kinase inhibitors. The structure-activity relationship is heavily influenced by the nature of substituents at the N1 and C5 positions, which target key hydrophobic pockets within the ATP-binding site. Strategic modifications, such as introducing N1-aryl groups and bulky C5-alkyl or extended urea-based moieties, can enhance potency by several orders of magnitude. The C4-bromo functionality is a critical synthetic handle that enables extensive diversification and exploration of chemical space. The principles outlined in this guide, supported by empirical data and established protocols, provide a logical framework for the rational design of next-generation pyrazole-based therapeutics.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters.
  • Synthesis and biological study of new pyrazole-4-carbonitriles. (2024). Research Square.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2002). Journal of Medicinal Chemistry. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry. [Link]
  • 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. MySkinRecipes. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central. [Link]
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2014). SciELO México. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Power of Palladium

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its five-membered heterocyclic structure is a privileged scaffold found in a multitude of FDA-approved drugs, agrochemicals, and advanced organic materials.[1][3] The biological and material properties of these compounds are critically dependent on the substituents attached to the pyrazole ring. Consequently, the development of robust and versatile methods for pyrazole functionalization is of paramount importance.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, offering unparalleled efficiency in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[4][5][6] These methods provide a powerful toolkit for the late-stage functionalization of the pyrazole core, enabling the rapid generation of diverse molecular libraries for drug discovery and materials development.[7]

This guide provides an in-depth comparison of various palladium catalyst systems for pyrazole coupling reactions, grounded in experimental data and mechanistic principles. We will explore the nuances of catalyst selection for different transformations, from the classic Buchwald-Hartwig amination to modern direct C-H arylation techniques, empowering you to make informed decisions in your synthetic endeavors.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving a palladium center that oscillates between Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is key to troubleshooting reactions and selecting the optimal catalyst components. The generally accepted mechanism for C-N cross-coupling, known as the Buchwald-Hartwig amination, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[5]

  • Deprotonation & Coordination/Transmetalation: The pyrazole's N-H bond is deprotonated by a base, forming an anionic pyrazolide. This species then coordinates to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The aryl group and the pyrazole moiety are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5] This is often the rate-determining step, and its efficiency is heavily influenced by the choice of ligand.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(L_n)X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) coord_complex [Ar-Pd(II)(L_n)(Pyrazole)] oa_complex->coord_complex Coordination & Deprotonation (+ Pyrazole, + Base, - HX) coord_complex->pd0 Reductive Elimination product Ar-Pyrazole (Product) coord_complex->product center

Caption: The catalytic cycle for Palladium-catalyzed pyrazole N-arylation.

Comparative Analysis of Palladium Catalyst Systems

The success of a pyrazole coupling reaction is critically dependent on the palladium source and, most importantly, the supporting ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

N-Arylation via Buchwald-Hartwig Amination

The formation of N-arylpyrazoles is a common and vital transformation. Modern catalyst systems, particularly those developed by Buchwald and Hartwig, employ bulky, electron-rich phosphine ligands that dramatically accelerate the rate-limiting reductive elimination step.[4][6]

Catalyst System (Ligand)Coupling PartnerKey AdvantagesLimitations & Considerations
Pd₂ (dba)₃ / tBuBrettPhos Aryl TriflatesExcellent yields for a wide range of aryl triflates, including sterically hindered ortho-substituted substrates.[8][9][10]Triflates can be more expensive and less stable than corresponding halides.
Pd(OAc)₂ / AdBrettPhos Heteroaryl BromidesHighly effective for coupling five-membered heterocyclic bromides, providing access to complex N-arylated imidazoles and pyrazoles.[11]Requires careful optimization for electron-poor or highly hindered substrates.
Pd₂(dba)₃ / tBuDavePhos 4-Bromo-pyrazolesEffective for coupling with amines lacking a β-hydrogen.[12] Microwave conditions can significantly reduce reaction times.[13]Low yields are observed with primary amines that possess β-hydrogens due to competing β-hydride elimination.[12]
Pd(OAc)₂ / Xantphos Aryl ChloridesThe wide bite angle of Xantphos is effective for activating less reactive aryl chlorides, which are often more cost-effective starting materials.Generally requires higher catalyst loadings and temperatures compared to reactions with bromides or iodides.

Expertise in Action: The choice between ligands like tBuBrettPhos and tBuDavePhos is a classic example of fine-tuning. tBuBrettPhos, with its extremely bulky adamantyl groups, creates a coordinatively unsaturated palladium center that is highly reactive and promotes efficient reductive elimination, making it ideal for challenging couplings.[8][11] In contrast, for less demanding substrates, a slightly less bulky ligand might suffice and be more cost-effective.

Direct C-H Arylation

A more modern and atom-economical approach is the direct functionalization of a pyrazole's C-H bond, which avoids the need for pre-functionalization (e.g., halogenation) of the pyrazole ring.[7][14] These reactions typically proceed via a concerted metalation-deprotonation mechanism or with the aid of a directing group.

Catalyst SystemPosition TargetedKey AdvantagesLimitations & Considerations
Pd(OAc)₂ / Ag₂O sp³ C-H (via directing group)Allows for the arylation of unactivated sp³ C-H bonds by using the pyrazole itself as a removable directing group, providing access to valuable β-phenethylamines.[15]Requires stoichiometric silver salts as an oxidant and halide scavenger. The directing group must be removed in a separate step.[15]
Pd(OAc)₂ / PPh₃ C5-positionHighly regioselective for the C5-position of N-protected pyrazoles, especially with electron-withdrawing groups on the pyrazole ring.[16][17]Regioselectivity can be an issue with differently substituted pyrazoles; mixtures of C5 and C4 arylated products are possible.[16]

Expertise in Action: The regioselectivity of C-H arylation is dictated by the inherent electronics of the pyrazole ring and any directing groups. The C5 proton is often the most acidic and sterically accessible, making it a common site for functionalization.[7] However, as demonstrated by Lautens and others, tandem reactions involving an initial alkylation followed by an intramolecular C-H activation can provide access to complex, fused heterocyclic systems.[18]

C-C Coupling Reactions (Suzuki, Sonogashira)

While C-N coupling is prevalent, C-C bond formation is equally important for elaborating the pyrazole scaffold. The reactivity of the halopyrazole coupling partner is a critical parameter.

Coupling ReactionReactivity TrendKey AdvantagesCatalyst Considerations
Suzuki-Miyaura 4-Iodo > 4-Bromo > 4-ChloroExcellent functional group tolerance; uses stable and readily available boronic acids.For less reactive 4-chloropyrazoles, highly active catalyst systems with electron-rich, bulky phosphine ligands are required.[19]
Sonogashira 4-Iodo > 4-Bromo >> 4-ChloroProvides a direct route to valuable alkynyl-pyrazoles. Often requires a copper co-catalyst.The C-I bond is weakest and most reactive, making 4-iodopyrazoles the substrate of choice for efficient coupling under mild conditions.[19]

Validated Experimental Protocols

The following protocols are representative examples derived from peer-reviewed literature, providing a reliable starting point for your experiments.

Protocol 1: Buchwald-Hartwig N-Arylation of 3-Trimethylsilylpyrazole

Adapted from Onodera, S. et al., J. Org. Chem., 2019.[8][9]

This protocol details the efficient coupling of an aryl triflate with a pyrazole derivative using the tBuBrettPhos ligand.

Workflow_Buchwald_Hartwig prep 1. Preparation - Dry Schlenk tube - Add Pd₂(dba)₃, tBuBrettPhos, K₃PO₄ - Purge with Argon reagents 2. Reagent Addition - Add Aryl Triflate - Add 3-TMS-Pyrazole - Add dry Toluene prep->reagents reaction 3. Reaction - Heat to 100 °C - Stir for 18 hours - Monitor by TLC/LC-MS reagents->reaction workup 4. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup purify 5. Purification - Concentrate filtrate - Purify by column chromatography (Silica gel, Hexanes/EtOAc) workup->purify product 6. Product - Isolate N-Aryl-3-TMS-Pyrazole - Characterize (NMR, MS) purify->product

Caption: Standard experimental workflow for a pyrazole coupling reaction.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), tBuBrettPhos (0.024 mmol, 2.4 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl triflate (1.0 mmol), 3-trimethylsilylpyrazole (1.2 mmol), and anhydrous toluene (3 mL).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 18 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylpyrazole product.

Protocol 2: Pyrazole-Directed sp³ C-H Bond Arylation

Adapted from Wrasman, C. J. et al., J. Am. Chem. Soc., 2011.[15]

This protocol describes the functionalization of an unactivated C-H bond using the pyrazole ring as a directing group.

Methodology:

  • Vessel Preparation: To a vial equipped with a magnetic stir bar, add the N-alkylpyrazole substrate (0.20 mmol), aryl iodide (0.30 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), and Ag₂O (0.30 mmol).

  • Solvent Addition: Add acetic acid (1.0 mL) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 120 °C. Stir the reaction mixture for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite, washing with additional DCM.

  • Purification: Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the β-arylated product.

Scientist's Corner: A Guide to Catalyst Selection

Choosing the right catalyst system is a multi-faceted decision. The following decision tree provides a logical framework for navigating your options based on the desired transformation and available starting materials.

Catalyst_Selection_Guide start What bond do you want to form? cn_bond C-N Bond (N-Arylation) start->cn_bond cc_bond C-C Bond start->cc_bond pyrazole_type pyrazole_type cn_bond->pyrazole_type Is your Pyrazole pre-functionalized? ch_activation ch_activation cc_bond->ch_activation Is your Pyrazole UNFUNCTIONALIZED at the target Carbon? buchwald Use Buchwald-Hartwig Amination. What is your Aryl source? pyrazole_type->buchwald No (N-H available) triflate Try Pd/tBuBrettPhos. Excellent for hindered substrates. buchwald->triflate Aryl Triflate bromide Try Pd/AdBrettPhos or Pd/tBuDavePhos. buchwald->bromide Aryl Bromide direct_ch Consider Direct C-H Arylation. Use Pd(OAc)₂. Check regioselectivity. ch_activation->direct_ch Yes traditional_cc Use traditional cross-coupling. What is your coupling partner? ch_activation->traditional_cc No (e.g., Halo-pyrazole) suzuki Suzuki Coupling (Pd/Phosphine Ligand) traditional_cc->suzuki Boronic Acid sonogashira Sonogashira Coupling (Pd/Cu co-catalyst) traditional_cc->sonogashira Terminal Alkyne

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-bromo-1H-pyrazole-3-carbonitrile (CAS No. 288246-16-2). As a brominated heterocyclic nitrile, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Hazard Identification and Risk Assessment: The Rationale for Specialized Disposal

This compound is not a benign substance; its molecular structure necessitates its classification as a hazardous chemical. Understanding its specific hazards is fundamental to appreciating the causality behind the required disposal protocols.

  • Acute Toxicity: The compound is classified as Category 4 for acute oral, dermal, and inhalation toxicity, making it harmful if swallowed, in contact with skin, or inhaled.[1]

  • Skin and Eye Damage: It is known to cause skin irritation and serious eye damage.[2][3]

  • Halogenated Compound: The presence of a bromine atom classifies it as a halogenated organic compound .[4] This is a critical distinction for waste segregation, as co-mingling with non-halogenated waste streams can disrupt solvent recycling processes and significantly increase disposal costs and complexity.[5]

  • Nitrile Group: The carbonitrile (-C≡N) group warrants caution. While stable in this molecule under normal conditions, certain chemical reactions or decomposition pathways (e.g., intense heat) could potentially release highly toxic compounds like hydrogen cyanide or nitrogen oxides.[1][6]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment, and their improper disposal is strictly regulated.[7]

Given these properties, this compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should it be discarded in standard trash or discharged into the sewer system.[7][8]

Hazard Profile: this compound
CAS Number
Molecular Formula
GHS Hazard Classifications
Hazard Codes
Primary Disposal Route
Waste Classification
Incompatible Materials for Storage
Hazardous Decomposition Products

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure the following PPE is worn to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber), and inspect them for tears or holes before use.

  • Body Protection: A standard laboratory coat is required. For bulk handling or situations with a high risk of dust generation, consider additional protective clothing.[1]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood. If a fume hood is not available and exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors is necessary.[1]

Step-by-Step Disposal and Decontamination Protocol

The guiding principle for disposal is waste segregation . Halogenated and non-halogenated waste streams must be kept separate.[4][9]

This category includes the pure compound, reaction byproducts, and contaminated consumables.

  • Identify the Waste Stream: All solid materials that have come into contact with this compound are considered halogenated solid waste. This includes:

    • Expired or unused solid compound.

    • Contaminated weighing paper, spatulas, or liners.

    • Used gloves, paper towels, or bench protectors from a spill cleanup.

  • Select a Container: Use a designated, leak-proof container with a secure, tight-fitting lid. The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) pail or a glass jar is often suitable.

  • Transfer Waste: Carefully transfer the solid waste into the designated container, minimizing the generation of dust. This should be done inside a chemical fume hood.

  • Label the Container: Immediately label the container. The label must be clear, legible, and permanently affixed. It should include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " and any other chemical constituents.

    • The approximate quantity or concentration.

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

This category includes solutions containing the dissolved compound.

  • Identify the Waste Stream: Solutions of this compound are considered halogenated liquid waste, regardless of the solvent used.

  • Select a Container: Use a designated, sealed, and clearly labeled container for halogenated liquid waste .[9] Do not mix this waste with non-halogenated solvent waste.

  • Transfer Waste: Pour the liquid waste carefully into the container, avoiding splashes. Use a funnel if necessary.

  • Labeling: Label the liquid waste container with the same level of detail as the solid waste container, listing all solvent components and their approximate percentages.

  • Initial Rinse: Rinse the contaminated glassware (e.g., beakers, flasks) with a suitable organic solvent (e.g., acetone, ethyl acetate).

  • Collect Rinseate: The first rinseate is considered hazardous and must be collected and disposed of as halogenated liquid waste.[7]

  • Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.

  • Storage: Keep all hazardous waste containers securely closed except when adding waste.[9] Store them in a designated, well-ventilated, and secondary containment area within the laboratory, often referred to as a Satellite Accumulation Area (SAA).

  • Arrange for Pickup: Do not attempt to treat or dispose of the chemical waste yourself. Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[8] Follow their specific procedures for transport and handoff.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.

G cluster_form 1. Identify Waste Form cluster_collection 2. Collect in Designated Container cluster_final 3. Final Disposal Pathway start Waste Generation (this compound) solid_waste Pure Solid Compound or Contaminated Materials (gloves, wipes, etc.) start->solid_waste liquid_waste Solutions Containing the Compound start->liquid_waste solid_container Labeled, Sealed Container for HALOGENATED SOLID WASTE solid_waste->solid_container Segregate as Solid liquid_container Labeled, Sealed Container for HALOGENATED LIQUID WASTE liquid_waste->liquid_container Segregate as Liquid storage Store Securely in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage ehs_pickup Arrange Pickup Through Institutional EHS or Licensed Contractor storage->ehs_pickup caption Disposal Workflow for this compound.

Sources

Comprehensive PPE and Safe Handling Guide for 4-bromo-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for researchers, scientists, and drug development professionals working with 4-bromo-1H-pyrazole-3-carbonitrile (CAS No. 288246-16-2). The following guidance is synthesized from authoritative safety data sheets and best practices for handling hazardous laboratory chemicals to ensure the highest level of personal and environmental safety.

Hazard Assessment and Risk Analysis

This compound is a powdered solid that presents multiple health risks upon exposure.[1] A thorough understanding of its hazard profile is the foundation of a robust safety plan. The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion.

The compound is classified under the Globally Harmonized System (GHS) with the following significant hazards:

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][4][5]GHS07
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2][5]GHS07
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2][5]GHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4][5][6]GHS07
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1][3]GHS05
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3][5][6]GHS07

Given its classification, particularly the risk of serious eye damage and respiratory irritation, all handling procedures must be designed to rigorously prevent the generation and inhalation of dust and to shield the user from any direct contact.

Core Personal Protective Equipment (PPE) Requirements

Engineering controls are the primary line of defense. All operations involving this compound powder must be conducted within a certified chemical fume hood to control airborne particles.[7][8] PPE serves as the critical final barrier to protect the user.

Eye and Face Protection

Due to the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[2][9] Goggles provide a complete seal around the eyes, protecting against airborne powder and accidental splashes.

  • Recommended for Splash Risks: When preparing solutions or performing any operation with a splash potential, a full-face shield must be worn over the chemical splash goggles to protect the entire face.[10]

Hand Protection

The compound is harmful in contact with skin and causes irritation.[2][5] Therefore, robust hand protection is non-negotiable.

  • Glove Type: Nitrile gloves are the standard for handling a wide range of chemicals and are highly recommended.[11][12][13][14] They offer superior chemical and puncture resistance compared to latex gloves.[11][13]

  • Protocol: Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[2]

Body Protection

To prevent incidental skin contact from spills or contaminated surfaces, appropriate body protection is essential.

  • Standard: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down, must be worn at all times.[8][15]

  • Additional Protection: For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection

The primary method for respiratory protection is the mandatory use of a chemical fume hood. However, in specific scenarios, personal respiratory protection may be necessary.

  • Standard Operations: No respirator is needed if all work is performed within a properly functioning fume hood.[8]

  • Emergency or Maintenance: For spill cleanup outside of a fume hood or in situations where ventilation is inadequate, a NIOSH-approved respirator is required. A full-face respirator with cartridges suitable for organic vapors and particulates (Type A, Brown, conforming to EN14387) should be used.[2]

Procedural Guide: PPE Workflow

Properly donning (putting on) and doffing (taking off) PPE is a critical procedure to prevent cross-contamination.

Step-by-Step PPE Protocol
  • Donning Sequence (Putting On):

    • Lab Coat: Put on the lab coat and fasten all buttons.

    • Goggles/Face Shield: Put on chemical splash goggles. If required, add a face shield.

    • Gloves: Put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing Sequence (Taking Off): This sequence is designed to contain contaminants.

    • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Peel one glove off, ball it into the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first glove.

    • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination.

    • Goggles/Face Shield: Remove eye and face protection last.

    • Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Nitrile Gloves Don2->Don3 Doff1 1. Contaminated Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational and Disposal Plans

The specific PPE required can be tiered based on the task and associated risk.

Task-Specific PPE Requirements
TaskMinimum Required PPE
Weighing Solid Chemical Fume Hood, Nitrile Gloves, Lab Coat, Chemical Splash Goggles.
Preparing Solutions Chemical Fume Hood, Nitrile Gloves (consider double-gloving), Lab Coat, Chemical Splash Goggles, Face Shield.
Reaction Monitoring Nitrile Gloves, Lab Coat, Chemical Splash Goggles.
Minor Spill Cleanup Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield. Respirator if outside a fume hood.
Waste Disposal Nitrile Gloves, Lab Coat, Chemical Splash Goggles.
Handling Solid Compound: A Step-by-Step Guide
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Assemble all necessary equipment (spatula, weigh paper, container) inside the hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully transfer the desired amount of this compound from the stock bottle to the weigh paper or container. Perform this action slowly to avoid creating airborne dust.

  • Cleanup: Close the stock bottle securely. Use a damp paper towel to gently wipe down the spatula and any surfaces within the hood that may have been contaminated.

  • Disposal: Dispose of the contaminated paper towel and any used weigh paper into a designated solid hazardous waste container located inside the fume hood.

Disposal of Contaminated Materials
  • PPE: All used gloves, disposable aprons, and other contaminated PPE must be disposed of as hazardous chemical waste. Do not discard them in the regular trash.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Chemical Waste: All waste containing this compound must be collected in clearly labeled, sealed containers and disposed of through your institution's Environmental Health and Safety (EHS) department.[2] Do not pour any solutions down the drain.[2]

References

  • PPS Gloves. (2025).
  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. [Link]
  • Unigloves. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Summary for CID 16375. [Link]
  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]
  • S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. PubChem Compound Summary for CID 1242246. [Link]
  • Georganics. (n.d.). This compound - High purity. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2735623. [Link]
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
  • Wits - Chemistry. (2022). Personal Protective Equipment (PPE). [Link]
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.